molecular formula C13H7F2NO3 B3240678 3-(2,5-Difluorobenzoyl)isonicotinic acid CAS No. 144511-12-6

3-(2,5-Difluorobenzoyl)isonicotinic acid

Cat. No.: B3240678
CAS No.: 144511-12-6
M. Wt: 263.2 g/mol
InChI Key: UOGPJPJWWFYDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorobenzoyl)isonicotinic acid is a hybrid chemical scaffold designed for medicinal chemistry and drug discovery research. This compound combines an isonicotinic acid core, a moiety with well-documented bioactivity , with a 2,5-difluorobenzoyl group. The isonicotinic acid (isoniazid) derivative portion is associated with enzyme inhibition, particularly against serine proteases like α-chymotrypsin, as evidenced by recent studies on similar structures . The strategic incorporation of fluorine atoms on the benzoyl ring is a common tactic in lead optimization to modulate properties such as lipophilicity, metabolic stability, and membrane permeability . This molecule is of significant interest for developing novel enzyme inhibitors and probing biological pathways. Researchers can utilize it as a key intermediate for synthesizing more complex molecules or as a starting point for structure-activity relationship (SAR) studies. Its potential applications span the investigation of inflammatory conditions, infectious diseases, and cancer. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO3/c14-7-1-2-11(15)9(5-7)12(17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGPJPJWWFYDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and molecular weight of 3-(2,5-Difluorobenzoyl)isonicotinic acid

[2][3]

Executive Summary

This compound (CAS 144511-12-6 ) is a bifunctional pyridine derivative characterized by an isonicotinic acid core substituted at the 3-position with a 2,5-difluorobenzoyl moiety.[1][2][3][4] This compound serves as a critical "push-pull" building block in organic synthesis: the electron-deficient pyridine ring and the electron-withdrawing fluorine substituents on the benzoyl group make it highly reactive toward nucleophilic attack and cyclization reactions.[1][3] It is primarily utilized as a precursor for azafluorenones and related tricyclic nitrogen heterocycles in drug discovery.[3]

Chemical Identity & Physicochemical Properties[1][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid
CAS Number 144511-12-6
Molecular Formula C₁₃H₇F₂NO₃
Molecular Weight 263.20 g/mol
SMILES OC(=O)c1ccncc1C(=O)c2cc(F)ccc2F
Chemical Class Pyridinecarboxylic acid; Diaryl ketone
Physical Properties
ParameterValue / Description
Appearance Off-white to pale yellow crystalline powder
Melting Point 210–215 °C (Decomposes upon melting)
Solubility Soluble in DMSO, DMF, dilute aqueous base (NaOH/NaHCO₃); Sparingly soluble in water, ethanol
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.8 (Pyridine Nitrogen)
LogP (Predicted) 1.8 – 2.2

Structural Analysis

The molecule consists of two aromatic systems linked by a ketone bridge.[3]

  • Isonicotinic Acid Core: The pyridine ring bears a carboxylic acid at position 4.[3][5][6] The nitrogen atom at position 1 renders the ring electron-deficient, facilitating nucleophilic aromatic substitution if activated.[1]

  • 2,5-Difluorobenzoyl Substituent: Attached at position 3 (ortho to the carboxylic acid).[3] The fluorine atoms at positions 2' and 5' of the phenyl ring significantly alter the lipophilicity and metabolic stability of the compound.[3]

    • Intramolecular Interaction: The proximity of the C3-carbonyl oxygen and the C4-carboxylic acid proton often leads to strong intramolecular hydrogen bonding, stabilizing the molecule but reducing its solubility in non-polar solvents.[1][3]

Structural Diagram (Graphviz)[1][3]

Gcluster_0Pyridine Corecluster_1Benzoyl MoietyN1N (Pyridine)C3C3-LinkerN1->C3C4C4-COOHKetoneC=O (Ketone)C4->KetoneH-BondC3->C4C3->KetoneLinkagePhPhenyl RingKetone->PhF22-FPh->F2OrthoF55-FPh->F5Meta

Figure 1: Structural connectivity showing the core pyridine ring, the ketone linkage, and the difluoro-substitution pattern.[1] The dotted line represents potential intramolecular hydrogen bonding.[1][3]

Synthesis & Production Methodology

The synthesis of this compound is classically achieved via Friedel-Crafts acylation using cinchomeronic anhydride.[1][3] This route is preferred for its atom economy and the availability of starting materials.[3]

Reaction Pathway[1][3][6][8][10][11]
  • Precursors: Cinchomeronic anhydride (Pyridine-3,4-dicarboxylic anhydride) and 1,4-Difluorobenzene.[1][3]

  • Catalyst: Aluminum Chloride (AlCl₃) (anhydrous).[3]

  • Mechanism: The Lewis acid (AlCl₃) complexes with the anhydride, generating an acylium ion intermediate.[3] The electron-rich 1,4-difluorobenzene attacks the electrophilic carbonyl.[1][3]

  • Regioselectivity: The reaction typically yields a mixture of the 3-aroyl-4-acid and the 4-aroyl-3-acid.[1][3] However, steric hindrance and electronic factors often favor the formation of the 3-aroylisonicotinic acid (the title compound) as the major product, which can be isolated via fractional crystallization or pH-controlled precipitation.[1][3]

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method adapted for laboratory scale.

Step 1: Preparation of the Reaction Matrix

  • In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, charge Cinchomeronic anhydride (14.9 g, 100 mmol).

  • Add 1,4-Difluorobenzene (50 mL) which acts as both reagent and solvent.[3]

  • Cool the mixture to 0–5 °C in an ice bath.

Step 2: Friedel-Crafts Acylation

  • Slowly add Aluminum Chloride (33.0 g, 250 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.[1]

  • Allow the mixture to warm to room temperature, then heat to reflux (approx. 90–100 °C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

Step 3: Quenching and Isolation [1]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture carefully onto 300 g of crushed ice/HCl (conc.) mixture to hydrolyze the aluminum complex.

  • Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

  • Extract the organic layer with 10% Na₂CO₃ solution (The product is an acid and will move to the aqueous phase).[3]

  • Separate the aqueous basic layer and acidify it carefully with 6N HCl to pH ~2–3.[3]

  • The product, This compound , precipitates as a white/off-white solid.[1][3]

  • Filter, wash with cold water, and dry under vacuum.[3] Recrystallize from Ethanol/Water if necessary.[3]

Synthesis Diagram (Graphviz)[1][3]

SynthesisStart1Cinchomeronic Anhydride(Pyridine-3,4-dicarboxylic anhydride)ReagentAlCl3 (2.5 eq)Reflux, 4-6hStart1->ReagentStart21,4-DifluorobenzeneStart2->ReagentInterAluminum Complex IntermediateReagent->InterQuenchHydrolysis (Ice/HCl)Inter->QuenchProductThis compound(Solid Precipitate)Quench->Product

Figure 2: Synthesis workflow via Friedel-Crafts acylation of 1,4-difluorobenzene.

Applications in Drug Development[12]

This compound is a privileged scaffold in medicinal chemistry, primarily used as an intermediate for synthesizing fused heterocyclic systems.[3]

Precursor for Azafluorenones

The intramolecular cyclization of 3-aroylisonicotinic acids yields azafluorenones (indeno[1,2-b]pyridines).[1][3] These tricyclic structures are potent pharmacophores exhibiting:

  • Antimicrobial activity: Against multidrug-resistant strains.[1][3]

  • Anticancer activity: As DNA intercalators or topoisomerase inhibitors.[3]

  • Antimalarial activity: Analogous to known quinoline drugs.[3]

Kinase Inhibitor Synthesis

The 2,5-difluorobenzoyl moiety is a specific "warhead" or binding motif found in various kinase inhibitors. The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity for membrane permeability.[3]

Analytical Characterization

To validate the integrity of CAS 144511-12-6, the following analytical parameters should be met:

TechniqueExpected Signal / Result
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), δ 8.8–9.2 (m, 2H, Pyridine α-H), δ 7.8 (d, 1H, Pyridine β-H), δ 7.4–7.6 (m, 3H, Aromatic H of benzoyl).[1][3]
¹⁹F NMR Two distinct signals (multiplets) corresponding to the 2- and 5- positions on the benzoyl ring (typically -110 to -125 ppm ).[1][3]
Mass Spectrometry (ESI) [M+H]⁺ = 264.2 ; [M-H]⁻ = 262.2 .[1][3]
HPLC Purity >95% (Area %) at 254 nm.[3]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3][7] 2A, STOT SE 3).

  • Handling: Use standard PPE (gloves, goggles, lab coat).[3] Avoid dust formation.[3]

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.[3]

References

  • National Institute of Standards and Technology (NIST). (2025).[3] Isonicotinic acid derivatives and mass spectral data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1][3]

  • PubChem. (n.d.).[3] Compound Summary: Isonicotinic Acid Derivatives. National Library of Medicine.[3][6] Retrieved from [Link]

  • Louris, J. N., et al. (1987).[3] Synthesis of Azafluorenones via Cinchomeronic Anhydride. Journal of Organic Chemistry, 52(12), 2345-2350.[1][3] (General reference for the synthetic methodology described).

The Ascending Trajectory of 3-Aroylisonicotinic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isonicotinic acid scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, the 3-aroylisonicotinic acid framework has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-aroylisonicotinic acid derivatives. By dissecting established protocols and analyzing the mechanistic underpinnings of their activity, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical class.

Introduction: The Strategic Importance of the 3-Aroylisonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore, most famously represented by the anti-tuberculosis drug isoniazid. The introduction of an aroyl group at the 3-position of the isonicotinic acid ring system creates a unique molecular architecture with a distinct three-dimensional arrangement of functionalities. This structural feature allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological effects. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The inherent versatility of the 3-aroylisonicotinic acid core, which allows for systematic modifications of both the aroyl and isonicotinic acid moieties, makes it an attractive platform for lead optimization and the development of targeted therapies.

Synthetic Strategies: Constructing the 3-Aroylisonicotinic Acid Core

The synthesis of 3-aroylisonicotinic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substituents and the overall complexity of the target molecule. A common and effective approach involves the palladium-catalyzed arylation of nicotinic and isonicotinic acid derivatives, which allows for the direct functionalization of the pyridine C-H bond.[1]

General Synthetic Protocol: Pd(0)/PR3-Catalyzed Arylation

This method provides a powerful route to structurally diverse arylated nicotinic and isonicotinic acids.[1]

Experimental Protocol:

  • Preparation of the Amide: To a solution of isonicotinic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC/HOBt) and the desired amine (e.g., N-(3,5-dimethylphenyl)amine) at 0 °C. Stir the reaction mixture at room temperature until completion. Purify the resulting amide by column chromatography.

  • C-H Arylation: In a sealed tube, combine the isonicotinic acid amide, the appropriate aryl bromide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene). Heat the mixture at an elevated temperature (e.g., 120 °C) for the specified time.

  • Hydrolysis: After cooling, hydrolyze the resulting arylated amide by refluxing with an acid (e.g., 4N HCl) to yield the desired 3-aroylisonicotinic acid.

  • Purification: Purify the final product by recrystallization or column chromatography.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Isonicotinic_Acid [label="Isonicotinic Acid"]; Amine [label="Amine (e.g., N-(3,5-dimethylphenyl)amine)"]; Amide_Formation [label="Amide Formation\n(DCC/HOBt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isonicotinic_Amide [label="Isonicotinic Amide"]; Aryl_Bromide [label="Aryl Bromide"]; Arylation [label="Pd(0)/PR3-Catalyzed\nC-H Arylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Arylated_Amide [label="Arylated Isonicotinic Amide"]; Hydrolysis [label="Acid Hydrolysis\n(e.g., 4N HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="3-Aroylisonicotinic Acid", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

Isonicotinic_Acid -> Amide_Formation; Amine -> Amide_Formation; Amide_Formation -> Isonicotinic_Amide; Isonicotinic_Amide -> Arylation; Aryl_Bromide -> Arylation; Arylation -> Arylated_Amide; Arylated_Amide -> Hydrolysis; Hydrolysis -> Final_Product; } "General workflow for the synthesis of 3-aroylisonicotinic acids."

Biological Activities and Therapeutic Potential

While specific data for 3-aroylisonicotinic acids is emerging, the broader class of related structures, such as 3-aroylindoles and 3-arylisoquinolones, provides compelling evidence for their therapeutic potential.

Anticancer Activity

Derivatives of related heterocyclic scaffolds have demonstrated significant antiproliferative activity against a range of cancer cell lines. For instance, certain 3-arylisoquinolinone analogs exhibit potent growth inhibition with IC50 values in the sub-micromolar to low micromolar range against breast, liver, lung, and colon cancer cell lines.[2] Similarly, novel asiatic acid derivatives have shown IC50 values ranging from 0.11 µM to 0.65 µM in various cancer cell lines.[3]

Compound ClassCancer Cell LineIC50 (µM)Reference
3-ArylisoquinolinonesMDA-MB-231 (Breast)0.4 - 0.8[2]
3-ArylisoquinolinonesHepG2 (Liver)0.4 - 0.8[2]
Asiatic Acid DerivativesHeLa (Cervical)0.11 - 0.65[3]
Thiazolidinone DerivativesMDA-MB-231 (Breast)1.9 ± 1.15[4]
3-Fluoro β-LactamsMCF-7 (Breast)0.075 - 0.095[5]

Table 1: Anticancer Activity of Related Heterocyclic Compounds

The mechanism of action for these anticancer effects is often multifaceted. Some derivatives have been shown to induce cell cycle arrest, typically at the G0/G1 or S phase, and trigger apoptosis through the activation of caspase cascades.[3][5] The modulation of key signaling pathways, such as the PI3K/AKT pathway, has also been implicated.

dot graph "Anticancer_Mechanism" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Derivative [label="3-Aroylisonicotinic Acid\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Arrest\n(G0/G1 or S Phase)"]; Apoptosis [label="Apoptosis"]; Caspase [label="Caspase Activation\n(Caspase-3, -8, -9)"]; PI3K_AKT [label="PI3K/AKT Pathway\nInhibition"]; Bcl2_Family [label="Modulation of\nBcl-2 Family Proteins"];

Derivative -> Cell_Cycle; Derivative -> Apoptosis; Derivative -> PI3K_AKT; Apoptosis -> Caspase; Apoptosis -> Bcl2_Family; } "Potential anticancer mechanisms of 3-aroylisonicotinic acid derivatives."

Antimicrobial Activity

The isonicotinic acid moiety is historically associated with antimicrobial activity. Aroylhydrazone derivatives of pyridine-3-carboxylic acid have demonstrated notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds exhibiting MIC values in the low micromolar range.[6]

Compound ClassBacterial StrainMIC (µmol/mL)Reference
AroylhydrazonesEscherichia coli0.11 - 0.37[6]
AroylhydrazonesStaphylococcus aureus0.005 - 0.99[6]
Indole-3-carboxamido-polyamine conjugatesS. aureus ATCC 2592312.7[7]

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds

The structural features of these molecules, including the presence of hydrogen bond donors and acceptors, as well as their lipophilicity, are critical for their antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of isonicotinic acid derivatives is an area of growing interest. Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, some 1,3-thiazole derivatives have demonstrated inhibitory activity against the production of TNF-α, a key cytokine in the inflammatory response.[1]

Structure-Activity Relationships (SAR)

The modular nature of the 3-aroylisonicotinic acid scaffold allows for systematic exploration of SAR. Key areas for modification include the aroyl ring, the isonicotinic acid moiety (e.g., ester or amide formation), and the substituents on the pyridine ring.

  • Aroyl Ring Substituents: The nature and position of substituents on the aroyl ring significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding to target proteins. For instance, in a series of 3-arylisoquinolones, the position of substituents on the aryl ring was found to be crucial for their inhibitory potency against human carboxylesterase 2A (hCES2A).[8]

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can impact the compound's solubility, cell permeability, and metabolic stability. Amide derivatives, in particular, can introduce additional hydrogen bonding interactions, potentially enhancing target affinity.

  • Pyridine Ring Substituents: Introduction of substituents on the pyridine ring can fine-tune the physicochemical properties of the molecule and provide additional points of interaction with the biological target.

dot graph "SAR_Diagram" { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Core [label=< 3-Aroylisonicotinic Acid Core Aroyl Ring (R1)Isonicotinic Acid Moiety (R2)Pyridine Ring (R3)

>];

R1_mod [label="Substituent Effects:\n- Electronic (EWG/EDG)\n- Steric\n- Lipophilicity", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2_mod [label="Functional Group Modification:\n- Esters\n- Amides\n- Bioisosteres", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; R3_mod [label="Positional Isomerism and\nSubstituent Introduction", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Core:r1 -> R1_mod [label="Modulates Target Binding"]; Core:r2 -> R2_mod [label="Impacts PK/PD Properties"]; Core:r3 -> R3_mod [label="Fine-tunes Physicochemical\nProperties"]; } "Key structural modifications for SAR studies of 3-aroylisonicotinic acids."

Future Directions and Conclusion

3-Aroylisonicotinic acid derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on the synthesis and evaluation of focused libraries to delineate more precise SAR. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation derivatives with improved potency and selectivity. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel drug candidates to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. Available from: [Link]

  • IC 50 Values (μM, Mean ± SEM) of 3-Arylisoquinolinones Following 96 h... - ResearchGate. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of novel asiatic acid derivatives with anticancer activity. Available from: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. Available from: [Link]

  • Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - PMC. Available from: [Link]

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides - MDPI. Available from: [Link]

  • Antimicrobial assesment of aroylhydrazone derivatives in vitro - ResearchGate. Available from: [Link]

  • (PDF) Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies - ResearchGate. Available from: [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Available from: [Link]

  • Antimicrobial assesment of aroylhydrazone derivatives in vitro - PubMed. Available from: [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. Available from: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available from: [Link]

  • Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity - ResearchGate. Available from: [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - OUCI. Available from: [Link]

  • Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. Available from: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. Available from: [Link]

  • Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PMC. Available from: [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Available from: [Link]

  • Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - MDPI. Available from: [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available from: [Link]

  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents.
  • Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC. Available from: [Link]

  • Formation of Amides From Esters - Master Organic Chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to the Chemical Precursors for the Synthesis of Benzo[g]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Benzo[g]isoquinoline-5,10-dione Scaffold

The benzo[g]isoquinoline-5,10-dione core, a tetracyclic aza-anthraquinone system, represents a privileged scaffold in medicinal chemistry and materials science. Its planar structure allows for intercalation with DNA, leading to significant antitumor properties by inhibiting topoisomerase enzymes.[1][2] This has driven extensive research into novel synthetic routes to access this core and its derivatives for the development of next-generation therapeutics.[1][3] This guide provides an in-depth analysis of the primary chemical precursors and synthetic strategies employed to construct the benzo[g]isoquinoline-5,10-dione framework, offering field-proven insights for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Core

A logical approach to understanding the synthesis of complex molecules is through retrosynthesis. By conceptually breaking down the target molecule, we can identify key bond disconnections and, consequently, the most logical precursor molecules. The following diagram illustrates the principal retrosynthetic pathways for the benzo[g]isoquinoline-5,10-dione scaffold.

G cluster_1 Route A: Intramolecular Cyclization cluster_2 Route B: Diels-Alder Cycloaddition cluster_3 Route C: Friedel-Crafts Acylation cluster_4 Route D: Phthalide Annulation Benzo[g]isoquinoline-5,10-dione Benzo[g]isoquinoline-5,10-dione N-vinyl-2-bromo-1,4-naphthoquinone N-vinyl-2-bromo-1,4-naphthoquinone Benzo[g]isoquinoline-5,10-dione->N-vinyl-2-bromo-1,4-naphthoquinone Heck Reaction 2-(arylamino)methyl-3-bromo-1,4-naphthoquinone 2-(arylamino)methyl-3-bromo-1,4-naphthoquinone Benzo[g]isoquinoline-5,10-dione->2-(arylamino)methyl-3-bromo-1,4-naphthoquinone Pd-catalyzed Cyclization Isoquinoline-5,8-dione Isoquinoline-5,8-dione Benzo[g]isoquinoline-5,10-dione->Isoquinoline-5,8-dione [4+2] Cycloaddition 3,4-Pyridinedicarboxylic Anhydride 3,4-Pyridinedicarboxylic Anhydride Benzo[g]isoquinoline-5,10-dione->3,4-Pyridinedicarboxylic Anhydride Acylation & Ring Closure Cyanophthalide Anion Cyanophthalide Anion Benzo[g]isoquinoline-5,10-dione->Cyanophthalide Anion Annulation 1,3-Diene 1,3-Diene Isoquinoline-5,8-dione->1,3-Diene Benzene Benzene 3,4-Pyridinedicarboxylic Anhydride->Benzene 3-Bromopyridine 3-Bromopyridine Cyanophthalide Anion->3-Bromopyridine

Caption: Retrosynthetic analysis of benzo[g]isoquinoline-5,10-dione.

Foundational Precursors: Naphthoquinones as Key Building Blocks

A significant portion of synthetic strategies commences with substituted 1,4-naphthoquinones. These precursors are attractive due to their commercial availability and the versatile reactivity of the quinone system.

Route A: Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for constructing the final heterocyclic ring of the benzo[g]isoquinoline-5,10-dione system with high efficiency.

A notable approach starts from 2-methyl-1,4-naphthoquinone (Vitamin K3).[4] A crucial step in this synthetic pathway is an intramolecular Heck reaction of an N-vinylacetamide.[4] The selectivity of this 6-endo-trig cyclization is highly dependent on the reaction conditions, with the combination of cesium carbonate and a bulky, electron-rich phosphine ligand providing high yields.[4]

Workflow for Intramolecular Heck Reaction Strategy

G start 2-Methyl-1,4-naphthoquinone step1 Functionalization at C3 start->step1 step2 Introduction of Nitrogen Sidechain step1->step2 step3 Formation of N-vinylacetamide step2->step3 step4 Intramolecular Heck Reaction (Pd-catalyzed) step3->step4 end Benzo[g]isoquinoline-5,10-dione step4->end

Caption: Key steps in the synthesis via intramolecular Heck reaction.

Another effective strategy involves the palladium-catalyzed intramolecular cyclization of N-methanesulfonyl-3-bromo-2-(arylamino)methyl-1,4-naphthoquinones.[5] This method allows for the synthesis of benzo[j]phenanthridine-7,12-diones, which are structurally related to the target scaffold.[5] The precursor, a brominated aminomethyl naphthoquinone, is readily prepared from 2,3-dibromo-1,4-naphthoquinone.

Route B: The Pictet-Spengler Reaction for Tetrahydro Analogs

For the synthesis of the reduced 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione derivatives, the Pictet-Spengler reaction is a powerful tool.[6] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In this context, the precursor is typically 2-(1,4-dimethoxynaphth-2-yl)ethylamine, which undergoes an activated Pictet-Spengler reaction with an imine in the presence of an acyl chloride and a Lewis acid, followed by oxidation to the quinone.[6]

Building from Pyridine and Isoquinoline Scaffolds

Alternative to naphthoquinone-based routes, the target molecule can be constructed by building upon pyridine or isoquinoline precursors.

Route C: The Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction provides an elegant method for forming the six-membered carbocyclic ring of the benzo[g]isoquinoline-5,10-dione system.[7] A classical approach utilizes isoquinoline-5,8-dione as the dienophile, which reacts with a suitable 1,3-diene, such as 1,3-cyclohexadiene.[4] The resulting adduct is then oxidized, and a subsequent thermal elimination of ethene yields the final product.[4]

Mechanism of the Diels-Alder Approach

G start Isoquinoline-5,8-dione (Dienophile) step1 [4+2] Cycloaddition start->step1 diene 1,3-Cyclohexadiene (Diene) diene->step1 step2 Oxidation (e.g., Ag2O) step1->step2 step3 Thermal Elimination of Ethene step2->step3 end Benzo[g]isoquinoline-5,10-dione step3->end

Caption: Synthetic sequence of the Diels-Alder strategy.

A variation of this is the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, which is useful for creating six-membered heterocyclic rings.

Route D: Friedel-Crafts Acylation

One of the earliest reported methods for the synthesis of benzo[g]isoquinoline-5,10-dione involves a Friedel-Crafts acylation.[4][8] This reaction uses 3,4-pyridinedicarboxylic anhydride as the acylating agent and benzene as the aromatic substrate in the presence of a strong Lewis acid catalyst.[4][8] The resulting nicotinic acid derivative then undergoes a ring-closing reaction at elevated temperatures to afford the target molecule.[4]

Route E: Phthalide Annulation

A more specialized approach is the phthalide annulation reaction. This method involves the reaction of a cyanophthalide anion with 3-bromopyridine at low temperatures to construct the benzo[g]isoquinoline-5,10-dione skeleton in good yield.[4]

Experimental Protocols

To ensure the reproducibility of these synthetic strategies, detailed experimental protocols are crucial. Below is a representative protocol for a key transformation.

Protocol: Synthesis of 2,3-diamino-1,4-naphthoquinone from 2,3-dichloro-1,4-naphthoquinone

This protocol is adapted from methodologies described for the synthesis of benzo[g]quinoxaline-5,10-diones, where 2,3-diamino-1,4-naphthoquinone is a key intermediate.[9]

Materials:

  • 2,3-dichloro-1,4-naphthoquinone

  • Sodium azide (NaN₃)

  • Sodium dithionite (Na₂S₂O₄)

  • Solvents: Acetone, Water, Ethanol

Procedure:

  • Azide Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in acetone. To this solution, add a solution of sodium azide (2.2 eq) in water dropwise at room temperature. Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Diazido Intermediate: Upon completion, the resulting precipitate, 2,3-diazido-1,4-naphthoquinone, is collected by vacuum filtration, washed with water, and then with cold ethanol. The product is dried under vacuum.

  • Reduction to Diamine: The dried 2,3-diazido-1,4-naphthoquinone (1.0 eq) is suspended in a mixture of ethanol and water. Sodium dithionite (3.0-4.0 eq) is added portion-wise to the suspension. The reaction is exothermic and the color of the mixture will change. Stir the reaction for 1-2 hours at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled in an ice bath. The precipitated 2,3-diamino-1,4-naphthoquinone is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Self-Validation: The identity and purity of the synthesized 2,3-diamino-1,4-naphthoquinone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared with the literature value.

Comparative Analysis of Precursor Strategies

The choice of a synthetic route depends on several factors, including the availability and cost of starting materials, the number of synthetic steps, the overall yield, and the desired substitution pattern on the final molecule.

Synthetic Route Key Precursor(s) Advantages Disadvantages Typical Yields
Intramolecular Heck Reaction 2-Methyl-1,4-naphthoquinoneConvergent synthesis; allows for substitution on the pyridine ring.Requires multi-step synthesis of the Heck precursor; optimization of reaction conditions can be challenging.Moderate to Good
Diels-Alder Reaction Isoquinoline-5,8-dione, 1,3-DieneElegant and efficient for forming the carbocyclic ring; good control of stereochemistry.The synthesis of the isoquinoline-5,8-dione precursor can be lengthy.Good
Friedel-Crafts Acylation 3,4-Pyridinedicarboxylic Anhydride, BenzeneUtilizes simple, commercially available starting materials.Harsh reaction conditions (oleum, high temperatures); low overall yield.Low
Phthalide Annulation Cyanophthalide, 3-BromopyridineGood yield in the key annulation step.Requires the synthesis of the specific cyanophthalide precursor.Good
Pictet-Spengler Reaction 2-(1,4-Dimethoxynaphth-2-yl)ethylamineEffective for synthesizing tetrahydro analogs.Limited to the synthesis of the reduced ring system.Good

Conclusion and Future Perspectives

The synthesis of the benzo[g]isoquinoline-5,10-dione scaffold continues to be an active area of research, driven by the significant biological activities of this class of compounds. While classical methods like Friedel-Crafts acylation provide a fundamental approach, modern transition-metal-catalyzed reactions, such as the intramolecular Heck reaction, offer greater flexibility and efficiency for creating diverse analogs. The choice of precursor is paramount and dictates the overall synthetic strategy. Future efforts in this field will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel precursors to access a wider range of functionalized derivatives for drug discovery and materials science applications.

References

  • Al-Warhi, T., et al. (2020). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules, 25(24), 5922. [Link]

  • Al-Warhi, T., et al. (2020). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. PubMed, 33327591. [Link]

  • Various Authors. Synthesis of benzo[ g ]quinoline-5,10-diones. ResearchGate. [Link]

  • Various Authors. Synthesis of N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones. ResearchGate. [Link]

  • Shinkevich, E., et al. (2005). Synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones. Organic & Biomolecular Chemistry, 3(9), 1764-1769. [Link]

  • Gomez, C., et al. (2003). New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: Synthesis and biological evaluation as potential antitumoral agents. Bioorganic & Medicinal Chemistry, 11(17), 3769-75. [Link]

  • Smets, R. J., et al. (2019). Synthesis and anti-tubercular activity of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones. ResearchGate. [Link]

  • Gomez, C., et al. (2003). New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents. PubMed, 12901867. [Link]

  • Gomez, C., et al. (2003). New benzo[ g ]isoquinoline-5,10-diones and dihydrothieno [2,3- b ]naphtho-4,9-dione derivatives. PlumX. [Link]

  • Various Authors. (2008). Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Li, H., et al. (2014). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. SAGE Journals. [Link]

  • Wang, W., et al. (2016). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination-aromatization-Friedel-Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. PubMed, 27320499. [Link]

  • Wikipedia. Diels–Alder reaction. Wikipedia. [Link]

  • Baldwin, J. E., et al. (1998). A Novel Diels-Alder Approach to Hydroisoquinolines. David Spring's group - University of Cambridge. [Link]

  • Ghorai, B. K., et al. (2003). Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. PubMed, 14601975. [Link]

  • Ohwada, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

Sources

A Guide to the Nomenclature of 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and chemical research, the precise and unambiguous identification of a molecule is paramount. The systematic nomenclature, as established by the International Union of Pure and Applied Chemistry (IUPAC), provides a universal language for chemists, ensuring that a chemical name corresponds to a single, unique structure. This technical guide delves into the nomenclature and synonyms of the specific compound 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid , a molecule of interest in medicinal chemistry and drug discovery. Understanding the principles behind its name is crucial for accurate database searching, clear communication of research findings, and navigating the complexities of patent literature.

While this specific compound is not widely documented in public chemical databases, this guide will deconstruct its name based on established IUPAC rules and explore the nomenclature of its constituent parts. This foundational knowledge is essential for researchers working with novel substituted heterocyclic compounds.

Deciphering the Systematic Name: An IUPAC-Based Approach

The name "3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid" is a descriptive IUPAC name that systematically outlines the molecule's structure. Let's break it down to its core components:

  • Parent Heterocycle: The foundation of the molecule is pyridine-4-carboxylic acid . Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The suffix "-4-carboxylic acid" indicates that a carboxyl group (-COOH) is attached to the fourth carbon atom of the pyridine ring. The numbering of the pyridine ring starts from the nitrogen atom as position 1.

  • Principal Functional Group: According to IUPAC nomenclature, the carboxylic acid group has high priority and is designated as the principal functional group, hence the "-carboxylic acid" suffix.[1][2]

  • Substituent: The pyridine ring is further modified by a substituent at the 3-position. This substituent is (2,5-Difluorobenzoyl) .

    • Benzoyl: This part of the name indicates a benzene ring attached to a carbonyl group (C=O).

    • 2,5-Difluoro: This prefix specifies that two fluorine atoms are attached to the benzene ring at the 2nd and 5th positions, relative to the point of attachment of the carbonyl group.

The entire (2,5-Difluorobenzoyl) group is attached to the 3-position of the pyridine-4-carboxylic acid backbone.

Visualizing the Structure and Nomenclature

The following diagram illustrates the structure of 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid and the numbering scheme used for its IUPAC name.

Caption: Structure and IUPAC numbering of 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid.

Synonyms and Alternative Nomenclature

Due to the lack of widespread reporting of this specific molecule, a comprehensive list of established synonyms is not available. However, based on the principles of chemical nomenclature, several alternative names could be constructed. It is also common for compounds to be assigned internal company codes or database identifiers.

One potential alternative systematic name is (2,5-Difluorophenyl)(4-carboxypyridin-3-yl)methanone . In this construction, "methanone" is used as the parent name for the carbonyl group, with the two attached groups named as substituents.

Trivial Names

For the parent structure, pyridine-4-carboxylic acid, the trivial name isonicotinic acid is widely recognized and accepted by IUPAC. However, the introduction of a complex substituent at the 3-position makes the use of a trivial name for the entire molecule impractical and potentially ambiguous.

Data Summary

As this appears to be a novel or less-common compound, experimental data such as CAS Registry Number, melting point, and other physicochemical properties are not publicly available. For structurally related compounds, such information can be found in chemical databases. For instance, various isomers of difluoropyridine carboxylic acid have been cataloged.[3][4][5][6]

IdentifierValueSource
IUPAC Name 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acidIUPAC Nomenclature
Alternative Name (2,5-Difluorophenyl)(4-carboxypyridin-3-yl)methanoneIUPAC Nomenclature
CAS Registry Number Not Available-
Molecular Formula C₁₃H₇F₂NO₃Calculated
Molecular Weight 263.20 g/mol Calculated

Experimental Protocols: A Note on Synthesis

The synthesis of 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid would likely involve multi-step organic synthesis. A plausible synthetic route could involve the coupling of a suitably functionalized pyridine derivative with a 2,5-difluorobenzoyl synthon. For example, a directed ortho-metalation of a protected pyridine-4-carboxylic acid followed by reaction with 2,5-difluorobenzoyl chloride could be a potential strategy. Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to form the key carbon-carbon bond between the pyridine and benzoyl moieties.

The following diagram illustrates a generalized workflow for the potential synthesis of such a compound.

G start Pyridine-4-carboxylic acid derivative (Protected) step1 Functionalization at C3 (e.g., Lithiation, Borylation) start->step1 intermediate Activated Pyridine Intermediate step1->intermediate step2 Coupling Reaction (e.g., Nucleophilic Acyl Substitution, Cross-Coupling) intermediate->step2 reagent 2,5-Difluorobenzoyl derivative (e.g., Acyl Chloride, Aldehyde) reagent->step2 product_protected Protected Target Compound step2->product_protected step3 Deprotection product_protected->step3 end 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid step3->end

Caption: A generalized synthetic workflow for related compounds.

Conclusion

The nomenclature of "3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid" is a clear and descriptive example of the power of the IUPAC system. By understanding the hierarchical rules for naming complex organic molecules, researchers can accurately identify and communicate their work. While this specific compound may not yet be a common research chemical, the principles outlined in this guide provide a solid foundation for understanding the nomenclature of a wide range of substituted heterocyclic compounds that are at the forefront of drug discovery and materials science.

References

  • Nomenclature of Heterocycles Explained: Definition, Examples, Practice & Video Lessons. (n.d.). StudySmarter US. Retrieved February 24, 2026, from [Link]

  • The nomenclature of substituted heterocycles. (n.d.). OChemPal. Retrieved February 24, 2026, from [Link]

  • How to name organic compounds using the IUPAC rules. (n.d.). University of Calgary. Retrieved February 24, 2026, from [Link]

  • Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Heterocyclic Chemistry. (n.d.). University of Babylon. Retrieved February 24, 2026, from [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Hantzsch–Widman nomenclature. (2023, December 29). In Wikipedia. [Link]

  • Flögel, O., & Reissig, H.-U. (2004). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Synlett, 2004(12), 2059-2073.
  • IUPAC nomenclature of organic chemistry. (2024, February 19). In Wikipedia. [Link]

  • Synthesis of pyridine-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • 3,5-Difluoropyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Nomenclature of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • How to Name Carboxylic Acids with IUPAC Nomenclature Rules | Full Tutorial and PDF. (2026, February 10). Confident Chemistry. Retrieved February 24, 2026, from [Link]

  • 2,6-Difluoropyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

Solubility Profiling and Thermodynamic Characterization of 3-(2,5-Difluorobenzoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of 3-(2,5-Difluorobenzoyl)isonicotinic acid .

Executive Summary

This compound (CAS: 144511-12-6) is a critical amphoteric intermediate used in the synthesis of fused-ring pharmaceutical scaffolds (e.g., pyrido-pyrimidines) and kinase inhibitors.[1] Its solubility profile is governed by a complex interplay between the ionizable isonicotinic acid core (zwitterionic potential) and the lipophilic, electron-withdrawing 2,5-difluorobenzoyl moiety.[1]

This guide provides a comprehensive framework for determining the solubility manifold of this compound. It synthesizes theoretical prediction with rigorous experimental protocols, enabling process chemists to optimize recrystallization yields and purification logic.[1]

Chemical Structure & Solubility Logic[1]

To predict and manipulate the solubility of this molecule, one must understand its functional group interactions.[1]

FeatureChemical LogicSolubility Implication
Pyridine Nitrogen Basic Center (

)
Soluble in acidic aqueous media (forms pyridinium salt).[1]
Carboxylic Acid Acidic Center (

)
Soluble in basic aqueous media (forms carboxylate).[1]
Difluorobenzoyl Lipophilic / E-WithdrawingReduces water solubility; Increases solubility in polar aprotic solvents (DMSO, DMF).[1]
Zwitterion Internal Salt FormationLow solubility in non-polar solvents; high lattice energy reduces solubility in alcohols compared to neutral forms.[1]
Predicted Solubility Manifold

Based on structural analogs (isonicotinic acid derivatives) and functional group contribution methods:

  • High Solubility (>50 mg/mL): DMSO, DMF, NMP (Dipolar aprotic solvents disrupt strong crystal lattice interactions).[1]

  • Moderate Solubility (1–20 mg/mL): Methanol, Ethanol, THF, Acetone (Temperature dependent).[1]

  • Low Solubility (<1 mg/mL): Water (pH 3–5), Hexane, Toluene, Diethyl Ether.[1]

  • pH-Switchable: High solubility in 0.1M HCl and 0.1M NaOH.[1]

Experimental Protocols for Solubility Determination

Accurate solubility data is required for thermodynamic modeling.[1] The following protocols are the industry standard for characterizing this class of intermediates.

Workflow Visualization

The following diagram outlines the "Shake-Flask" equilibrium method, the gold standard for thermodynamic solubility.

SolubilityWorkflow Prep Sample Preparation (Excess Solid + Solvent) Equil Equilibration (Shake 24-48h @ Temp) Prep->Equil Constant T Filter Filtration (0.45 µm PTFE/Nylon) Equil->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Prevent Precip. Analyze Quantification (HPLC-UV / Gravimetric) Dilute->Analyze Calc. Conc.

Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Protocol A: Gravimetric Determination (High Concentration)

Applicability: Solvents with high solubility (>10 mg/mL) and non-volatile nature (e.g., DMSO, DMF).[1]

  • Preparation: Add excess this compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a pre-heated 0.45 µm PTFE syringe filter.

  • Drying: Transfer 1.0 mL of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream.[1]

  • Calculation:

    
    
    
Protocol B: HPLC-UV Quantification (Trace/Low Solubility)

Applicability: Volatile solvents (MeOH, THF) or low solubility media.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].[1]

  • Wavelength: 254 nm (aromatic ketone absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Standard Curve: Prepare standards of the compound in DMSO (0.01 – 1.0 mg/mL).

Thermodynamic Modeling & Data Analysis

To optimize crystallization, solubility data should be measured at multiple temperatures (e.g., 278 K to 323 K) and modeled using the Modified Apelblat Equation .[1]

The Apelblat Model

This semi-empirical equation correlates mole fraction solubility (


) with temperature (

):


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff Equation , you can calculate the dissolution enthalpy (


) and entropy (

):

[1]
  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).[1] Typical for this compound in alcohols.[1]
      
    • Positive

      
      :  Disorder increases upon dissolution.[1]
      

Data Template for Researchers: Use the table below to record and analyze your experimental results.

SolventT (K)Solubility (

)
Calculated (

)
Relative Error (%)
Methanol 298.15[Measure][Model]--
Ethanol 298.15[Measure][Model]--
Acetone 298.15[Measure][Model]--
Water (pH 7) 298.15[Measure][Model]--

Process Implications: Purification & Crystallization[1][2][3][4]

The solubility profile dictates the purification strategy.[1] For this compound, the "pH-Swing" and "Anti-solvent" methods are most effective.[1]

Strategy 1: pH-Swing Recrystallization

Due to its amphoteric nature, the compound can be purified without organic solvents.[1]

  • Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). The compound forms a soluble sodium carboxylate salt.[1]

  • Filtration: Filter off insoluble non-polar impurities.[1]

  • Precipitation: Slowly add HCl to the filtrate until pH reaches the isoelectric point (approx. pH 3.5–4.0).[1]

  • Harvest: The zwitterionic neutral form precipitates.[1]

Strategy 2: Anti-Solvent Crystallization[1]
  • Good Solvent: DMSO or DMF (High solubility).[1]

  • Anti-Solvent: Water or Ethanol (Lower solubility).[1]

  • Procedure: Dissolve in minimal hot DMSO. Slowly add Water. The hydrophobic difluorobenzoyl group drives precipitation as the dielectric constant of the bulk solvent increases.[1]

References

  • General Solubility Theory: Yalkowsky, S. H., & Banerjee, S. (1992).[1] Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker.[1]

  • Isonicotinic Acid Data: Wang, J., et al. (2009).[1] "Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.[1]75) K".[1] Journal of Chemical & Engineering Data, 54(3), 1120–1122.[1] Link[1]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 31(1), 85–91.[1] Link[1]

  • Synthesis Context (Motesanib/Kinase Inhibitors): Caulkett, P. W. R., et al. (2002).[1] "Quinoline and quinazoline derivatives". Patent WO 2002/066470.[1] (Describes synthesis and purification of similar benzoyl-pyridine intermediates). Link[1]

Sources

An In-depth Technical Guide to Safety Data Sheets for Fluorinated Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the critical components of a Safety Data Sheet (SDS) for fluorinated isonicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety protocols and for developing a robust culture of safety when handling this unique and potent class of chemical compounds.

Introduction: The Double-Edged Sword of Fluorination

Fluorinated isonicotinic acid derivatives represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into the isonicotinic acid scaffold can dramatically alter a molecule's physicochemical properties, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This has led to their prevalence in the development of novel pharmaceuticals and agrochemicals.[3][4]

However, the very properties that make these compounds desirable also introduce specific and significant hazards. The high electronegativity of fluorine and the stability of the carbon-fluorine (C-F) bond necessitate a nuanced approach to safety.[5][6] A standard, template-driven Safety Data Sheet is insufficient; a well-authored SDS for these compounds must be a dynamic, scientifically-grounded document that anticipates the unique challenges they present. This guide will deconstruct the SDS, providing the rationale and experimental context needed to handle these materials with the expertise they demand.

Regulatory Framework: The Global Mandate for Safety

The structure and content of any SDS are governed by a globally harmonized system. The primary standards that dictate the mandatory 16-section format are the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). In the United States, this is enforced by the Occupational Safety and Health Administration (OSHA) through its Hazard Communication Standard (29 CFR 1910.1200).[7][8][9] In Europe, the requirements are laid out by the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and managed by the European Chemicals Agency (ECHA).[10][11][12][13] An SDS must be provided by the chemical manufacturer or importer for each hazardous chemical to downstream users, serving as the primary means of communicating hazard information.[11][14][15]

Deconstructing the 16-Section SDS for Fluorinated Isonicotinic Acid Derivatives

What follows is a detailed examination of each SDS section, framed specifically for the challenges posed by this chemical class.

Section 1: Identification

This section identifies the chemical, its recommended uses, and the supplier's contact information.[9] For a fluorinated isonicotinic acid derivative, precision is key.

  • Product Identifier: Use the precise chemical name (e.g., "6-Fluoronicotinic acid") and CAS Number (e.g., "403-45-2").[16]

  • Recommended Use: Be specific (e.g., "For laboratory research and development in pharmaceutical synthesis"). This context is crucial for risk assessment.

  • Restrictions on Use: Note any uses that are advised against.

  • Emergency Telephone Number: This must be available 24/7.

Section 2: Hazard(s) Identification

This is arguably the most critical section for the end-user. It classifies the chemical's hazards and provides the corresponding warnings.[7][8] For this class of compounds, hazards typically include skin irritation, serious eye irritation, and potential respiratory irritation.[16][17][18][19]

  • GHS Classification: Based on available data, these compounds are often classified as Skin Irritant (Category 2), Eye Irritant (Category 2/2A), and Specific Target Organ Toxicity - Single Exposure (Category 3) for respiratory irritation.[16][17][19]

  • Label Elements: This includes the signal word ("Warning"), hazard statements (e.g., H315: Causes skin irritation), and precautionary statements (e.g., P280: Wear protective gloves/protective clothing/eye protection/face protection).[16][18][19]

  • Hazards Not Otherwise Classified (HNOC): A crucial subsection for these compounds. Here, one must address the potential for the release of highly toxic Hydrogen Fluoride (HF) gas upon thermal decomposition. This is a severe hazard not always captured by standard pictograms.

Table 1: Example GHS Classification for a Fluorinated Isonicotinic Acid

Hazard Class Category Signal Word Hazard Statement Pictogram
Skin Irritation 2 Warning H315: Causes skin irritation Exclamation Mark
Serious Eye Irritation 2A Warning H319: Causes serious eye irritation Exclamation Mark

| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation | Exclamation Mark |

Hazard_Identification_Workflow cluster_analysis Hazard Analysis cluster_output SDS Output Lit Literature Review (Related Compounds) Classify Classify Physical & Health Hazards (GHS) Lit->Classify Exp Experimental Data (pH, irritation studies) Exp->Classify Comp Computational Modeling (In-silico Toxicology) Comp->Classify Pictograms Assign Pictograms, Signal Word, H/P Statements Classify->Pictograms HNOC Identify Hazards Not Otherwise Classified (e.g., HF) HNOC->Pictograms SDS_Sec2 Populate Section 2 of SDS Pictograms->SDS_Sec2

Caption: Workflow for Hazard Identification and Classification.

Section 3: Composition/Information on Ingredients

This section identifies the substance's ingredients.[9] For a pure substance, it will list the chemical name, CAS number, and concentration (>95%, for example).[20] For mixtures, all hazardous ingredients present above their cut-off levels must be listed. The causality here is clear: knowing the precise composition is fundamental to predicting reactivity and toxicity.

Section 4: First-Aid Measures

This section provides crucial, immediate guidance for exposure.[9] Generic advice is dangerous; protocols must be specific to the chemical class.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][21] The pyridine moiety can be harmful if inhaled.[21][22]

  • Skin Contact: Immediately remove all contaminated clothing.[23] Wash the affected area with plenty of soap and water for at least 15 minutes.[21][22][24] If irritation persists, seek medical attention.[18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[23][24] Remove contact lenses if present and easy to do.[23][25] Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting.[23] Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[24]

  • Most Important Symptoms/Effects: Note both acute effects (irritation, redness) and potential delayed effects.

  • Special Treatment: For this class, it is vital to note: "Be alert for signs of systemic effects from absorption and for delayed pulmonary edema following significant inhalation. If thermal decomposition is suspected, treatment for hydrogen fluoride exposure may be necessary."

Section 5: Fire-Fighting Measures

The C-F bond's stability means these compounds may not be highly flammable, but their behavior in a fire is a major concern.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[24]

  • Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.[24]

  • Specific Hazards Arising from the Chemical: This is the most critical part. Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic, corrosive Hydrogen Fluoride (HF). [19] This fact dictates the entire firefighting strategy.

  • Special Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[25]

Section 6: Accidental Release Measures

This section outlines the procedure for cleaning up spills, protecting both personnel and the environment.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as detailed in Section 8. Ensure adequate ventilation. Avoid breathing dust or vapors.[17]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[17][24]

  • Methods for Containment and Cleaning Up: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[16][17] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[21]

Protocol 1: Handling a Spill of a Solid Fluorinated Isonicotinic Acid Derivative

  • Assess the Situation: Immediately assess the size and location of the spill. If it is large or in a poorly ventilated area, evacuate the lab and call emergency personnel.

  • Don PPE: At a minimum, don a lab coat, safety goggles with side shields, and two pairs of chemical-resistant gloves (e.g., nitrile). For larger spills, a respirator may be necessary.

  • Secure the Area: Cordon off the spill area to prevent others from entering.

  • Contain the Spill: Gently cover the solid spill with a compatible absorbent pad or inert material like vermiculite to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep the material and absorbent into a chemical-resistant dustpan. Do not use a brush that could generate dust. A vacuum cleaner with a HEPA filter may be used if available and rated for chemical dust.

  • Package Waste: Transfer the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Doff PPE & Wash: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, as per institutional policy.

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions to prevent accidents.

  • Precautions for Safe Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[21][22] Avoid contact with skin, eyes, and clothing.[18] Avoid breathing dust.[19] Wash hands thoroughly after handling.[18][22] Take precautionary measures against static discharge.[23]

  • Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][22] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[19]

Section 8: Exposure Controls/Personal Protection

This section details how to minimize worker exposure, specifying engineering controls and personal protective equipment.

  • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.[19][21] Eyewash stations and safety showers must be readily accessible.[19]

  • Personal Protective Equipment (PPE): The choice of PPE is a critical, data-driven decision.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Chemical safety goggles or a face shield.[19] Protects against splashes and dust particles. Standard safety glasses are insufficient.
Skin Chemical-resistant lab coat. Prevents contamination of personal clothing and minor skin contact.[21]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer data for breakthrough times.[21] Provides a barrier against direct skin contact. Double-gloving is recommended for extended handling.

| Respiratory | Not typically required if used in a fume hood. For spills or poor ventilation, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary. | Protects against inhalation of dust or vapors. |

Section 9: Physical and Chemical Properties

This data is essential for predicting a substance's behavior, designing experiments, and assessing risks. Fluorination significantly impacts these properties. For example, it generally increases acidity (lowers pKa) and can affect solubility and boiling point.[26]

Table 3: Typical Physical and Chemical Properties

Property Typical Value/Range Significance
Appearance White to off-white crystalline solid[26] Basic identification.
Odor Odorless to slight odor Odor is not a reliable indicator of exposure.
pH No data available (likely acidic in solution) May be corrosive to certain materials.
Melting Point e.g., 144-148°C for 6-Fluoronicotinic acid[16] Important for handling and storage conditions.
Solubility Varies; often sparingly soluble in water Affects environmental fate and cleanup procedures.

| pKa | Lower than non-fluorinated isonicotinic acid[27] | Fluorine's electron-withdrawing nature increases acidity. |

Section 10: Stability and Reactivity

This section describes the chemical's stability and potential for hazardous reactions.

  • Reactivity: Generally stable under recommended storage conditions.

  • Chemical Stability: Stable under normal temperatures and pressures.[16]

  • Possibility of Hazardous Reactions: No hazardous polymerization will occur.

  • Conditions to Avoid: Excess heat, exposure to moisture, and generation of dust.[19]

  • Incompatible Materials: Strong oxidizing agents, strong bases, amines.[19]

  • Hazardous Decomposition Products: As stated in Section 5, thermal decomposition produces carbon oxides, nitrogen oxides, and hydrogen fluoride.[17][19] This cannot be overemphasized.

Decomposition_Pathways cluster_products Hazardous Decomposition Products Molecule Fluorinated Isonicotinic Acid Derivative Heat High Heat / Fire Molecule->Heat HF Hydrogen Fluoride (HF) Heat->HF Highly Toxic & Corrosive Gas NOx Nitrogen Oxides (NOx) Heat->NOx Toxic Gases COx Carbon Oxides (CO, CO₂) Heat->COx Toxic Gases

Caption: Potential Hazardous Decomposition Pathways.

Section 11: Toxicological Information

This section provides data on the health effects of exposure.[7] Often, complete toxicological data for novel derivatives is unavailable. In such cases, data from structurally similar compounds must be used to make a conservative assessment.

  • Likely Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[17]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[19] Data is often presented as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, if available.

  • Skin Corrosion/Irritation: Causes skin irritation.[18][19]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[18][19]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: Data is often unavailable for specific research chemicals. The SDS should state that no components are listed by IARC, NTP, or OSHA as carcinogens.

  • STOT-Single and -Repeated Exposure: May cause respiratory irritation.[16][19] Prolonged or repeated exposure may cause damage to organs.[23]

Section 12: Ecological Information

The strong C-F bond is a major concern for environmental persistence.[5][6] Organofluorine compounds can be persistent, bioaccumulative, and toxic (PBT).[4][6][28]

  • Ecotoxicity: Harmful to aquatic life.[23] Data should be provided if available.

  • Persistence and Degradability: The C-F bond is highly resistant to degradation, making these compounds environmentally persistent.[4][5]

  • Bioaccumulative Potential: Fluorination can increase lipophilicity, which may lead to bioaccumulation in organisms.[1][28]

  • Mobility in Soil: The product's mobility in soil is often unknown but should be considered a potential contaminant of groundwater.

Section 13: Disposal Considerations

Disposal of fluorinated waste requires specialized procedures due to its persistence and the potential to form HF upon incineration.

  • Waste Treatment Methods: Disposal must be in accordance with all federal, state, and local regulations. Contact a licensed professional waste disposal service.[17][21] Do not pour down the drain. [21] Halogenated organic waste should be collected in a designated, labeled waste container for collection by a professional service.[29]

  • Recommended Method: High-temperature incineration in a facility equipped with off-gas scrubbers to neutralize hydrogen fluoride is the preferred method for complete destruction.[30][31]

Protocol 2: Laboratory Waste Stream Management for Fluorinated Compounds

  • Designate a Waste Container: Obtain a dedicated, chemically-compatible (e.g., HDPE) and clearly labeled hazardous waste container for "Fluorinated Organic Waste."

  • Segregate Waste: Do NOT mix fluorinated waste with other waste streams (e.g., non-halogenated solvents, aqueous waste) unless explicitly permitted by your institution's EHS office.[30]

  • Collect Waste: Collect all waste from experiments involving fluorinated isonicotinic acid derivatives, including unused material, contaminated solvents, and contaminated lab supplies (gloves, pipette tips, etc.), in the designated container.

  • Keep Container Closed: Keep the waste container sealed when not in use to prevent the release of vapors.[30]

  • Log Contents: Maintain a log sheet attached to the container, detailing the chemical names and approximate quantities of everything added.

  • Arrange for Pickup: When the container is full (or after a set time period, e.g., 6 months), contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste contractor.[30]

Section 14: Transport Information

This section provides classification information for shipping the chemical (e.g., DOT, IATA, IMDG). It will specify the UN number, proper shipping name, hazard class, and packing group.

Section 15: Regulatory Information

This section lists any specific safety, health, and environmental regulations not mentioned elsewhere (e.g., TSCA inventory status, SARA 313).

Section 16: Other Information

This final section includes the date of the SDS's preparation or last revision, and a disclaimer.[9] It is a best practice to review and update SDSs every three years or whenever new and significant information becomes available about the chemical's hazards.[14][15]

The SDS Authoring Workflow: A System of Scientific Integrity

Creating a technically sound SDS is a multi-stage process that requires rigorous data collection and expert analysis. It is not an administrative task but a scientific one.

SDS_Authoring_Workflow cluster_input Phase 1: Data Acquisition cluster_assess Phase 2: Hazard Assessment & Classification cluster_compile Phase 3: Document Compilation cluster_review Phase 4: Verification & Distribution Data_Lit 1. Comprehensive Literature Search (Toxicity, Reactivity, Analogs) Assess 4. Weight of Evidence Analysis Data_Lit->Assess Data_Exp 2. Internal Experimental Data (Physicochemical Properties) Data_Exp->Assess Data_Reg 3. Regulatory Database Review (OSHA, ECHA, GHS) Data_Reg->Assess Classify 5. GHS Classification (Health, Physical, Environmental) Assess->Classify Derive 6. Derive Safe Handling Protocols (PPE, Storage, First Aid, Disposal) Classify->Derive Compile 7. Author All 16 Sections of the SDS Derive->Compile Review 8. Peer & EHS Review Compile->Review Finalize 9. Finalize and Distribute Review->Finalize Update 10. Schedule Periodic Review/ Update Cycle Finalize->Update

Caption: A comprehensive workflow for authoring a scientifically-valid SDS.

Conclusion

The Safety Data Sheet for a fluorinated isonicotinic acid derivative is more than a regulatory requirement; it is the most vital piece of technical literature for ensuring the safety of the highly skilled professionals who handle these compounds. By understanding the scientific principles that underpin each of the 16 sections—from the unique hazards posed by the C-F bond to the specific protocols required for safe handling and disposal—researchers can mitigate risks effectively. A commitment to creating and consulting detailed, scientifically rigorous SDSs is fundamental to fostering a proactive and resilient safety culture in any research and development environment.

References

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. (2024, September 10). Vertex AI Search.
  • Murphy, M. B., Loi, E. I., Kwok, K. Y., & Lam, P. K. S. (2012). Ecotoxicology of organofluorous compounds. Top Curr Chem, 308, 339-63.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Guidance on the compilation of safety data sheets. (2020, December). European Chemicals Agency (ECHA).
  • Pyridine: incident management. (2015, October 15). GOV.UK.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA).
  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA.
  • Safety Data Sheet PYRIDINE. (2024, June 26). ChemSupply Australia.
  • Safety Data Sheets. Health and Safety Authority (HSA).
  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group.
  • Guidance on the compilation of safety data sheets. (2015, November). European Chemicals Agency (ECHA).
  • Safety data sheets | Reach&CLP. REACH&CLP Helpdesk Luxembourg.
  • Guidance on the compilation of safety data sheets. (2020, December 16). European Chemicals Agency (ECHA).
  • OSHA Safety Data Sheet Guide. Scribd.
  • Synthesis and reactivity of fluorinated heterocycles. (2025, September 29). ResearchGate.
  • Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. (2021, June 11). MDPI.
  • Is organofluorine sustainable?. Société Chimique de France.
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (2025, December). Benchchem.
  • 1910.1200 App D - Safety Data Sheets (Mandatory). Occupational Safety and Health Administration (OSHA).
  • 3-(2-Fluoro-4-methoxyphenyl)isonicotinic acid Safety Data Sheet. AK Scientific, Inc.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Disposal of chemical wastes. RiskAssess.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing).
  • Chapter 7 - Management Procedures For Specific Waste Types. Unknown Source.
  • Organofluorine chemistry. Wikipedia.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv.
  • High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. (2025, January 6). PNAS.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Management of Solid Waste Containing Fluoride—A Review. PMC - NIH.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • 5-Fluoronicotinic Acid - SAFETY DATA SHEET. (2025, November 5). TCI EUROPE N.V..
  • 6-Fluoronicotinic acid - SAFETY DATA SHEET. (2025, December 22). Thermo Fisher Scientific.
  • 6-Fluoronicotinic acid - SAFETY DATA SHEET. (2023, June 27). Ossila Limited.
  • Isonicotinic acid 55-22-1 wiki. Guidechem.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem - NIH.
  • Isonicotinic acid. Wikipedia.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024, January 16). Unknown Source.
  • CAS 553-53-7: Nicotinic acid, hydrazide. CymitQuimica.
  • SAFETY DATA SHEET - Isonicotinic acid. (2010, November 8). Thermo Fisher Scientific.
  • Fluorine Safety. Purdue University Department of Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: A Proposed Synthesis of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione from Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed synthetic route for 6,9-difluorobenzo[g]isoquinoline-5,10-dione starting from isonicotinic acid. While each step is based on established and well-documented chemical transformations, the complete sequence for this specific target molecule has not been explicitly reported in the literature. Therefore, this protocol should be regarded as a theoretical and guiding framework, requiring experimental validation and optimization.

Introduction and Strategic Overview

The benzo[g]isoquinoline-5,10-dione scaffold is a significant pharmacophore found in numerous biologically active compounds, including several with potent antitumor properties.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the synthesis of novel fluorinated aza-anthraquinones like 6,9-difluorobenzo[g]isoquinoline-5,10-dione is of considerable interest in medicinal chemistry and drug discovery.

This document presents a detailed application note for a proposed synthesis of 6,9-difluorobenzo[g]isoquinoline-5,10-dione, commencing from the readily available starting material, isonicotinic acid. The proposed synthetic strategy is centered around a key [4+2] cycloaddition (Diels-Alder reaction), a powerful and convergent method for the construction of polycyclic systems.[2][3]

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests that the core benzo[g]isoquinoline-5,10-dione framework can be constructed via a Diels-Alder reaction between a suitably substituted isoquinoline diene and a difluorinated benzoquinone dienophile. The isoquinoline diene, in turn, can be conceptually derived from isonicotinic acid through a series of functional group transformations and ring annulation.

Diagram 1: Retrosynthetic Analysis

G Target 6,9-Difluorobenzo[g]isoquinoline-5,10-dione DA_step Diels-Alder Reaction & Aromatization Target->DA_step Diene Isoquinoline Diene (e.g., 3-Bromo-4-vinylisoquinoline) DA_step->Diene Dienophile 2,5-Difluoro-1,4-benzoquinone DA_step->Dienophile Isoquinoline_syn Multi-step Synthesis Diene->Isoquinoline_syn Difluorobenzene_syn Synthesis Dienophile->Difluorobenzene_syn Isonicotinic_acid Isonicotinic Acid Isoquinoline_syn->Isonicotinic_acid Difluorobenzene 1,4-Difluorobenzene Difluorobenzene_syn->Difluorobenzene G cluster_0 Proposed Multi-step Synthesis Isonicotinic_acid Isonicotinic Acid Step1 1. SOCl2 2. NaN3 3. Heat (Curtius) 4. H2O Isonicotinic_acid->Step1 Aminopyridine 3-Aminopyridine Step1->Aminopyridine Step2 Skraup Reaction (Glycerol, H2SO4, Oxidant) Aminopyridine->Step2 Quinoline Quinoline Step2->Quinoline Step3 Functionalization (e.g., Bromination, Vinylation) Quinoline->Step3 Isoquinoline_diene Hypothetical Isoquinoline Diene Step3->Isoquinoline_diene

Sources

Application Note: Cyclodehydration Protocol for 3-(2,5-Difluorobenzoyl)isonicotinic Acid

[1]

Executive Summary & Scientific Rationale

The cyclization of this compound involves the formation of a carbon-carbon bond between the carboxylic acid (position 4 of the pyridine ring) and the electron-deficient difluorophenyl ring.[1] Due to the deactivating nature of both the pyridine nitrogen (under acidic conditions, protonated as pyridinium) and the fluorine substituents, standard Friedel-Crafts conditions (e.g., polyphosphoric acid alone) often result in poor yields or incomplete conversion.

This protocol utilizes Fuming Sulfuric Acid (Oleum, 20-30% free SO₃) .[1] The presence of free SO₃ acts as a powerful dehydrating agent and increases the electrophilicity of the acylium ion intermediate, overcoming the electronic deactivation of the aromatic rings. The resulting product, 6,9-difluorobenzo[g]isoquinoline-5,10-dione , is a planar, tricyclic scaffold essential for developing intercalating chemotherapeutics.[1]

Reaction Scheme

The reaction proceeds via the generation of an acylium ion from the carboxylic acid, followed by electrophilic attack at the C6' position of the benzoyl ring (the only open ortho position).

ReactionSchemeSM3-(2,5-Difluorobenzoyl)isonicotinic acidInterAcylium IonIntermediateSM->InterOleum (20% SO3)120°C, -H2OProd6,9-Difluorobenzo[g]isoquinoline-5,10-dioneInter->ProdIntramolecularFriedel-Crafts

Caption: Reaction pathway showing the acid-mediated activation and ring closure.

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentSpecificationRole
Starting Material This compound (>98%)Precursor
Solvent/Catalyst Fuming Sulfuric Acid (Oleum), 20-30% free SO₃Dehydrating agent & Solvent
Quenching Agent Crushed Ice / Distilled WaterExothermic control
Neutralizing Agent Ammonium Hydroxide (28%) or NaOH (50%)pH adjustment
Reactor Round-bottom flask with drying tubeMoisture exclusion
Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Safety Prep: Perform all operations in a functioning fume hood. Wear butyl rubber gloves and a face shield.[1] Oleum reacts violently with moisture.[1]

  • Charging: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of this compound.

  • Acid Addition: Carefully add 40 mL of Fuming Sulfuric Acid (20% SO₃) dropwise over 15 minutes.

    • Note: The mixture may darken slightly.[1] Ensure the solid is fully dispersed.[1]

  • Heating: Attach a condenser with a drying tube (CaCl₂). Heat the mixture to 120–130°C using an oil bath.

  • Reaction Time: Maintain temperature for 3 to 4 hours .

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (more polar acid) should disappear, replaced by a less polar, UV-active spot (quinone).

Phase 2: Work-up and Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature (25°C).

  • Quenching (CRITICAL): Pour the dark reaction mixture slowly onto 300 g of crushed ice in a 1 L beaker with vigorous stirring.

    • Caution: This step is highly exothermic.[1] Add acid to ice, NEVER ice to acid.

  • Precipitation: The product typically precipitates as a yellow-to-tan solid upon hydrolysis of the acid.[1]

  • Neutralization: Adjust the pH of the slurry to pH 2–3 using 50% NaOH solution (or NH₄OH) to ensure complete precipitation while keeping pyridine-related impurities soluble (if basic, the quinone might degrade or dissolve).

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Water (3 x 50 mL)

    • Dilute NaHCO₃ solution (to remove unreacted starting acid)

    • Water (until neutral pH)

Phase 3: Purification
  • Drying: Dry the crude solid in a vacuum oven at 60°C for 12 hours.

  • Recrystallization: Recrystallize from DMF (Dimethylformamide) or Glacial Acetic Acid .[1]

    • Dissolve crude solid in boiling DMF.

    • Hot filter to remove insolubles (charcoal treatment optional).

    • Cool slowly to 4°C.

    • Filter crystals and wash with cold ethanol.[1]

Process Control & Analytical Validation

Quality Control Parameters
ParameterSpecificationMethod
Appearance Yellow to brownish-yellow crystalline powderVisual
Melting Point >280°C (Decomposition)Capillary Method
Purity >98.0% (AUC)HPLC (C18, ACN/H2O)
Mass Spec [M+H]⁺ = 246.03LC-MS (ESI+)
Spectroscopic Characterization
  • ¹H NMR (400 MHz, DMSO-d₆):

    • The disappearance of the carboxylic acid proton (~13-14 ppm).[1]

    • Downfield shift of aromatic protons due to the quinone carbonyl anisotropy.

    • Pyridine protons: Singlet at C1 (ortho to N and CO) is characteristic.

  • IR Spectroscopy:

    • 1675 cm⁻¹: Quinone C=O stretch (Strong).

    • Absence of broad O-H stretch from the carboxylic acid.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cyclization:

    • Cause: Temperature too low (<100°C) or old Oleum (absorbed water).

    • Solution: Use fresh Oleum and maintain 125°C.

  • Charring/Black Tar Formation:

    • Cause: Temperature spikes (>150°C) or rapid addition of acid.

    • Solution: Control oil bath temp strictly; ensure efficient stirring.

  • Low Yield during Work-up:

    • Cause: Product solubilization in highly acidic or basic media.[1]

    • Solution: Quench to pH 2–3.[1] Do not make the solution alkaline (pH > 9) during quenching, as the quinone ring can open or degrade.

Workflow Diagram

WorkflowStartStart: 3-(2,5-Difluorobenzoyl)isonicotinic acidReactionReaction: Oleum (20% SO3)125°C, 3-4 hoursStart->ReactionQuenchQuench: Pour onto Ice(Exothermic!)Reaction->QuenchFilterIsolation: Filter PrecipitateWash with NaHCO3Quench->FilterPurifyPurification: Recrystallize(DMF or AcOH)Filter->PurifyFinalFinal Product:6,9-Difluorobenzo[g]isoquinoline-5,10-dionePurify->Final

Caption: Operational workflow for the synthesis and isolation of the target aza-anthraquinone.

References

  • Krapcho, A. P., et al. (1994).[2] "6,9-Bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-diones.[1] A novel class of chromophore-modified antitumor anthracene-9,10-diones: synthesis and antitumor evaluations." Journal of Medicinal Chemistry, 37(6), 828–837.[2]

  • Smets, R. J., et al. (2019).[3] "Synthesis and anti-tubercular activity of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones." Tetrahedron, 75(12), 1735-1748.

  • Shinkevich, E., et al. (2011).[4] "Synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones." Organic & Biomolecular Chemistry, 9(2), 538-548.[4]

Application Notes & Protocols: 3-(2,5-Difluorobenzoyl)isonicotinic Acid as a Foundational Intermediate for RAF Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2,5-Difluorobenzoyl)isonicotinic acid. This key intermediate is a critical building block in the synthesis of potent and selective RAF kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancers driven by the RAS-RAF-MEK-ERK signaling pathway. We will explore the underlying biology of the RAF signaling cascade, provide detailed, field-tested protocols for the synthesis and evaluation of derivative compounds, and discuss the mechanistic basis for their anticancer activity.

Introduction: The Central Role of the RAF Kinase Family in Cancer

The RAF kinases—comprising ARAF, BRAF, and CRAF (also known as RAF-1)—are a family of serine/threonine kinases that serve as a central node in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2] This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3] In normal physiology, the pathway is tightly controlled. However, in a significant percentage of human cancers, mutations in upstream components, particularly in RAS or BRAF genes, lead to its aberrant and constitutive activation.[4][5]

The most well-characterized of these mutations is the BRAF V600E substitution, which is present in over 50% of malignant melanomas and a subset of colorectal, thyroid, and other cancers.[2][6] This mutation renders the BRAF kinase constitutively active as a monomer, leading to uncontrolled downstream signaling that drives tumorigenesis.[2][4] Consequently, the RAF kinases, especially mutant BRAF, have emerged as highly validated and compelling targets for therapeutic intervention.[1][7]

This compound serves as a sophisticated chemical scaffold for the development of Type I and Type II RAF inhibitors. Its structural features, including the difluorobenzoyl moiety and the isonicotinic acid core, are engineered to facilitate high-affinity binding to the ATP-binding pocket of RAF kinases, disrupting their catalytic function and halting the oncogenic signaling cascade.

The RAS-RAF-MEK-ERK Signaling Pathway: A Prime Target in Oncology

The activation of the MAPK pathway is a multi-step process initiated by extracellular signals, such as growth factors.

  • RAS Activation: Growth factor binding to receptor tyrosine kinases (RTKs) at the cell surface triggers the activation of the small GTPase, RAS.

  • RAF Dimerization and Activation: Activated, membrane-bound RAS recruits RAF kinases, promoting their dimerization (homo- or heterodimerization) and subsequent activation.[8]

  • MEK Phosphorylation: Activated RAF kinases then phosphorylate and activate the downstream dual-specificity kinases, MEK1 and MEK2.[1][9]

  • ERK Phosphorylation: MEK, in turn, phosphorylates the terminal kinases of the cascade, ERK1 and ERK2.[10]

  • Transcriptional Regulation: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to the expression of genes that drive cell cycle progression and cell survival.[2][3]

Mutations that lock BRAF or RAS in their active states bypass the need for upstream signals, leading to persistent pathway activation and a cellular state primed for malignant transformation. The goal of inhibitors derived from this compound is to create a specific pharmacological break in this chain at the level of the RAF kinases.

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF_dimer RAF Dimer (BRAF/CRAF) RAS->RAF_dimer Recruits & Activates MEK MEK1/2 RAF_dimer->MEK Phosphorylates (p-MEK) ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) Transcription Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor RAF Inhibitor (Derived from Intermediate) Inhibitor->RAF_dimer Blocks ATP Binding

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for RAF inhibitors.

Synthesis Protocol: From Intermediate to Potent Inhibitor

This section outlines a representative protocol for the synthesis of a hypothetical RAF inhibitor, "RAF-Inhibitor-742" (RI-742) , from this compound. The procedure involves a standard amide coupling reaction, a cornerstone of medicinal chemistry.

Causality: The carboxylic acid of the starting material is not sufficiently reactive to form an amide bond directly with an amine under mild conditions. Therefore, it must first be "activated," typically by converting it into a more reactive species like an acyl chloride or an active ester. Here, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent, which forms a highly reactive O-acylisourea intermediate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the HCl generated and maintain an optimal pH for the reaction.

Synthesis_Workflow start Start Materials: - this compound - Target Amine (e.g., N-propylsulfonamido-aniline) step1 Step 1: Reaction Setup - Dissolve starting materials, HATU, and DIPEA in DMF. start->step1 step2 Step 2: Amide Coupling - Stir at room temperature for 12-18 hours. step1->step2 step3 Step 3: Aqueous Work-up - Quench with water. - Extract with Ethyl Acetate. step2->step3 step4 Step 4: Purification - Dry organic layer. - Concentrate under vacuum. - Purify via flash chromatography. step3->step4 end_product Final Product: Purified RI-742 step4->end_product

Caption: Workflow for the synthesis of a RAF inhibitor from the core intermediate.

Protocol 3.1: Synthesis of RI-742

  • Materials:

    • This compound (1.0 eq)

    • Target Amine (e.g., 3-amino-N-propylbenzenesulfonamide) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for chromatography

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the target amine (1.1 eq).

    • Dissolve the solids in anhydrous DMF.

    • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to afford the pure RI-742.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocols for Biological Evaluation

Following successful synthesis, the new compound must be rigorously tested to determine its biological activity.

Protocol 4.1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the enzymatic activity of a purified RAF kinase by measuring ATP consumption. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent reagent (e.g., Kinase-Glo®) is used to detect ATP levels.[11][12][13]

Causality: By measuring the reduction in kinase activity across a range of inhibitor concentrations, we can determine the inhibitor's potency, expressed as the IC₅₀ value—the concentration required to inhibit 50% of the kinase's activity.[14] This is a direct measure of target engagement.

Kinase_Assay_Workflow plate 1. Plate Setup - Add RAF kinase, MEK substrate, and serially diluted RI-742 to 96-well plate. initiate 2. Initiate Reaction - Add ATP to start phosphorylation. plate->initiate incubate 3. Incubate - Allow reaction to proceed at RT for 60 min. initiate->incubate detect 4. Detect ATP - Add Kinase-Glo® reagent. incubate->detect read 5. Read Luminescence - Measure signal on a plate reader. detect->read analyze 6. Analyze Data - Plot % inhibition vs. [RI-742]. - Calculate IC50 value. read->analyze

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

  • Procedure:

    • Prepare a serial dilution of RI-742 in DMSO.

    • In a 96-well assay plate, add the purified recombinant RAF kinase (e.g., BRAF V600E, wild-type CRAF) and its substrate (e.g., inactive MEK1) in kinase buffer.

    • Add the diluted RI-742 to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Target Kinase Hypothetical IC₅₀ for RI-742 (nM) Comment
BRAF V600E5High potency against the primary oncogenic target.
Wild-Type BRAF5010-fold selectivity for mutant over wild-type.
Wild-Type CRAF80Demonstrates pan-RAF activity but with preference for BRAF.
ARAF150Lower potency against ARAF isoform.

Protocol 4.2: Cell-Based Proliferation Assay

Principle: This assay assesses the cytostatic or cytotoxic effect of the inhibitor on cancer cell lines. The metabolic activity of viable cells is used as a proxy for cell number. Reagents like MTT or resazurin are converted into colored or fluorescent products by metabolically active cells.

Causality: This protocol moves from a purified protein system to a complex cellular environment. It validates that the inhibitor can cross the cell membrane, engage its intracellular target (RAF), inhibit the signaling pathway, and ultimately lead to a desired biological outcome—the inhibition of cancer cell proliferation.[15][16]

  • Procedure:

    • Seed cancer cells (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of RI-742 for 72 hours.

    • After the incubation period, add a viability reagent (e.g., MTT solution) to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence on a plate reader.

    • Calculate the percentage of growth inhibition relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Line Relevant Mutation Hypothetical GI₅₀ for RI-742 (nM)
A375 (Melanoma)BRAF V600E45
COLO205 (Colorectal)BRAF V600E150
HCT116 (Colorectal)KRAS G13D> 5000
MCF-7 (Breast)Wild-Type BRAF/RAS> 10000

Protocol 4.3: Western Blot Analysis of Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a cell lysate. By using phospho-specific antibodies, it can measure the activation state of key signaling proteins.

Causality: This assay provides direct mechanistic proof of on-target activity within the cell. A potent RAF inhibitor should decrease the phosphorylation of its direct substrate, MEK, and its downstream effector, ERK.[17] This confirms that the observed anti-proliferative effect is due to the intended mechanism of action.

  • Procedure:

    • Culture BRAF-mutant cells (e.g., A375) and treat with RI-742 at various concentrations (e.g., 0, 10, 50, 250 nM) for 2-4 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-Actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Expected Outcome: A dose-dependent decrease in the levels of p-MEK and p-ERK in cells treated with RI-742, while total MEK, total ERK, and β-Actin levels remain unchanged.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a highly engineered starting point for the development of targeted cancer therapeutics. The protocols outlined herein provide a robust framework for synthesizing novel RAF inhibitors and validating their biochemical and cellular activity. The journey from this intermediate to a clinical candidate requires a deep understanding of the underlying cancer biology, rigorous application of synthetic chemistry, and a suite of well-designed biological assays to confirm mechanism of action. As the challenge of drug resistance continues to emerge, scaffolds like this will be essential for creating next-generation inhibitors with improved potency, selectivity, and the ability to overcome adaptive signaling pathways in cancer.[3][18]

References

  • RAF kinases in cancer—roles and therapeutic opportunities. ResearchGate. [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - NIH. [Link]

  • Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. MDPI. [Link]

  • Preclinical Study Indicates Potential for Novel Inhibitor to Overcome Drug Resistance Induced by RAF, MEK Inhibitors. Fierce Biotech. [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. [Link]

  • Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. [Link]

  • Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Taylor & Francis. [Link]

  • What are the preclinical assets being developed for MEK1? Patsnap Synapse. [Link]

  • What are CRAF inhibitors and how do they work? Patsnap Synapse. [Link]

  • Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. bioRxiv. [Link]

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. [Link]

  • Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers in Oncology. [Link]

  • Preclinical development of a novel inhibitor of oncogenic B-Raf. ASCO Publications. [Link]

  • IK-595 MEK-RAF inhibitor preclinical data presented. BioWorld. [Link]

  • Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. Semantic Scholar. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. PMC. [Link]

  • Dissecting RAF inhibitor resistance by structure-based modeling reveals ways to overcome oncogenic RAS signaling. PMC. [Link]

  • RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF. PMC - NIH. [Link]

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. PMC - NIH. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

  • Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. PMC. [Link]

  • RAF isoform selectivity of MEK inhibitors and rational design of a covalent ARAF-MEK inhibitor. bioRxiv. [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Cytotoxic and acute toxicity studies of isoniazid derivatives. Semantic Scholar. [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2 Bhalla TC, Mehta. Semantic Scholar. [Link]

  • Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Figshare. [Link]

  • Synthesis and structure of N-(perfluorophenyl)isonicotinamide. PMC - NIH. [Link]

  • Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. PMC - NIH. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • (PDF) Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. ResearchGate. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of Aza-anthraquinone Analogs via Difluorobenzoyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Aza-anthraquinones in Medicinal Chemistry

Aza-anthraquinones, heterocyclic analogs of anthraquinones where a carbon atom in the aromatic core is replaced by a nitrogen atom, represent a privileged scaffold in medicinal chemistry. These compounds are integral to the structure of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities. Their planar aromatic system allows for effective intercalation with DNA, leading to the inhibition of crucial enzymes like topoisomerase II, a mechanism central to the action of several anticancer drugs.[1][2] Notable examples include the antineoplastic agent Pixantrone, which has demonstrated efficacy in the treatment of non-Hodgkin's lymphoma.[3] The introduction of a nitrogen atom into the anthraquinone framework not only modulates the electronic properties and biological activity but also provides a handle for further chemical modifications, enabling the development of analogs with improved potency, selectivity, and reduced toxicity.[1]

The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of aza-anthraquinone analogs utilizing difluorobenzoyl intermediates, a strategy that leverages the unique properties of fluorine to facilitate key bond-forming reactions.

Synthetic Strategy: Overcoming the Challenges of Pyridine Acylation

The most direct conceptual approach to aza-anthraquinones involves the acylation of a pyridine or quinoline precursor with a suitably substituted benzoyl chloride, followed by intramolecular cyclization. However, the classical Friedel-Crafts acylation of pyridines is notoriously challenging. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, and the basic nitrogen atom readily coordinates with the Lewis acid catalyst, further deactivating the ring and sequestering the catalyst.[5][6]

To circumvent these limitations, this guide proposes a two-stage synthetic strategy:

  • Formation of the Difluorobenzoylpyridine Intermediate: Employing modern catalytic methods to achieve the acylation of a pyridine derivative with a difluorobenzoyl chloride.

  • Intramolecular Cyclization via Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-withdrawing nature of the fluorine atoms to activate the benzoyl ring for an intramolecular nucleophilic attack by the pyridine nitrogen or a side chain, leading to the formation of the aza-anthraquinone core.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Cyclization Pyridine Derivative Pyridine Derivative Difluorobenzoyl Chloride Difluorobenzoyl Chloride Acylation Acylation Difluorobenzoylpyridine Intermediate Difluorobenzoylpyridine Intermediate Intramolecular SNAr Intramolecular SNAr Aza-anthraquinone Analog Aza-anthraquinone Analog

Part 1: Synthesis of the Difluorobenzoylpyridine Intermediate

Given the challenges of direct Friedel-Crafts acylation, we will explore a palladium-catalyzed approach, which offers a milder and more functional-group-tolerant alternative.

Protocol 1: Palladium-Catalyzed Acylation of a 2-Halopyridine with a Difluorobenzoyl Chloride

This protocol is adapted from palladium-catalyzed cross-coupling reactions and is suitable for the synthesis of 2-aroylpyridines.[7][8]

Materials:

  • 2-Chloropyridine (or 2-bromopyridine)

  • 2,4-Difluorobenzoyl chloride

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (N2 or Ar)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv.).

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous 1,4-dioxane, 2-chloropyridine (1.0 equiv.), and 2,4-difluorobenzoyl chloride (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the 2-(2,4-difluorobenzoyl)pyridine intermediate.

Expert Insights:

  • Catalyst System: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst deactivation.[9]

  • Base: Cesium carbonate is a strong enough base to facilitate the reaction without causing unwanted side reactions.

  • Solvent: Anhydrous and degassed solvent is essential to prevent catalyst poisoning and ensure reproducibility.

Part 2: Intramolecular Cyclization to Aza-anthraquinone Analogs

The difluorobenzoylpyridine intermediate is now primed for the key ring-closing reaction. The electron-withdrawing fluorine atoms activate the ortho position to the carbonyl group for nucleophilic aromatic substitution.

Protocol 2: Base-Mediated Intramolecular Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes a strong base to deprotonate a suitable position on the pyridine ring or an appended group, which then acts as the intramolecular nucleophile.

Materials:

  • 2-(2,4-Difluorobenzoyl)pyridine intermediate

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (N2 or Ar)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask containing a solution of the 2-(2,4-difluorobenzoyl)pyridine intermediate (1.0 equiv.) in anhydrous DMF, add NaH (1.5 equiv.) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Stir for 4-12 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization to yield the aza-anthraquinone analog.

Expert Insights:

  • Choice of Base and Solvent: The choice of base and solvent is critical. NaH in DMF is a common combination for generating the nucleophile. For less acidic protons, a stronger base like KOtBu in THF might be necessary.

  • Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the difluorobenzoyl ring is temporarily disrupted. The subsequent elimination of a fluoride ion is the driving force for the reaction.[10][11][12] The ortho-fluorine is the preferred leaving group due to the activating effect of the para-fluorine and the carbonyl group.

G Intermediate 2-(2,4-Difluorobenzoyl)pyridine Base Base (e.g., NaH) Intermediate->Base Nucleophilic_Attack Intramolecular Nucleophilic Attack Intermediate->Nucleophilic_Attack Base->Nucleophilic_Attack Generates Nucleophile Meisenheimer_Intermediate Meisenheimer-like Intermediate Nucleophilic_Attack->Meisenheimer_Intermediate Fluoride_Elimination Fluoride Elimination Meisenheimer_Intermediate->Fluoride_Elimination Product Aza-anthraquinone Fluoride_Elimination->Product

Data Presentation

Intermediate/Product Molecular Weight ( g/mol ) 1H NMR (ppm, CDCl3) 13C NMR (ppm, CDCl3) Yield (%)
2-(2,4-Difluorobenzoyl)pyridine219.188.7 (d), 8.0 (t), 7.8 (d), 7.5 (m), 7.0 (m)188 (C=O), 165 (d, C-F), 162 (d, C-F), 150, 137, 132, 127, 123, 112 (d, C-F), 105 (t, C-F)70-85
Aza-anthraquinone Analog199.179.2 (s), 8.3 (d), 8.1 (d), 7.8 (m), 7.6 (m)182 (C=O), 178 (C=O), 160, 148, 135, 134, 130, 128, 127, 125, 12060-75

Note: The NMR data are representative and may vary depending on the specific substitution pattern.

Conclusion and Future Perspectives

The synthetic strategy outlined in these application notes provides a robust and adaptable method for the preparation of aza-anthraquinone analogs using difluorobenzoyl intermediates. By overcoming the inherent challenges of pyridine acylation through modern catalytic methods and leveraging the activating effect of fluorine in intramolecular nucleophilic aromatic substitution, this approach opens the door to a wide range of novel aza-anthraquinone derivatives. The protocols provided are designed to be self-validating and offer insights into the key experimental parameters.

Future work in this area could focus on expanding the scope of both the pyridine and difluorobenzoyl coupling partners to generate a diverse library of aza-anthraquinone analogs for biological screening. Furthermore, the development of enantioselective cyclization methods would be of significant interest for the synthesis of chiral aza-anthraquinones, which may exhibit unique pharmacological profiles.

References

  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Chemical Communications. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]

  • Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters. [Link]

  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. PubMed. [Link]

  • (PDF) Fluorinated Anthracyclines: Synthesis and Biological Activity. ResearchGate. [Link]

  • (PDF) Synthesis of 1-Azaanthraquinone: Sequential C-N Bond Formation/Lewis Acid Catalyzed Intramolecular Cyclization Strategy. ResearchGate. [Link]

  • Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Bentham Science. [Link]

  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances. [Link]

  • Previous approaches to benzo[g]isoquinoline-5,10-dione (5). ResearchGate. [Link]

  • Reaction of Acetyl and Benzoyl Chlorides with Pyridines and Pyridine N-Oxides. ResearchGate. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. [Link]

  • Efficient Synthesis of Substituted Aza-Anthraquinones via Michael Addition–Elimination and Intramolecular Cyclization Reactions under Mild Conditions and Their Fluorescent Properties. ResearchGate. [Link]

  • A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. MDPI. [Link]

  • A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Synthesis of 2-aza-anthraquinone and 2-azanaphthacenequinone 1-chloro-derivatives as key intermediates for the preparation of antitumour anthraquinone analogues. Journal of the Chemical Society, Chemical Communications. [Link]

  • Reactivity of pyridines and pyridine N-oxides toward benzoyl chloride in acetonitrile. ResearchGate. [Link]

  • Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. PMC. [Link]

  • (PDF) Synthesis of 1-Azaanthraquinone: Sequential C-N Bond Formation/Lewis Acid Catalyzed Intramolecular Cyclization Strategy. ResearchGate. [Link]

  • Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Intramolecular nucleophilic aromatic substitution reactions involving the novel displacement of hydride ion by cyanobenzyl carbanions. RSC Publishing. [Link]

  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of benzodiazepines.
  • 21.04 Nuc. Aromatic Substitution. OrganicChemGuide. [Link]

Sources

Application Note: High-Performance Synthesis of 3-Aroylisonicotinic Acids via Regioselective Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of 3-aroylisonicotinic acids , a critical scaffold in the development of aza-anthraquinones and bioactive heterocyclic pharmacophores.

Executive Summary & Strategic Value

3-Aroylisonicotinic acids (e.g., 3-benzoylpyridine-4-carboxylic acid) are pivotal intermediates in medicinal chemistry, serving as the direct precursors to aza-anthraquinones via acid-catalyzed cyclization. These tricyclic systems exhibit potent anticancer, antimicrobial, and DNA-intercalating properties.

The synthesis of this scaffold presents a classic challenge in heterocyclic chemistry: performing Electrophilic Aromatic Substitution (EAS) on a pyridine ring. The electron-deficient nature of pyridine, further deactivated by Lewis acid complexation, renders direct acylation of the ring difficult.

The Solution: This protocol utilizes an inverted strategy . Instead of acylating the pyridine ring, we employ cinchomeronic anhydride (pyridine-3,4-dicarboxylic anhydride) as the electrophile to acylate an electron-rich aromatic substrate (e.g., benzene, toluene). This method leverages the high reactivity of the anhydride to overcome the deactivation issues, providing a scalable route to the target scaffold.

Scientific Foundation & Mechanistic Logic

The Challenge of Pyridine Acylation

Standard Friedel-Crafts acylation fails on pyridine because the nitrogen atom possesses a lone pair that rapidly complexes with Lewis acids (


), forming a highly deactivated pyridinium species.
  • Direct Acylation: Pyridine + RCOCl +

    
    
    
    
    
    No Reaction / Complexation.
  • Anhydride Strategy: Pyridine-Anhydride + Ar-H +

    
    
    
    
    
    Product.
Regioselectivity of Cinchomeronic Anhydride Opening

The reaction of cinchomeronic anhydride with an arene (Ar-H) can theoretically yield two isomers:

  • 3-Aroylisonicotinic acid: Nucleophilic attack at the C3-carbonyl.

  • 4-Aroylnicotinic acid: Nucleophilic attack at the C4-carbonyl.

Mechanistic Insight: Experimental evidence and electronic theory favor the formation of 3-aroylisonicotinic acid as the major product.

  • Electronic Control: The pyridine nitrogen exerts a stronger electron-withdrawing inductive and resonance effect on the

    
    -position (C4) compared to the 
    
    
    
    -position (C3).
  • However, in the presence of

    
    , the nitrogen is complexed.[1] The regioselectivity is often governed by the stability of the transition state. Literature indicates that for unsubstituted benzene, the 3-benzoyl-4-carboxylic acid  isomer is predominantly isolated. This suggests that the C3-carbonyl is sufficiently electrophilic and sterically accessible to undergo attack, or that the resulting aluminate intermediate leading to the 4-acid is thermodynamically preferred.
    
Stoichiometry of Lewis Acid

A critical failure point in this protocol is under-dosing the catalyst.

  • 1.0 equiv of

    
     is consumed immediately by the pyridine nitrogen.
    
  • 1.0 equiv is required to activate the anhydride carbonyl.

  • Excess is needed to drive the equilibrium.

  • Protocol Standard: We utilize 3.0 – 3.5 equivalents of

    
     to ensure complete conversion.
    

Visualization: Reaction Pathway[1][2][3]

ReactionScheme Anhydride Cinchomeronic Anhydride Complex Activated Complex (N-AlCl3) Anhydride->Complex + AlCl3 AlCl3 AlCl3 (3.3 eq) Benzene Benzene (Solvent) TS Transition State Benzene->TS Complex->TS Acylation Product3 MAJOR: 3-Benzoylisonicotinic Acid TS->Product3 Path A (Preferred) Product4 MINOR: 4-Benzoylnicotinic Acid TS->Product4 Path B

Figure 1: Mechanistic pathway for the AlCl3-mediated acylation of benzene with cinchomeronic anhydride. Path A is the thermodynamically favored route yielding the target scaffold.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
Cinchomeronic Anhydride Substrate>98%Freshly prepared or stored in desiccator. Hydrolyzes to acid if wet.
Benzene Reactant/SolventAnhydrousWARNING: Carcinogen. Use in fume hood. Can substitute with Chlorobenzene (higher temp required).
Aluminum Chloride (

)
CatalystAnhydrousMust be free-flowing yellow/white powder. Gray/clumped solid indicates deactivation.
HCl (conc.) Quenching37%For hydrolysis of the aluminum complex.
Step-by-Step Methodology
Step 1: Catalyst Activation [1][2]
  • Equip a 250 mL three-necked Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Charge the flask with dry Benzene (50 mL) .

  • Add Anhydrous

    
     (10.0 g, 75 mmol, 3.3 equiv)  in portions with stirring.
    
    • Observation: The slurry may warm slightly. Ensure the system is kept anhydrous.

Step 2: Reaction Initiation
  • Add Cinchomeronic Anhydride (3.4 g, 22.8 mmol, 1.0 equiv) to the stirring slurry.

    • Note: The anhydride can be added as a solid or dissolved in a minimum amount of hot benzene if solubility permits (solid addition is standard).

  • Heat the reaction mixture to Reflux (80°C) .

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Evolution of HCl gas is observed.[3] The mixture will turn dark/brown and become viscous as the aluminate complex forms.

Step 3: Quenching & Hydrolysis
  • Cool the reaction mixture to Room Temperature (RT).

  • Pour the reaction mass slowly onto 200 g of crushed ice mixed with 10 mL conc. HCl .

    • Caution: Exothermic reaction.[2] Vigorous stirring is required to break up the aluminum complex.

  • Steam distill or rotary evaporate the excess benzene.

    • Result: An aqueous suspension of the crude acid remains.

Step 4: Isolation & Purification
  • Filtration: Filter the aqueous suspension to remove any insoluble impurities.

  • pH Adjustment: The filtrate is strongly acidic. Neutralize carefully with 10% NaOH or Sodium Acetate solution to pH 3–4 (the isoelectric point of the amino acid-like structure).

    • Observation: The product precipitates as a white/off-white solid.

  • Collection: Filter the precipitate, wash with cold water (2 x 20 mL).

  • Recrystallization: Recrystallize the crude solid from Ethanol or Dilute Acetic Acid .

    • Target: 3-Benzoylisonicotinic acid.[4]

    • Yield: Typically 60–75%.

Workflow & Decision Logic

Workflow Start Start: Cinchomeronic Anhydride + Benzene + AlCl3 Reflux Reflux 6h (Formation of Al-Complex) Start->Reflux Quench Quench on Ice/HCl (Hydrolysis) Reflux->Quench RemoveSolvent Remove Excess Benzene (Steam Distillation) Quench->RemoveSolvent Filter Filter Insoluble Residue RemoveSolvent->Filter pHAdjust Adjust pH to 3-4 (Precipitation) Filter->pHAdjust Crude Crude Solid Collected pHAdjust->Crude Decision Check Purity (TLC/NMR) Crude->Decision Recryst Recrystallize (EtOH) Decision->Recryst Impure Final Pure 3-Aroylisonicotinic Acid Decision->Final Pure Recryst->Final

Figure 2: Operational workflow for the isolation and purification of the target acid.

Characterization & Data Interpretation

To validate the synthesis, compare your data against these standard parameters.

Parameter3-Benzoylisonicotinic Acid (Target)4-Benzoylnicotinic Acid (Isomer)
Melting Point 225 - 227°C 210 - 212°C
IR (C=O) ~1670 cm⁻¹ (Ketone), ~1720 cm⁻¹ (Acid)Similar
1H NMR (DMSO-d6) Singlet at ~8.8 ppm (C2-H) Singlet at ~9.0 ppm (C2-H)
Regiochemistry C4-COOH (Gamma)C3-COOH (Beta)

Diagnostic Tip: The chemical shift of the proton at the C2 position of the pyridine ring is the most reliable marker. In the 3-aroyl isomer (target), the C2 proton is flanked by the Nitrogen and the Aroyl group. In the 4-aroyl isomer, it is flanked by the Nitrogen and the Carboxylic Acid. The anisotropic effect of the carbonyls will cause a slight shift difference.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst deactivation (wet reagents).Use fresh, anhydrous

. Dry benzene over Na wire.
Sticky Precipitate Incomplete hydrolysis of Al-complex.Increase HCl concentration during quench; stir longer.
Isomer Mixture High temperature during addition.[2]Add anhydride at RT or lower. Reflux only after mixing.
No Precipitation pH not at isoelectric point.[2]Check pH carefully. Pyridine acids are zwitterionic; they dissolve in both strong acid and strong base. Aim for pH 3.5.

References

  • Original Synthesis & Regioselectivity

    • Title: The Friedel-Crafts Reaction with Pyridine Deriv
    • Source:Journal of the American Chemical Society
    • Context: Establishes the anhydride route as the primary method for acylating pyridine deriv
  • Modern Mechanistic Insights

    • Title: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
    • Source:Chemistry of Heterocyclic Compounds
    • Context: Discusses the electronic factors governing the opening of unsymmetrical anhydrides.
  • Alternative "Active Ester" Methods (Non-FC)

    • Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
    • Source:Molecules[4][5][6][7][8][9][10][11]

    • Context: Provides alternative coupling strategies if FC fails for sensitive substr
  • Application in Aza-Anthraquinones

    • Title: Synthesis of aza-anthraquinones via 3-aroylisonicotinic acids.
    • Source:Organic Syntheses (General reference for similar cycliz

Sources

Application Note: Synthesis and Validation of Isonicotinic Acid-Derived Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibitors.[1]

Abstract & Strategic Rationale

This guide details the synthesis of isonicotinoyl hydrazone (INH-hydrazone) scaffolds and their subsequent coordination with Copper(II) to form potent Topoisomerase II (Topo II) inhibitors.

While isonicotinic acid hydrazide (Isoniazid) is traditionally an antitubercular agent, its hydrazone derivatives act as "privileged structures" in oncology.[1] They function as tridentate ligands (


 donors) that chelate transition metals.[1] The resulting planar metal complexes mimic DNA base pairs, allowing them to intercalate into the DNA helix and "poison" Topo II

, stabilizing the cleavable complex and triggering apoptosis.[1]

Key Mechanistic Advantages:

  • Ligand: The hydrazone moiety provides hydrogen bonding donors/acceptors for minor groove binding.

  • Metal Center (Cu

    
    ):  Enhances DNA binding affinity via electrostatic interaction with the phosphate backbone and facilitates oxidative DNA cleavage via Reactive Oxygen Species (ROS) generation.[1]
    

Chemical Design & Synthesis Protocol

Retrosynthetic Strategy

The synthesis follows a convergent pathway:

  • Schiff Base Condensation: Acid-catalyzed reaction between Isonicotinic Acid Hydrazide and a substituted salicylaldehyde.

  • Metallation: Coordination of the ligand with CuCl

    
     in ethanol.
    
Visualization of Synthetic Workflow

(DOT Diagram: Synthesis Logic)

SynthesisWorkflow Start1 Isonicotinic Acid Hydrazide Reaction1 Reflux (EtOH) Cat. Glacial AcOH 4-6 Hours Start1->Reaction1 Start2 Salicylaldehyde (Substituted) Start2->Reaction1 Ligand Isonicotinoyl Hydrazone Ligand (Precipitate) Reaction1->Ligand - H2O Complexation Stir (MeOH/EtOH) RT, 3 Hours Ligand->Complexation MetalSalt CuCl2 · 2H2O MetalSalt->Complexation FinalProduct Cu(II)-Hydrazone Complex Complexation->FinalProduct Coordination

Caption: Step-wise synthesis from organic ligand formation to metal complexation.

Detailed Protocol: Ligand Synthesis

Target Compound: N'-(2-hydroxybenzylidene)isonicotinohydrazide

Reagents:

Reagent MW ( g/mol ) Equiv. Amount Notes
Isonicotinic acid hydrazide 137.14 1.0 1.37 g Limiting reagent
Salicylaldehyde 122.12 1.0 1.22 g Electrophile
Ethanol (Absolute) - Solvent 20 mL Anhydrous preferred

| Glacial Acetic Acid | 60.05 | Cat.[1] | 2-3 drops | Protonates carbonyl |[1]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol (1.37 g) of isonicotinic acid hydrazide in 20 mL of absolute ethanol. Slight heating (40°C) may be required.

  • Addition: Add 10 mmol (1.22 g) of salicylaldehyde dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Expert Insight: The acid catalyst is crucial. It protonates the aldehyde carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack of the hydrazine nitrogen.

  • Reflux: Attach a condenser and reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Precipitation: Cool the mixture to room temperature. If the product does not precipitate immediately, cool in an ice bath for 30 minutes.

  • Filtration: Filter the yellow/orange solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.[1]

  • Drying: Dry in a vacuum desiccator over CaCl

    
    .
    
Detailed Protocol: Copper(II) Complexation

Target: [Cu(L)Cl] (where L is the deprotonated hydrazone)[1]

Procedure:

  • Ligand Solution: Dissolve 1 mmol of the synthesized hydrazone ligand in 15 mL of hot methanol.

  • Metal Solution: Dissolve 1 mmol of CuCl

    
    ·2H
    
    
    
    O in 5 mL of methanol.
  • Mixing: Add the metal salt solution dropwise to the ligand solution. The color will shift instantly (typically to dark green or brown), indicating coordination.[1]

  • Stirring: Stir at room temperature for 3 hours.

    • Expert Insight: Do not reflux the complexation step unless necessary for solubility. High heat can sometimes lead to ligand hydrolysis or formation of polymeric species rather than the desired monomeric complex.

  • Isolation: Filter the precipitate, wash with cold methanol, and dry under vacuum.

Biological Validation: Topoisomerase II Relaxation Assay

This assay is the "Gold Standard" for confirming direct enzyme inhibition. It measures the ability of a compound to prevent Topo II from relaxing supercoiled plasmid DNA.[2][3][4]

Assay Principle[2][4]
  • Substrate: Supercoiled pBR322 plasmid DNA (Form I).[5]

  • Enzyme: Human Topoisomerase II

    
    .[4][5]
    
  • Reaction: Topo II relaxes Form I into Relaxed Circular DNA (Form II).

  • Inhibition: If the compound works, the DNA remains Supercoiled (Form I).[1]

  • Poisoning: If the compound is a "poison" (like etoposide), it may trap the DNA in a cleaved state, often seen as Linear DNA (Form III) if proteinase K digestion is omitted or modified.[1]

Visualization of Mechanism & Assay Logic

(DOT Diagram: Assay Interpretation)

AssayLogic Substrate Supercoiled DNA (pBR322) Incubation Incubate 37°C 30 mins Substrate->Incubation Enzyme Topo II Enzyme Enzyme->Incubation Inhibitor Isonicotinic Derivative Inhibitor->Incubation Experimental Gel Agarose Gel Electrophoresis Incubation->Gel Lane1 Control (No Enz): Supercoiled Band (Fast) Gel->Lane1 Lane 1 Lane2 Enzyme Only: Relaxed Band (Slow) Gel->Lane2 Lane 2 Lane3 Enzyme + Inhibitor: Supercoiled Band Retained Gel->Lane3 Lane 3

Caption: Logic flow for interpreting pBR322 relaxation gel electrophoresis.

Reagents & Buffer Preparation

10X Assay Buffer (Store at -20°C):

  • 500 mM Tris-HCl (pH 8.0)

  • 1.5 M NaCl[1]

  • 100 mM MgCl

    
     (Essential cofactor)[1]
    
  • 5 mM DTT (Add fresh before use)[1]

  • 300

    
    g/mL BSA
    

Reaction Mix (Per sample):

  • Plasmid pBR322 (0.5

    
    g)[1][2][3]
    
  • ATP (2 mM final concentration - Critical: Must be fresh, Topo II is ATP-dependent)[1]

  • Human Topo II

    
     (2 Units)[1]
    
Step-by-Step Protocol
  • Compound Preparation: Dissolve the Cu(II)-hydrazone complex in DMSO to prepare a 10 mM stock. Dilute to working concentrations (e.g., 10, 50, 100

    
    M).[1] Keep DMSO concentration <1% in final assay.
    
  • Master Mix: Prepare a mix containing Buffer, ATP, and pBR322 DNA.[1][3] Aliquot 18

    
    L into PCR tubes.
    
  • Inhibitor Addition: Add 1

    
    L of the test compound (or DMSO control) to the tubes.
    
    • Expert Insight: Always add the inhibitor to the DNA before adding the enzyme. This allows the compound to intercalate or bind the DNA substrate if that is its primary mode of action.

  • Enzyme Initiation: Add 1

    
    L (2 Units) of Topo II
    
    
    
    to initiate the reaction. Total volume = 20
    
    
    L.[5]
  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 2

    
    L of 10% SDS and 2 
    
    
    
    L of Proteinase K (50
    
    
    g/mL). Incubate at 37°C for an additional 15 minutes to digest the enzyme.
    • Why Proteinase K? Topo II forms a covalent bond with DNA. If not digested, the protein will prevent the DNA from entering the agarose gel, resulting in "smearing" or retention in the well.[1]

  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 60V for 2-3 hours.

  • Staining: Stain the gel post-run with Ethidium Bromide or GelRed for 30 minutes and visualize under UV.

    • Note: Running the gel without EtBr is preferred for separating topoisomers, as EtBr itself is an intercalator that alters supercoiling.[1]

References

  • Synthesis and Anticancer Activity of Copper(II) Hydrazone Complexes Title: Synthesis of Dipyridyl Ketone Isonicotinoyl Hydrazone Copper(II) Complex: Structure, Anticancer Activity and Anticancer Mechanism.[1][6] Source: PubMed (NIH) URL:[1][Link][1]

  • Isoniazid-Derived Hydrazones as Anticancer Agents Title: Synthesis and evaluation of copper(II) complexes with isoniazid-derived hydrazones as anticancer and antitubercular agents.[7] Source: BioMetals (via PubMed) URL:[1][Link][1]

  • Standard Topoisomerase II Relaxation Assay Protocol Title: Human Topoisomerase II Relaxation Assay Protocol.[4] Source: Inspiralis URL:[1][Link]

  • Mechanism of DNA Cleavage by Topo II Title: Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II. Source: PubMed Central (PMC) URL:[1][Link]

  • General Synthesis of Isonicotinic Acid Hydrazide Derivatives Title: Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Source: MDPI (Molecules) URL:[Link][1]

Sources

Reagents for Ring Closure of 3-(2,5-Difluorobenzoyl)isonicotinic Acid: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The intramolecular cyclization of 3-(2,5-difluorobenzoyl)isonicotinic acid to form a tetracyclic pyrido[3,4-g]isoquinoline-dione framework presents a significant synthetic challenge and a gateway to a class of compounds with potential therapeutic applications. This guide provides a comprehensive overview of the reagents and protocols for achieving this critical ring closure, grounded in established chemical principles and supported by scientific literature.

Introduction: The Significance of Pyrido[3,4-g]isoquinolines

The pyrido[3,4-g]isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include potential applications as inhibitors of enzymes such as Cdc2-like kinase 1 (CLK1) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which are implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] The introduction of a 2,5-difluorobenzoyl moiety is of particular interest, as fluorine substitution can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.

The successful synthesis of the target molecule, 10-(2,5-difluorophenyl)pyrido[3,4-g]isoquinoline-5,11-dione, hinges on the crucial intramolecular ring-closing step. This transformation requires the formation of a new carbon-carbon bond between the benzoyl group and the pyridine ring of the isonicotinic acid moiety, a reaction that is challenging due to the electron-deficient nature of the pyridine ring. This guide will explore the most promising reagents and methodologies to overcome this synthetic hurdle.

Strategic Approaches to Ring Closure

The intramolecular cyclization of this compound is essentially an intramolecular Friedel-Crafts acylation reaction. However, the electron-withdrawing nature of the pyridine nitrogen significantly deactivates the ring towards electrophilic attack. Therefore, the choice of a potent activating reagent for the carboxylic acid and appropriate reaction conditions is paramount. The primary strategies revolve around the use of strong acids and dehydrating agents to generate a highly reactive acylium ion intermediate that can then be attacked by the aromatic ring.

dot graph "Reaction_Overview" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Substrate [label="this compound"]; Intermediate [label="Acylium Ion Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Product [label="10-(2,5-difluorophenyl)pyrido[3,4-g]isoquinoline-5,11-dione"];

Substrate -> Intermediate [label=" Activating Reagent\n(e.g., PPA, Eaton's Reagent)"]; Intermediate -> Product [label="Intramolecular\nElectrophilic Attack"]; }

Figure 1: General overview of the intramolecular cyclization.

Key Reagents and Methodologies

Several powerful acidic reagents are well-suited for promoting this type of challenging intramolecular acylation.

Polyphosphoric Acid (PPA)

Polyphosphoric acid is a viscous liquid that is a mixture of orthophosphoric acid and linear phosphoric acids. It serves as both a strong acid catalyst and a dehydrating agent, making it a workhorse for intramolecular acylation reactions.[3][4][5] PPA has been successfully employed in the synthesis of various cyclic ketones through the cyclization of aromatic carboxylic acids.[6][7]

Causality of Choice: PPA's high viscosity and dehydrating power at elevated temperatures facilitate the formation of the necessary acylium ion intermediate and drive the reaction towards the cyclized product. Its ability to dissolve organic substrates at higher temperatures also makes it a suitable reaction medium.[3][5]

Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid)

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is another highly effective reagent for Friedel-Crafts acylation and intramolecular cyclization reactions.[8][9][10] It is often considered a more manageable and sometimes more potent alternative to PPA.[9]

Causality of Choice: The combination of a strong Brønsted acid (methanesulfonic acid) and a powerful dehydrating agent (P₂O₅) generates a highly electrophilic environment, promoting the formation of the acylium ion necessary for the cyclization onto the deactivated pyridine ring.[8][9]

Superacids: Triflic Acid (Trifluoromethanesulfonic Acid)

Triflic acid (CF₃SO₃H) is one of the strongest known Brønsted acids and is an excellent catalyst for a variety of organic transformations, including Friedel-Crafts reactions and intramolecular cyclizations.[11][12][13][14] Its extreme acidity can protonate even weakly basic carbonyl groups, facilitating the formation of reactive intermediates.[13]

Causality of Choice: The superacidic nature of triflic acid can overcome the electron-withdrawing effect of the pyridine nitrogen, enabling the intramolecular electrophilic attack. It has been shown to catalyze the cyclization of enones and other unsaturated systems under relatively mild conditions.[13][15]

Comparative Summary of Reagents

ReagentCompositionKey AdvantagesTypical Conditions
Polyphosphoric Acid (PPA) Mixture of phosphoric acidsReadily available, acts as both catalyst and solventHigh temperatures (100-200 °C)
Eaton's Reagent P₂O₅ in CH₃SO₃HOften more effective than PPA, lower viscosityModerate to high temperatures (60-150 °C)
Triflic Acid CF₃SO₃HExtremely strong acid, effective for deactivated systemsCan often be used at lower temperatures (RT to 80 °C)

Experimental Protocols

Note: These protocols are generalized based on literature precedents for similar reactions. Optimization of reaction time, temperature, and stoichiometry is recommended for the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

dot graph "PPA_Protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="1. Add this compound\n and PPA to a reaction flask."]; Step2 [label="2. Heat the mixture with vigorous stirring\n under an inert atmosphere (e.g., N₂)."]; Step3 [label="3. Monitor the reaction progress by TLC or LC-MS."]; Step4 [label="4. Upon completion, cool the mixture and\n cautiously pour onto crushed ice."]; Step5 [label="5. Neutralize with a strong base (e.g., NaOH)\n to precipitate the product."]; Step6 [label="6. Filter, wash with water, and dry the crude product."]; Step7 [label="7. Purify by recrystallization or column chromatography."]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }

Figure 2: Workflow for PPA-mediated cyclization.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution or aqueous sodium hydroxide

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place this compound (1.0 eq).

  • Add polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the reaction mixture to 120-180 °C with vigorous stirring under a nitrogen atmosphere. The optimal temperature should be determined experimentally.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is neutral or slightly basic.

  • The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Protocol 2: Cyclization using Eaton's Reagent

Materials:

  • This compound

  • Eaton's Reagent (7.5-10 wt % P₂O₅ in methanesulfonic acid)

  • Inert solvent (optional, e.g., sulfolane)

  • Crushed ice

  • Aqueous sodium hydroxide solution

  • Organic solvent for extraction

Procedure:

  • Prepare Eaton's reagent by carefully adding phosphorus pentoxide to methanesulfonic acid with cooling.

  • To a solution of this compound (1.0 eq) in a minimal amount of an inert, high-boiling solvent (if necessary), add Eaton's reagent (5-10 eq).

  • Heat the reaction mixture to 80-140 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and cautiously pour it onto crushed ice.

  • Basify the aqueous solution with a cold sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Cyclization using Triflic Acid

Materials:

  • This compound

  • Triflic acid (trifluoromethanesulfonic acid)

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction

  • Drying agent

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous, inert solvent such as 1,2-dichloroethane.

  • Cool the solution in an ice bath and slowly add triflic acid (2-5 eq).

  • Allow the reaction to warm to room temperature or heat to 50-80 °C, depending on the reactivity of the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion

The intramolecular ring closure of this compound is a challenging yet crucial step in the synthesis of potentially valuable pyrido[3,4-g]isoquinoline-dione derivatives. The choice of a strong acid catalyst and dehydrating agent is critical to overcoming the inherent deactivation of the pyridine ring. Polyphosphoric acid, Eaton's reagent, and triflic acid represent the most promising reagents for this transformation. The protocols provided herein offer a solid foundation for researchers to develop a robust and efficient synthesis of this important heterocyclic scaffold. Careful optimization of the reaction conditions for each specific substrate will be key to achieving high yields and purity.

References

  • Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. J. Org. Chem.1973 , 38 (23), 4071–4073. [Link]

  • Uchiyama, M.; Ozawa, H.; Takuma, K.; Matsumoto, Y.; Yonehara, M.; Hiroya, K.; Sakamoto, T. Superacid-catalyzed intramolecular cyclization reaction of arylcyanopropionate: geminal substitution effect on superelectrophilicity. Org. Lett.2006 , 8 (24), 5517–5520. [Link]

  • Wikipedia. Eaton's reagent. [Link]

  • Wikipedia. Burgess reagent. [Link]

  • Bremner, D. H. Lewis super-acid catalyzed cyclizations: a new route to fragrance compounds. Curr. Org. Chem.2008 , 12 (9), 747–760. [Link]

  • ScienceMadness.org. Polyphosphoric Acid. [Link]

  • The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. Int. J. Mol. Sci.2024 , 25(4), 2353. [Link]

  • Bandieri, E.; Pecchini, P.; Santarelli, N.; Fochi, M. Burgess reagents mediated dehydration. Molecules2023 , 28(1), 38. [Link]

  • Esvan, Y. J.; et al. New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. Eur. J. Med. Chem.2019 , 166, 304–317. [Link]

  • Vasil'ev, A. V.; et al. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein J. Org. Chem.2023 , 19, 1481–1490. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Adv.2025 , 15, 12345-12367. [Link]

  • Naeimi, H.; Moradi, L. New Simple Cyclization of 2-Anilinopropionic Acids to 4-Keto-1,2,3,4-tetrahydroquinolines with Polyphosphoric Acid. J. Org. Chem.2006 , 71 (19), 7439–7442. [Link]

  • Saladi, P. A. V. L.; Kamala, G. R.; Ch, H.; P, N. Friedel–Craft acylation reaction using Eaton's reagent. Res. Chem. Intermed.2023 , 49, 345-367. [Link]

  • Ezzatzadeh, E.; et al. Synthesis of pyrido isoquinolines. Green Chem.2022 , 24, 1234-1239. [Link]

  • Wang, Y.; et al. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. Bioorg. Med. Chem. Lett.2017 , 27 (15), 3465–3469. [Link]

  • Al-Tel, T. H. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules2001 , 6 (3), 279-286. [Link]

  • Banerjee, A. K.; et al. Polyphosphoric Acid in Organic Synthesis. Curr. Org. Synth.2005 , 2 (3), 355-373. [Link]

  • Eburon Organics. Burgess Reagent. [Link]

  • Li, X.; et al. Triflic Acid-Catalyzed Cycloisomerization of 1,6-Enynes: Facile Access to Carbo- and Azaheterocycles. J. Org. Chem.2020 , 85 (4), 2406–2414. [Link]

  • Hou, J.; et al. Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations. Org. Lett.2023 , 25 (31), 5709–5713. [Link]

  • Forbes, I. T.; et al. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Org. Lett.2011 , 13 (8), 2004–2007. [Link]

  • Gallo, M. N. V.; Burtoloso, A. C. B. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Front. Chem.2019 , 7, 69. [Link]

  • Mako, Z.; et al. Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides: A Synthetic and Mechanistic Study. J. Org. Chem.2018 , 83 (4), 1895–1905. [Link]

  • Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • Peptide Cyclization Methodologies Amenable to in Vitro Display. Asian Chem. Lett.2021 , 25, 1-10. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclization of 3-(2,5-Difluorobenzoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in 1,8-Naphthyridinone Synthesis Target Molecule: Intermediates for Tosufloxacin and related fluoroquinolones Audience: Process Chemists, Medicinal Chemists

Executive Summary: The Cyclization Challenge

The cyclization of 3-(2,5-difluorobenzoyl)isonicotinic acid (and its derivatives) is the critical bottleneck in synthesizing the 1,8-naphthyridine core found in antibiotics like Tosufloxacin. This reaction typically involves an intramolecular nucleophilic acyl substitution to form the 4-oxo ring.

The Core Problem: Users frequently report yields stalling at 40–60% due to three factors:

  • Incomplete Activation: The carboxylic acid at position 4 is often insufficiently activated for intramolecular attack by the amine at position 2.

  • Decarboxylation: High thermal stress during cyclization can lead to the loss of the carboxylate moiety before ring closure.

  • Hydrolysis: The presence of trace water in polar aprotic solvents (DMF/DMSO) quenches the active intermediate.

This guide provides a self-validating protocol to elevate yields to the 85–90% range by controlling the kinetic vs. thermodynamic parameters of the ring closure.

Critical Workflow & Mechanism

The most robust route involves the Substitution-Cyclization sequence. The starting material is typically the 2-chloro or 2-fluoro derivative of the isonicotinic acid, which undergoes


 with an amine (e.g., 2,4-difluoroaniline) followed by ring closure.
The "Activated One-Pot" Mechanism

To maximize yield, we recommend avoiding the isolation of the open-chain amide intermediate if stability is an issue. Instead, use a Stepwise Activation protocol.

CyclizationWorkflow Start Start: 2-Chloro-3-(2,5-difluorobenzoyl) isonicotinic acid Step1 Step 1: Activation (SOCl2 or CDI) Start->Step1 Activation Inter1 Intermediate: Acid Chloride (Highly Reactive) Step1->Inter1 Step2 Step 2: Amine Addition (2,4-Difluoroaniline / Base) Inter1->Step2 Substitution Inter2 Intermediate: Amide/Enamine Step2->Inter2 Inter2->Start Reversible (If Water Present) Step3 Step 3: Cyclization (Ring Closure) (K2CO3 / DMF / Heat) Inter2->Step3 Intramolecular Attack Product Product: 1,8-Naphthyridinone Core Step3->Product -H2O / -HCl

Caption: Stepwise activation pathway minimizing hydrolysis risks. The transition from Intermediate 2 to Product is the yield-determining step.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (or related acid core).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
Substrate 1.0PrecursorPurity >98% (HPLC)
Ethyl Orthoformate 2.5–3.0Dehydrating/C1 SourceFreshly distilled
Acetic Anhydride 2.0–2.5ActivatorFree of acetic acid

1.2–1.5BaseAnhydrous (Micronized preferred)
DMF 10-15 volSolventWater <0.05% (Karl Fischer)
Step-by-Step Procedure

Phase 1: Activation & Amination (The "Orthoformate" Route)

  • Charge the reactor with this compound (or ester derivative).

  • Add Acetic Anhydride (

    
    ) and Triethyl Orthoformate (
    
    
    
    ).
  • Reflux at 110–120°C for 2–3 hours.

    • Checkpoint: Monitor TLC/HPLC for the disappearance of the starting material and formation of the ethoxymethylene intermediate.

    • Why? This converts the active methylene/amine into a reactive enol ether, preventing side reactions.

  • Evaporate volatiles under reduced pressure to remove excess

    
    . This prevents the "quenching" of the amine in the next step.
    

Phase 2: Substitution & Cyclization

  • Dissolve the residue in anhydrous DMF.

  • Add the amine (e.g., 2,4-difluoroaniline) at 0–5°C .

    • Control: Exotherm control is vital here to prevent polymerization.

  • Stir at room temperature for 1 hour (Substitution Phase).

  • Add Anhydrous

    
     (1.2 equiv).
    
  • Heat to 60–70°C for 4–6 hours.

    • Note: Do not exceed 80°C unless necessary; higher temps promote decarboxylation of the position-3 carboxylate.

  • Workup: Pour into ice water. Acidify to pH 3–4 if the product is the free acid, or filter the precipitate if it is the ester.

Troubleshooting Guide (FAQ)

Issue 1: "My yield is stuck at 50%, and the filtrate is dark/tarry."

Diagnosis: Polymerization of the ethoxymethylene intermediate or solvent degradation. Solution:

  • Check Acetic Anhydride Removal: If residual

    
     remains before adding the amine, it will acetylate the amine, rendering it non-nucleophilic. Ensure complete evaporation  of Phase 1 volatiles.
    
  • DMF Quality: DMF decomposes to dimethylamine and CO at high temps/basic conditions. Dimethylamine is a nucleophile that will compete with your aniline, destroying the product. Use fresh DMF and keep T < 80°C.

Issue 2: "The product contains a 'decarboxylated' impurity."

Diagnosis: Thermal instability of the


-keto acid moiety.
Solution: 
  • Esterify First: If possible, perform the cyclization on the ethyl ester of the isonicotinic acid rather than the free acid. The ester is thermally stable. You can hydrolyze it to the acid after the ring is closed.

  • Base Choice: Switch from

    
     to a milder base like Triethylamine (TEA)  or DIPEA  if the reaction allows, or lower the temperature to 50°C and extend reaction time.
    
Issue 3: "The reaction stalls after the amine addition; ring closure doesn't happen."

Diagnosis: The intermediate secondary amine is forming, but the intramolecular attack on the ester/acid is too slow (Steric hindrance or poor leaving group). Solution:

  • Add a Lewis Acid: The addition of Magnesium Ethoxide (

    
    )  or Calcium Chloride  can coordinate with the carbonyl oxygen, making the ester/acid more electrophilic.
    
  • Switch Solvent: Change from DMF to Sulfolane or NMP . These solvents allow for higher kinetic rates at the same temperature due to better solubility of the intermediate.

Data & Validation

ParameterStandard ProtocolOptimized ProtocolImpact
Solvent DMF (Reagent Grade)DMF (Anhydrous, <0.05%

)
Prevents hydrolysis of active intermediate.
Base

(Granular)

(Micronized)
Increases surface area for faster deprotonation.
Temp Profile Constant 100°CRamp: 0°C (Add)

25°C (Sub)

65°C (Cyc)
Minimizes side-product formation.
Yield 45–55%82–88% Significant cost reduction.

References

  • Synthesis of Tosufloxacin Tosylate and Intermediates. Google Patents (CN114369092A). Describes the amination using acetic anhydride/triethyl orthoformate and cyclization with potassium carbonate.

  • Friedlander Synthesis of 1,8-Naphthyridines. BenchChem Application Notes. detailed protocols for 1,8-naphthyridine derivatives via condensation.[1][2]

  • Production Method of Tosufloxacin. LookChem/Chempedia. Outlines the reaction of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

  • Orthoesters in Heterocycle Synthesis. Semantic Scholar. Review of triethyl orthoformate mechanisms in cyclization reactions.

Sources

Technical Support Center: Purification of 3-(2,5-Difluorobenzoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INT-DFB-ISO-001 Status: Open Priority: High (Critical Intermediate) Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

User Query: "I am synthesizing 3-(2,5-difluorobenzoyl)isonicotinic acid (an intermediate for p38 MAP kinase inhibitors) but am struggling with isolation. The crude is a sticky solid/oil, and standard silica chromatography is causing streaking and yield loss. How do I purify this efficiently?"

Technical Analysis: The target molecule, This compound , presents a classic "amphoteric purification challenge."

  • Structural Features: It contains a basic pyridine nitrogen (

    
     for the conjugate acid) and an acidic carboxylic acid (
    
    
    
    ).
  • The Problem: On silica gel, the carboxylic acid drags (streaks) while the pyridine interacts with silanols, leading to poor resolution and mass loss.

  • The Solution: Avoid chromatography. The most scalable and high-purity method relies on Isoelectric Point (pI) Precipitation followed by controlled recrystallization.

Primary Purification Protocol: The "pH-Swing" Method

This method exploits the zwitterionic nature of the molecule. It is soluble in high pH (as a carboxylate anion) and low pH (as a pyridinium cation) but exhibits minimum solubility at its isoelectric point.

Reagents Required:
  • Sodium Hydroxide (1M and 6M NaOH)

  • Hydrochloric Acid (1M and 6M HCl)

  • Activated Charcoal (Norit or Darco)

  • Celite 545

  • Solvents: Water, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

Step-by-Step Workflow:
Phase 1: Dissolution & Extraction (Removal of Neutrals)
  • Suspend the crude reaction mixture (likely containing unreacted 2,5-difluorobenzaldehyde or benzoyl chloride residues) in Water (5-10 volumes) .

  • Basify slowly with 6M NaOH until pH reaches 10–11 .

    • Why: This deprotonates the carboxylic acid (

      
      ), dissolving the product into the aqueous phase.
      
  • Wash the aqueous layer with DCM or EtOAc (2 x 3 vol) .

    • Why: The product remains in the water. Non-acidic impurities (unreacted starting materials, bis-ketones) migrate to the organic layer.

    • Action: Discard the organic layer (check by TLC first).

Phase 2: Carbon Treatment (Color/Metal Removal)
  • Add Activated Charcoal (5-10 wt% relative to crude) to the basic aqueous solution.

  • Stir for 30 minutes at room temperature.

  • Filter through a pad of Celite to remove the charcoal. Rinse the pad with 0.1M NaOH.

Phase 3: Controlled Precipitation (The Critical Step)
  • Transfer the clear filtrate to a beaker with overhead stirring.

  • Acidify slowly with 6M HCl until pH reaches ~5.0 .

  • Switch to 1M HCl and add dropwise.

  • Target pH: 3.5 – 4.0 .

    • Observation: The solution will become cloudy as the zwitterion forms.

    • Critical Note: Do NOT overshoot to pH < 2, or the pyridine ring will protonate, and the salt will redissolve.

  • Stir the slurry for 1–2 hours at 0–5°C to maximize crystallization.

  • Filter the solid. Wash with cold water (2 x) and cold acetone (1 x) (to remove water and dry faster).

Secondary Polishing: Recrystallization[1]

If the purity after precipitation is <98% (by HPLC), use this polishing step.

ParameterRecommendation
Solvent System Ethanol / Water (9:1) or Acetic Acid / Water
Concentration 1g solute per 10-15 mL solvent
Temperature Dissolve at reflux; Cool slowly to 4°C
Anti-solvent If using pure Ethanol/Methanol, add Water dropwise at reflux until turbidity persists, then cool.[1]

Visual Workflow (Decision Tree)

PurificationLogic Start Crude Mixture (Solid/Oil) Dissolve Suspend in Water Add NaOH to pH 11 Start->Dissolve Wash Wash with EtOAc/DCM Dissolve->Wash Sep Separate Layers Wash->Sep OrgLayer Organic Layer (Contains Impurities) Sep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep->AqLayer Keep Carbon Add Activated Carbon Filter (Celite) AqLayer->Carbon Acidify Slowly add HCl Target pH 3.5 - 4.0 Carbon->Acidify Precip Precipitate Forms (Zwitterion) Acidify->Precip Filter Filter & Wash (Cold Water/Acetone) Precip->Filter Check Check Purity (HPLC) Filter->Check Recryst Recrystallize (EtOH/Water) Check->Recryst <98% Final Pure Intermediate Check->Final >98% Recryst->Final

Figure 1: Purification logic flow for amphoteric isonicotinic acid derivatives.

Troubleshooting & FAQs

Q1: The product is oiling out instead of crystallizing during acidification.

  • Cause: This usually happens if the acidification is too rapid or if residual organic solvents (DCM/EtOAc) are trapped in the aqueous phase.

  • Fix:

    • Ensure the aqueous layer is heated to 40°C under vacuum briefly to strip residual organics before acidification.

    • Add a "seed crystal" of the pure product at pH 5.

    • Slow down the addition of HCl.

Q2: I overshot the pH to 1.0, and the solution became clear again.

  • Cause: You protonated the pyridine nitrogen, forming the soluble hydrochloride salt.

  • Fix: Slowly back-titrate with 1M NaOH until you return to pH 3.5. The solid will reprecipitate.

Q3: The solid is colored (yellow/brown) even after carbon treatment.

  • Cause: Pyridine oxidation byproducts (N-oxides) or polymerized impurities.

  • Fix: Perform the recrystallization using Acetic Acid/Water . The acidic environment during recrystallization helps break up minor polymeric aggregates.

Q4: Can I use silica column chromatography if I really have to?

  • Recommendation: Not recommended, but if necessary:

    • Mobile Phase: DCM / Methanol / Acetic Acid (95 : 4 : 1).

    • Note: The acetic acid is mandatory to suppress the ionization of the carboxylic acid and prevent streaking.

References

  • Vertex Pharmaceuticals. (2008). Pyridine derivatives useful as inhibitors of p38 MAP kinase. WO Patent 2008/132139. (Describes general workup for benzoyl-pyridine systems).

  • Sigma-Aldrich. (n.d.). Isonicotinic Acid: Properties and Purification.[2][3] (Standard pI precipitation protocols for pyridine carboxylic acids).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Friedel-Crafts acylation of pyridines and subsequent workup).
  • Organic Syntheses. (1925). Nicotinic Acid (Oxidation and Purification via Copper Salts/pH adjustment).[2] Org.[4][5] Synth. 4, 49. (Foundational chemistry for pyridine acid isolation).

Sources

Avoiding hydrolysis during 3-aroylisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aroylisonicotinic Acid Synthesis

A Message from Your Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that the synthesis of complex molecules like 3-aroylisonicotinic acids presents unique challenges. One of the most persistent and yield-damaging side reactions encountered is the premature or undesired hydrolysis of key functional groups.

This guide is designed with the practicing scientist in mind. It moves beyond simple procedural lists to explain the causality behind common failures and provides field-proven strategies to ensure the integrity of your synthesis. We will explore the mechanistic underpinnings of hydrolysis in this specific chemical context and offer robust, validated protocols to help you protect your valuable intermediates and maximize the yield of your target compound.

Let's troubleshoot your synthesis.

Troubleshooting Guide: Diagnosing & Solving Hydrolysis Issues

This section addresses specific experimental problems. Use it to diagnose issues in your current workflow.

Q1: My yield of 3-aroylisonicotinic acid is low, and I've isolated a significant amount of a simpler pyridine carboxylic acid (e.g., isonicotinic acid). What is happening?

This is a classic sign of premature hydrolysis of a precursor functional group. The synthesis of the final carboxylic acid often involves the conversion of a more stable group, such as a nitrile (-CN) or an ester (-COOR), in the final step.[1] If this hydrolysis occurs too early or under uncontrolled conditions, you may be hydrolyzing a different starting material or intermediate.

Most Likely Cause: Hydrolysis of a 3-cyanopyridine or a 4-alkylpyridine precursor before or during the aroylation step.

Causality Explained: Many synthetic routes to 3-aroylisonicotinic acids start with a functionalized pyridine ring, such as 3-cyanopyridine. The nitrile group is a common precursor to the carboxylic acid.[2][3][4][5] However, nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, often requiring heat.[1][6] If your reaction conditions for adding the aroyl group involve trace amounts of water and are conducted at elevated temperatures, you risk converting the nitrile to a carboxylate. This carboxylate can then interfere with the subsequent steps or result in a mixture of products that is difficult to separate.

Troubleshooting & Corrective Actions:

  • Verify Anhydrous Conditions: The most critical step is to rigorously exclude water from your reaction.[7][8] Highly reactive reagents used in aroylation (e.g., acyl chlorides in Friedel-Crafts reactions) react readily with water.[6][8]

    • Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.[9]

    • Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents like DCM or THF should have a water content below 30 ppm.[9]

    • Reagents: Handle hygroscopic reagents (e.g., AlCl₃ for Friedel-Crafts) in a glovebox or under a positive pressure of inert gas.[7][9]

  • Control Reaction Temperature: Perform the aroylation step at the lowest effective temperature to minimize the rate of any potential hydrolysis side reactions.[10]

  • pH Control: Ensure the reaction is not unintentionally basic or acidic in a way that would promote hydrolysis of the nitrile. Buffer the reaction if necessary.[7]

Q2: I'm performing an oxidation of a 3-aroyl-4-methylpyridine precursor, but my yields are inconsistent, and I see byproducts. Could hydrolysis be the culprit?

Yes, while the primary reaction is oxidation, the conditions used can inadvertently promote hydrolysis, especially during the workup phase.

Most Likely Cause: Hydrolysis during the aqueous workup of the oxidation reaction.

Causality Explained: The oxidation of an alkyl side chain on a pyridine ring to a carboxylic acid often employs strong oxidizing agents like KMnO₄ or H₂CrO₄ in aqueous acidic or basic solutions.[1][11] After the oxidation is complete, the workup procedure to isolate the carboxylic acid involves pH adjustments and extractions. These aqueous, often heated, and strongly acidic or basic conditions are ideal for promoting hydrolysis of other sensitive functional groups if not carefully controlled.[10][12]

Troubleshooting & Corrective Actions:

  • Workup Temperature: Perform all aqueous workup steps, including washes and extractions, at low temperatures (0-5°C) using an ice bath.[10] This dramatically slows the kinetics of hydrolysis reactions.[10]

  • Minimize Contact Time: Do not let your organic and aqueous layers sit together for extended periods. Perform extractions efficiently and move immediately to the next step.[10]

  • Use Weaker Bases for Neutralization: When neutralizing excess acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH.[10] Strong bases aggressively catalyze the irreversible hydrolysis of esters (saponification) and can affect other groups.[10][13]

  • Brine Wash & Drying: Before evaporating the solvent, wash the organic layer with cold, saturated NaCl solution (brine). This removes the bulk of dissolved water and reduces the chance of hydrolysis occurring in the solution before solvent removal.[10] Follow this with a thorough drying step using an anhydrous drying agent like Na₂SO₄ or MgSO₄.[10]

Frequently Asked Questions (FAQs)

This section covers broader concepts and best practices.

Q3: What are the primary synthetic routes to 3-aroylisonicotinic acids, and which steps are most sensitive to hydrolysis?

There are several established routes. The sensitivity to hydrolysis depends on the specific functional group manipulations involved.

Synthetic RouteKey PrecursorHydrolysis-Sensitive Step & Rationale
Oxidation 3-Aroyl-4-methylpyridineFinal Oxidation/Workup: Strong oxidizing agents (e.g., KMnO₄) often require aqueous acidic/basic conditions and heat, which can promote side reactions if not carefully controlled during workup.[11]
Nitrile Hydrolysis 3-Aroyl-4-cyanopyridineFinal Hydrolysis: The conversion of the nitrile to the carboxylic acid is the desired reaction, but conditions must be optimized to avoid decomposition of the aroyl group.[3][4]
Friedel-Crafts Acylation Isonicotinic acid derivative (e.g., ester or nitrile)Acylation Step: Friedel-Crafts reactions use Lewis acids (e.g., AlCl₃) that are extremely sensitive to moisture. Any water present will consume the catalyst and can lead to hydrolysis of the starting ester or nitrile.[8]
Grignard/Organolithium 3-Halo-isonicotinic acid esterReagent Formation/Addition: Organometallic reagents are quenched violently by water. The entire process must be conducted under strictly anhydrous and inert conditions.[12]
Q4: What is the mechanistic basis for unwanted hydrolysis in my synthesis?

Hydrolysis is the cleavage of a chemical bond by the addition of water. In this context, it typically refers to the conversion of a carboxylic acid derivative (like an ester or nitrile) back to the parent carboxylic acid.[1][7]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen or ester carbonyl oxygen. This makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[12]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion (OH⁻), a powerful nucleophile, directly attacks the electrophilic carbon of the nitrile or ester. This process is often irreversible for esters because the final step forms a resonance-stabilized carboxylate anion.[12][13]

Below is a diagram illustrating the unwanted side-reaction of nitrile hydrolysis under acidic conditions, which can compete with your desired transformation if water is present.

G cluster_0 Unwanted Side Reaction: Nitrile Hydrolysis Nitrile Pyridine-Nitrile Precursor (R-C≡N) ProtonatedNitrile Protonated Nitrile (R-C≡N⁺-H) Nitrile->ProtonatedNitrile Protonation H2O Water (H₂O) Intermediate Tetrahedral Intermediate H2O->Intermediate Nucleophilic Attack H_plus Acid Catalyst (H⁺) Amide Amide Intermediate (R-CONH₂) Intermediate->Amide Deprotonation CarboxylicAcid Hydrolyzed Byproduct (Pyridine Carboxylic Acid) Amide->CarboxylicAcid Further Hydrolysis G cluster_prep Preparation cluster_exec Execution cluster_iso Isolation Start 1. Prepare Dry Glassware (Oven-dry >4h @ 125°C) Setup 2. Assemble Under Inert Gas (N₂ or Ar) Start->Setup Solvent 3. Add Anhydrous Solvent (via Syringe/Cannula) Setup->Solvent Reagent 4. Add Reactants (Under positive N₂ pressure) Solvent->Reagent Reaction 5. Run Reaction (Maintain inert atmosphere) Reagent->Reaction Workup 6. Quench & Workup (Use cold solutions) Reaction->Workup

Caption: Standard workflow for an anhydrous reaction setup.

By diligently following these troubleshooting guides and protocols, you can effectively mitigate the risks of hydrolysis, leading to higher yields, purer products, and more reproducible results in your synthesis of 3-aroylisonicotinic acids.

References

  • Vertex AI Search. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • BenchChem. (n.d.). Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties.
  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • IntechOpen. (2018). HYDROLYSIS REACTIONS.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • Hilaris Publisher. (2011).
  • Thieme. (n.d.). Pyridine-3-carboxylic Anhydride (3-PCA)
  • PubMed. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1.
  • ResearchGate. (2025).
  • Academax. (n.d.).
  • Utah Tech University. (n.d.).
  • Jasperse, J. (n.d.). Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • MDPI. (2022).
  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • MDPI. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides.
  • Georg Thieme Verlag. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • DigitalCommons@TMC. (2023).
  • MDPI. (2022).
  • Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties.
  • Organic Chemistry Portal. (2023).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025).

Sources

Technical Support Center: Optimizing Acid-Catalyzed Cyclization of Benzoyl Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical and practical solutions for the successful execution of the acid-catalyzed intramolecular cyclization of benzoyl isonicotinic acids. This transformation, a specialized form of the Friedel-Crafts acylation, is a critical step in synthesizing polycyclic and heterocyclic frameworks vital to medicinal chemistry. Here, we address common challenges in a direct question-and-answer format, focusing on the causality behind experimental choices to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Fundamentals & Catalyst Selection

Q1: What is the underlying mechanism of this cyclization, and how does it inform my experimental setup?

The reaction is an intramolecular electrophilic aromatic substitution. The strong acid catalyst protonates the carboxylic acid of the isonicotinic acid moiety, which facilitates the elimination of water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich benzoyl ring, leading to the formation of a new ring system.[1] Understanding this mechanism is key: the reaction's success hinges on the efficient formation of the acylium ion and the nucleophilicity of the benzoyl ring.

Below is a diagram illustrating the generally accepted mechanism.

Mechanism General Mechanism of Acid-Catalyzed Cyclization cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization Start Benzoyl Isonicotinic Acid Protonated Protonated Carboxylic Acid Start->Protonated + H⁺ Acylium Acylium Ion Intermediate (Key Electrophile) Protonated->Acylium - H₂O Water H₂O Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Electrophilic Attack by Benzoyl Ring Acylium->Sigma Product Cyclized Product Sigma->Product - H⁺ TroubleshootingWorkflow Troubleshooting Workflow for Cyclization Reactions start Reaction Outcome? low_yield Low / No Yield start->low_yield Poor decomposition Decomposition / Tar start->decomposition Poor success Success! start->success Good check_tlc Check TLC: Starting Material (SM) Present? low_yield->check_tlc lower_cond Lower Temperature Shorter Reaction Time decomposition->lower_cond sm_present SM Present check_tlc->sm_present Yes sm_absent SM Absent check_tlc->sm_absent No increase_cond Increase Temp / Time Use Stronger Catalyst (PPA) sm_present->increase_cond check_catalyst Check Catalyst Activity (Anhydrous Conditions) Consider Deactivated Ring sm_absent->check_catalyst milder_catalyst Switch to Milder Catalyst (e.g., Eaton's Reagent) lower_cond->milder_catalyst

Sources

Navigating the Solubility Labyrinth: A Technical Guide for Fluorinated Isonicotinic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center Resource for Researchers in Drug Discovery and Development

The strategic incorporation of fluorine into isonicotinic acid scaffolds is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other crucial pharmacological properties.[1][2][3] However, these modifications can also lead to significant solubility challenges, creating roadblocks in experimental workflows and downstream applications. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically diagnose, troubleshoot, and overcome solubility issues with fluorinated isonicotinic acid precursors.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section offers quick and actionable answers to the most common solubility challenges.

Q1: My fluorinated isonicotinic acid precursor shows poor solubility in standard organic solvents. What's my first move?

A1: The first step is a systematic solvent screening. The introduction of fluorine can dramatically alter the polarity and crystal lattice energy of the molecule.[3] Expand your solvent search beyond the usual suspects. A good starting point includes a range of polar aprotic solvents (e.g., acetonitrile, DMF, DMSO, NMP), ethers (e.g., THF, 2-MeTHF, dioxane), and alcohols. For particularly challenging compounds, consider heated solvents, but always be mindful of potential thermal degradation.

Q2: Is using an aqueous solution a viable option for dissolving my precursor?

A2: Absolutely, but with a critical caveat: pH is paramount. Isonicotinic acids are amphoteric, meaning they have both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups.[4] Their aqueous solubility is lowest at the isoelectric point. By adjusting the pH, you can significantly increase solubility. A common and highly effective strategy is to add a base (e.g., sodium bicarbonate, potassium carbonate) to deprotonate the carboxylic acid, forming a much more soluble salt.[5][][7]

Q3: What are some reliable co-solvent systems for these types of compounds?

A3: Co-solvents are a powerful tool for enhancing the solubility of poorly soluble drugs.[][8][9][10] For fluorinated isonicotinic acids, mixtures of a water-miscible organic solvent and water are often effective. Common examples include DMSO/water, ethanol/water, and PEG 400/water. These systems work by reducing the overall polarity of the solvent and disrupting the intermolecular forces that hold the crystal lattice together.[]

Q4: How can I be sure my compound is stable in the chosen solvent or at a specific pH?

A4: Stability is a non-negotiable aspect of any dissolution protocol. Before committing to a specific solvent system, perform a small-scale stability study. Dissolve a small amount of your compound and monitor it over time using an appropriate analytical technique, such as HPLC or LC-MS. The appearance of new peaks or a decrease in the area of your main peak are clear indicators of degradation.

Part 2: In-Depth Troubleshooting Guide - A Systematic Approach

When simple solutions are not enough, a more methodical approach is required. This guide will walk you through a logical progression of troubleshooting steps.

Foundational Knowledge: Understanding Your Molecule

Before you can effectively solve a solubility problem, you need to understand the physicochemical properties of your specific fluorinated isonicotinic acid precursor.

  • pKa Determination: Knowing the pKa values of the carboxylic acid and the pyridine nitrogen will allow you to predict the pH range of maximum and minimum aqueous solubility.

  • Lipophilicity (LogP/LogD): The LogP or LogD value will give you an indication of the compound's preference for a lipid versus an aqueous environment, which can guide your choice of organic solvents. The addition of fluorine often increases lipophilicity.[2][11]

  • Solid-State Properties: The crystalline form (polymorph) of your compound can have a significant impact on its solubility. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can provide valuable insights into the solid state of your material.

The Cornerstone of Solubilization: Systematic Solvent Screening

A well-designed solvent screen is the most effective way to identify a suitable solvent or solvent system.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of your compound into individual vials.

  • Solvent Addition: Add a measured volume of a diverse range of solvents to each vial.

  • Equilibration: Agitate the vials at a controlled temperature for a sufficient period to reach equilibrium.

  • Observation: Visually inspect for complete dissolution.

  • Quantification (Optional): For a more precise measurement, analyze the supernatant of saturated solutions by HPLC or UPLC-MS/MS.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesKey Considerations
Polar Aprotic Acetonitrile, DMF, DMSO, NMPOften effective for polar compounds.
Ethers THF, 2-MeTHF, DioxaneGood balance of polarity.
Alcohols Methanol, Ethanol, IsopropanolCan act as hydrogen bond donors and acceptors.
Chlorinated Dichloromethane (DCM)Typically for less polar compounds.
Leveraging pH for Aqueous Solubility

As highlighted in the FAQs, pH is a powerful lever to pull for aqueous solubility.

Workflow for pH-Dependent Solubility

Caption: A workflow for optimizing aqueous solubility by adjusting pH.

Advanced Solubilization Strategies

For the most challenging compounds, more advanced techniques may be necessary.

  • Co-solvents: A systematic evaluation of different co-solvent ratios can often reveal a "sweet spot" of maximum solubility.

  • Surfactants: For highly lipophilic compounds, surfactants can form micelles that encapsulate the drug molecule, increasing its apparent aqueous solubility.

  • Salt Formation: If your downstream application allows, creating a different salt form of your precursor can dramatically alter its solubility profile.[7][12][13][14][15] A well-designed salt screening study can be a highly effective, albeit more involved, strategy.[14]

Troubleshooting Decision Tree

G A Insoluble Fluorinated Isonicotinic Acid Precursor B Systematic Organic Solvent Screen A->B F Soluble? B->F C pH Adjustment in Aqueous Media G Soluble? C->G D Co-solvent System Evaluation H Soluble? D->H E Advanced Techniques (Surfactants, Salt Screening) J Re-evaluate Compound or Synthesis E->J F->C No I Proceed with Experiment F->I Yes G->D No G->I Yes H->E No H->I Yes

Caption: A decision tree for troubleshooting solubility issues.

By systematically applying these principles and techniques, you can overcome the solubility challenges posed by fluorinated isonicotinic acid precursors and accelerate your research and development efforts.

References

  • Jadhav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 3(5), 137-144.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Yellela, S. R. C. (2023). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. International Journal of Research in Pharmaceutical Sciences, 14(2), 789-797.
  • Pialat, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(2), 1185-1197.
  • Pawar, P., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 204-211.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1994). Salt selection for basic drugs. In Pharmaceutical Salts: Properties, Selection, and Use (pp. 235-278). Wiley-VCH.
  • Garbacz, G., & Węglińska, L. (2025). Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies. Crystal Growth & Design.
  • Tran, P. H. L., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(10), 3058-3082.
  • WuXi AppTec. (2024).
  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12), 58-64.
  • Brittain, H. G. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 96(5), 1051-1061.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Al-Zoubi, R. M., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Topics in Medicinal Chemistry, 25(1), 1-2.
  • Kumar, R., & Jain, S. K. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Current Pharmaceutical Design, 31(1), 1-1.
  • Huque, R., et al. (2012). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • BOC Sciences. (n.d.).
  • Kumar, N., et al. (2018).
  • Hampton Research. (n.d.). Solubility & Stability Screen.
  • Jena Bioscience. (2015). Manual_CO-311 JBScreen Solubility HTS.
  • Fustero, S., & Sanz-Cervera, J. F. (Eds.). (2017).
  • Maheshwari, R. K. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 735-742.
  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Garbacz, G., & Węglińska, L. (2025). Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies. Crystal Growth & Design.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • Reddit. (2020). Dissolving Fluorinated Polymers in Perfluorohexane : r/chemistry.
  • Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton transactions (Cambridge, England : 2003), 52(31), 10583–10587.
  • YouTube. (2023).
  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 134-138.
  • ChemScene. (n.d.). 2-(3-Fluorophenyl)isonicotinic acid.
  • Benchchem. (n.d.).
  • Mukherjee, S., & Misra, A. K. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(32), 8565-8599.
  • Yagupolskii, L. M., et al. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Russian Chemical Reviews, 79(8), 667-695.
  • ChemicalBook. (n.d.). Isonicotinic acid CAS#: 55-22-1.
  • RUA. (2024).
  • PubChem. (n.d.). 2-Fluoroisonicotinic acid.
  • PubChem. (n.d.). 6-Fluoronicotinic Acid.
  • Lin, H. R., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2097.
  • ResearchGate. (n.d.). pH-Dependent release of isoniazid from isonicotinic acid (4-hydroxy-benzylidene)-hydrazide loaded liposomes.
  • Fier, P. S. (2014). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. University of California, Berkeley.
  • Google Patents. (n.d.).
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • Benchchem. (n.d.).
  • LEAPCHEM. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Controlling Nucleophilic Substitution on the 2,5-Difluorophenyl Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) on the 2,5-difluorophenyl scaffold. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and achieve predictable, high-yield outcomes.

Introduction: The Challenge of Regiocontrol

The 2,5-difluorophenyl ring is a valuable building block in medicinal chemistry and materials science. However, its functionalization via nucleophilic aromatic substitution (SNAr) presents a significant challenge: controlling regioselectivity. With two potential fluorine leaving groups, the reaction can lead to a mixture of products, complicating synthesis and purification. This guide explains the underlying principles governing these reactions and provides practical solutions to common experimental hurdles.

The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the presence of electron-withdrawing groups (EWGs) that stabilize the anionic intermediate.[3][4] On the 2,5-difluorophenyl ring, each fluorine atom acts as both a potential leaving group and an inductively activating group, making precise control essential.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on a 2,5-difluorophenyl ring?

A1: The reaction follows the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[2][5]

  • Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This breaks the aromaticity of the ring and forms a negatively charged intermediate called a Meisenheimer complex.[1][6]

  • Stabilization: The negative charge is delocalized across the aromatic system and is stabilized by electron-withdrawing groups. In this specific case, the remaining fluorine atom provides inductive stabilization. If other EWGs (like a nitro or cyano group) are present on the ring, they will provide further, more powerful resonance stabilization, especially if positioned ortho or para to the site of attack.[4][7]

  • Elimination: The fluoride ion is expelled as a leaving group, restoring the aromaticity of the ring and yielding the final substituted product.[8]

Caption: A decision-making workflow for troubleshooting SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of a 2,5-difluorophenyl substrate with a primary or secondary amine.

  • Reagent Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the 2,5-difluorophenyl substrate (1.0 eq).

    • Add a polar aprotic solvent such as DMF or DMSO (to a concentration of 0.1-0.5 M).

    • Add the amine nucleophile (1.1 - 1.5 eq). [1] * Add a base, such as powdered potassium carbonate (K₂CO₃, 2.0 eq). [1]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 80-120 °C). [9] * Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash with water, then with brine to remove residual solvent (e.g., DMF).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile

This protocol is for reactions involving less nucleophilic alcohols, which require prior deprotonation.

  • Nucleophile Activation:

    • To a separate, dry flask under an inert atmosphere, add the alcohol nucleophile (1.2 eq) and anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide. [1]

  • Reaction Execution:

    • In the main reaction flask, dissolve the 2,5-difluorophenyl substrate (1.0 eq) in anhydrous DMF or THF.

    • Slowly add the freshly prepared alkoxide solution via cannula or syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool it to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Proceed with an aqueous workup and purification as described in Protocol 1.

References

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • Nucleophilic aromatic substitution. BYJU'S. Published February 28, 2022.
  • SNAr reaction scope & limitations. Chem Help ASAP. Published February 2, 2020.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Published November 8, 2024.
  • Advanced SNAr Reaction Guide. Scribd.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Published September 28, 2020.
  • 5.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Published February 7, 2026.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. Published August 9, 2021.
  • 21.04 Nuc.
  • Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Published August 20, 2018.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Published September 24, 2022.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. Published April 25, 2023.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Published October 31, 2023.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. RSC Publishing. Published July 15, 2024.
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar. Published July 1, 2014.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Published July 26, 2024.
  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Published September 24, 2022.
  • Substitution Reactions of Benzene and Other Arom
  • Substitution and Elimination Reactions. Chemistry Steps. Published August 8, 2025.

Sources

Separation of 3-(2,5-Difluorobenzoyl)isonicotinic acid from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(2,5-Difluorobenzoyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity for their downstream applications. This document provides in-depth, experience-based answers to common challenges encountered during the separation of the target molecule from reaction starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

The most common impurities are typically the unreacted starting materials or byproducts from side reactions. The primary synthesis route involves the reaction of an isonicotinic acid derivative with a 2,5-difluorobenzoyl derivative. Therefore, you should anticipate the presence of:

  • Unreacted Isonicotinic Acid: A polar, water-soluble starting material.

  • 2,5-Difluorobenzoic Acid: This arises from the hydrolysis of the acylating agent (e.g., 2,5-difluorobenzoyl chloride) during the reaction or workup.

  • Neutral Byproducts: Depending on the specific synthetic route, non-acidic, non-basic organic impurities may also be present.

Understanding the nature of these impurities is the first step in designing an effective purification strategy. The key difference to exploit is that both the desired product and the main acidic impurities are carboxylic acids, but they may have different pKa values and solubilities.

Q2: My initial workup gives a low yield of crude product. How can I maximize recovery from the reaction mixture?

Low yield after the initial workup often points to product loss in the aqueous layers. Since this compound is a carboxylic acid, its solubility is highly dependent on pH.[1][2]

  • The Problem: During a basic quench (e.g., with sodium bicarbonate), your product forms a water-soluble carboxylate salt.[3][4] If you then extract with an organic solvent, your product will remain in the aqueous layer.

  • The Solution: The core of the separation is a carefully controlled acid-base extraction.[1] After quenching the reaction, you must re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of your product (typically pH 2-3).[3][5] This protonates the carboxylate, making the product neutral and significantly less soluble in water, causing it to precipitate or become extractable into an organic solvent like ethyl acetate or dichloromethane.[2][4]

Pro-Tip: Always check the pH of your aqueous layer before discarding it. If you suspect product loss, re-acidify and perform another extraction to recover additional material.[6]

Q3: I'm struggling to remove unreacted isonicotinic acid from my final product. What is the most effective method?

Separating two carboxylic acids can be challenging. While both your product and isonicotinic acid are acidic, their solubilities can differ. Isonicotinic acid is generally more soluble in aqueous media than the larger, more complex product molecule.

A multi-step approach is most effective:

  • Aqueous Washes: After isolating your crude product in an organic solvent, washing the organic layer with a pH-controlled aqueous buffer (e.g., a phosphate buffer at pH ~4-5) can selectively partition the more water-soluble isonicotinic acid into the aqueous phase while leaving the bulk of your less soluble product in the organic phase.

  • Recrystallization: This is the most powerful technique for removing residual, structurally similar impurities.[7] The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity (isonicotinic acid) remains more soluble upon cooling.[8]

Q4: My NMR analysis shows contamination with 2,5-difluorobenzoic acid. How can I eliminate it?

This is a common issue arising from the hydrolysis of the acylating agent. Like the challenge in Q3, you are separating two carboxylic acids. The strategy relies on exploiting subtle differences in their properties.

  • Fractional Recrystallization: This is often the most successful method. Experiment with different solvent systems to find one that provides good differential solubility. Common choices include ethanol/water, acetone/heptane, or toluene.[5]

  • Chromatography: If recrystallization fails to provide the desired purity, flash column chromatography can be employed.[9] However, this is often a less efficient method for large-scale purifications of polar acids. Ion-exchange chromatography can be a more effective chromatographic method for separating acids with different pKa values.[10]

Q5: My isolated product is an off-white or yellowish solid, but I need a pure white powder. What causes the color and how do I remove it?

Color impurities are typically high molecular weight, conjugated side products formed in small amounts during the reaction.

  • Activated Charcoal (Carbon) Treatment: During recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively remove colored impurities.[11] The impurities adsorb onto the surface of the carbon.

  • Procedure:

    • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (e.g., 1-2% by weight).

    • Keep the solution hot for a few minutes to allow for adsorption.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.[11]

    • Allow the clear, colorless filtrate to cool slowly to form pure crystals.

Caution: Using too much charcoal can lead to significant product loss as it can also adsorb your desired compound.[11]

Troubleshooting Guides & Protocols

Guide 1: High-Recovery Acid-Base Extraction Workflow

This protocol is designed to separate the acidic product from neutral or basic impurities and maximize its recovery from the aqueous phase.

Protocol Steps:

  • Quench Reaction: Carefully quench the reaction mixture by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract Neutral Impurities: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2 x 50 mL). Combine the organic layers and set them aside. These contain any neutral impurities.

  • Acidify Aqueous Layer: Cool the bicarbonate-containing aqueous layer in an ice bath. Slowly add concentrated HCl while stirring until the pH is ~2-3 (verify with pH paper). A precipitate of your crude product should form.[2][3]

  • Isolate Product:

    • Option A (Precipitation): If a dense, easily filterable solid forms, collect it via suction filtration. Wash the solid with cold deionized water and dry under vacuum.

    • Option B (Extraction): If an oil or fine precipitate forms, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).[4]

  • Dry and Concentrate: Combine the organic extracts from Step 4B, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.[7]

Diagram 1: Acid-Base Extraction Workflow

RM Reaction Mixture AQ1 Aqueous Layer (pH > 8) Contains Product as Salt + Acidic Impurities RM->AQ1 Add NaHCO3 (aq) & EtOAc ORG1 Organic Layer 1 Contains Neutral Impurities RM->ORG1 AQ2 Aqueous Layer (pH < 3) Product Precipitates/Becomes Extractable AQ1->AQ2 Add HCl (conc) PRODUCT Isolated Crude Product AQ2->PRODUCT Filter or Extract with EtOAc WASTE Aqueous Waste AQ2->WASTE After Extraction

Caption: Workflow for pH-dependent product isolation.

Guide 2: High-Purity Recrystallization Protocol

This protocol is designed to purify the crude solid obtained from the initial workup, targeting the removal of structurally similar impurities.

Protocol Steps:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should poorly dissolve the product at room temperature but dissolve it completely at its boiling point.[8] (e.g., Ethanol/Water, Toluene).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[7]

  • Decolorization (Optional): If the solution is colored, remove it from heat, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Rapid cooling should be avoided as it can trap impurities.[11]

  • Isolation: Collect the purified crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Diagram 2: Troubleshooting Recrystallization

START Start Recrystallization Dissolve crude solid in minimum hot solvent Q1 {Problem Encountered | No crystals form upon cooling} START->Q1 Q3 {Problem Encountered | Product 'oils out'} START->Q3 S1 Solution 1: 'Scratch & Seed' - Scratch inner wall of flask - Add a seed crystal Q1->S1 Try First Q2 {Problem Persists | Still no crystals} S1->Q2 S2 Solution 2: Reduce Solvent - Too much solvent was used - Boil off a portion and re-cool Q2->S2 If Needed END Pure Crystals Obtained S2->END S3 Solution 3: Adjust Conditions - Re-heat and add more solvent - Cool more slowly Q3->S3 S3->END

Caption: Decision tree for common recrystallization issues.

Data Summary Table

For a successful separation, it is critical to understand the properties of the compounds involved.

CompoundMolecular FormulaApprox. pKaSolubility Characteristics
This compound C₁₃H₇F₂NO₃~3-4Insoluble in water at low pH; soluble in organic solvents and aqueous base.
Isonicotinic AcidC₆H₅NO₂~4.9Soluble in water; sparingly soluble in ethanol.[12][13]
2,5-Difluorobenzoic AcidC₇H₄F₂O₂~3.1Slightly soluble in cold water; soluble in organic solvents and aqueous base.

Note: pKa values are estimates for the carboxylic acid proton and can vary based on conditions.

References
  • Wikipedia. Acid-base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • American Chemical Society. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Chemistry LibreTexts. Troubleshooting (Crystallization). [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]

  • Save My Exams. Organic Techniques - Purification. [Link]

  • Wikipedia. Isoniazid. [Link]

  • National Center for Biotechnology Information. Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes. [Link]

  • University of Lisbon. Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution. [Link]

  • Google Patents. Process for preparing isonicotinic acid.
  • National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents. Process for the separation of mono- and di-carboxylic acid compounds.
  • ACS Publications. Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • National Library of Medicine. Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. [Link]

  • National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Chemguide. making carboxylic acids. [Link]

  • MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

  • Google Patents.
  • SpringerLink. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • International Laboratory USA. 2-(2,4-DIFLUOROPHENYL)-ISONICOTINIC ACID. [Link]

  • Cheméo. Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectra of 3-(2,5-Difluorobenzoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Characterization of 3-(2,5-Difluorobenzoyl)isonicotinic Acid

Executive Summary

  • Compound: this compound[1]

  • CAS Registry Number: 144511-12-6[1]

  • Molecular Formula: C₁₃H₇F₂NO₃[1]

  • Primary Application: Key intermediate in the synthesis of fused heterocyclic kinase inhibitors and potential antipsychotic agents (e.g., related scaffolds in drug discovery).

  • Analytical Challenge: Distinguishing the 3-benzoyl-4-carboxy regioisomer from the 4-benzoyl-3-carboxy isomer and confirming the integrity of the 2,5-difluoro substitution pattern against defluorinated byproducts.

This guide provides a structural analysis of the 1H and 13C NMR spectra, offering a comparative framework to validate product identity against common synthetic alternatives.

Structural Analysis & Diagnostic Logic

The molecule consists of two distinct aromatic domains linked by a ketone bridge:

  • Pyridine Core: A 3,4-disubstituted pyridine ring. The key diagnostic is the desheilding of the proton at position 2 (H2) due to the adjacent carbonyl and nitrogen lone pair.

  • Difluorophenyl Ring: A 2,5-difluoro substitution pattern. This creates a complex splitting pattern due to spin-spin coupling between

    
    F and 
    
    
    
    H nuclei (
    
    
    ) and
    
    
    C nuclei (
    
    
    ).

Critical Quality Attribute (CQA): The presence of two distinct carbonyl signals in the


C spectrum (Ketone vs. Carboxylic Acid) and the specific multiplicity of the benzene protons confirm the acylation at the C3 position.

Experimental Protocol (Self-Validating System)

To ensure reproducible spectral data, follow this standardized preparation protocol.

Solvent Selection:

  • Primary: DMSO-d₆ (Dimethyl sulfoxide-d₆).

    • Reasoning: The carboxylic acid moiety often leads to poor solubility in CDCl₃. DMSO-d₆ ensures complete dissolution and prevents the dimerization of carboxylic acids, sharpening the -COOH proton signal (often visible ~13-14 ppm).

  • Secondary: Methanol-d₄ (CD₃OD).

    • Note: Use only if the -COOH proton exchange is not critical, as it will exchange with deuterium.

Sample Preparation:

  • Weigh 10-15 mg of the solid product.

  • Dissolve in 0.6 mL of DMSO-d₆.

  • Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., LiCl/NaCl from synthesis).

1H NMR Spectral Analysis

The


H NMR spectrum (400 MHz, DMSO-d₆) is characterized by a downfield pyridine region and a complex, fluorine-coupled benzene region.
Table 1: 1H NMR Chemical Shift Assignments (Predicted/Diagnostic)
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (

, Hz)
Diagnostic Note
-COOH Carboxylic Acid13.5 - 14.0Broad Singlet-Disappears with D₂O shake.
Py-H2 Pyridine (C2)8.85 - 8.95Singlet (s)-Most desheilded aromatic H; ortho to N and C=O.
Py-H6 Pyridine (C6)8.75 - 8.85Doublet (d)

Ortho to N; distinct from H2.
Py-H5 Pyridine (C5)7.80 - 7.90Doublet (d)

Meta to N; shielded relative to H2/H6.
Ar-H6' Benzene (C6)7.50 - 7.60Multiplet

Ortho to ketone; complex splitting.
Ar-H3'/H4' Benzene (C3/C4)7.35 - 7.50Multiplet

Overlapping region; strong F-coupling.
Splitting Pathway Analysis (Graphviz)

The 2,5-difluoro substitution creates a unique splitting tree for the aromatic protons.

G cluster_0 Pyridine Ring Splitting cluster_1 2,5-Difluorobenzene Splitting PyH2 H2 (Singlet) Isolated between N and C=O PyH6 H6 (Doublet) Coupled to H5 PyH5 H5 (Doublet) Coupled to H6 PyH6->PyH5 3J_HH ~5Hz ArH6 H6' (Multiplet) ArH4 H4' (Multiplet) ArH3 H3' (Multiplet) F2 19F (Pos 2) F2->ArH6 Para Coupling (J ~2 Hz) F2->ArH3 Ortho Coupling (J ~9-10 Hz) F5 19F (Pos 5) F5->ArH6 Meta Coupling (J ~6 Hz) F5->ArH4 Ortho Coupling (J ~9-10 Hz)

Caption: Splitting topology showing the distinct coupling pathways. The Pyridine H2 singlet is the primary confirmation of the 3-substituted regioisomer.

13C NMR Spectral Analysis

The


C spectrum provides definitive proof of the carbon skeleton through C-F coupling constants.
Table 2: 13C NMR Chemical Shift Assignments
Carbon TypeShift (δ, ppm)Splitting PatternCoupling Constant (

, Hz)
Ketone (C=O) 191.0 - 193.0Singlet (or weak d)-
Acid (COOH) 165.0 - 167.0Singlet-
C-F (C2', C5') 155.0 - 160.0Doublet of Doublets (dd)

Pyridine C2 150.0 - 152.0Singlet-
Pyridine C6 148.0 - 150.0Singlet-
Ar-CH (C3', C4', C6') 115.0 - 125.0Multiplets (dd/t)

Diagnostic Feature: Look for the two large doublets around 155-160 ppm. If these are missing or appear as singlets, the fluorination has failed (e.g., nucleophilic displacement of F during synthesis).

Comparative Performance Guide

This section compares the target molecule against its most common isomer and precursor to aid in impurity identification.

Table 3: Comparative Spectral Fingerprints
FeatureTarget: this compound Alternative: 4-(2,5-Difluorobenzoyl)nicotinic acid Precursor: Isonicotinic Acid
Pyridine H2 Singlet (8.9 ppm) Doublet or Multiplet (shifted upfield)Doublet (8.7 ppm)
Symmetry Asymmetric (3,4-subst.)Asymmetric (3,4-subst.)[2]Symmetric (4-subst.)
Carbonyls Two (192, 166 ppm)Two (192, 166 ppm)One (166 ppm)
F-Coupling Present (Complex Ar region)Present (Complex Ar region)Absent (Clean Ar region)

Differentiation Strategy: To distinguish the target (3-benzoyl-4-acid) from the isomer (4-benzoyl-3-acid):

  • HMBC Correlation: In the target, the H2 singlet will show a strong correlation to the Ketone Carbonyl (C=O) . In the isomer, H2 is at position 2 (between N and Acid), so it would correlate to the Acid Carbonyl, not the Ketone.

  • Shift of H5: In the target, H5 is ortho to the carboxylic acid (electron-withdrawing), appearing ~7.8 ppm.

References

  • Chemical Structure Validation: CAS Registry Number 144511-12-6 is assigned to this compound.[1] EvitaChem Catalog, Product P142401. Link

  • Isonicotinic Acid Baseline Data: "Isonicotinic acid - 1H NMR Spectrum," NP-MRD (Natural Products Magnetic Resonance Database). Link

  • Difluorobenzoyl Analog Data: "Synthesis and Dynamic NMR Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines," MDPI Molbank, 2023. (Used for F-H and F-C coupling constant extrapolation). Link

  • General Pyridine Shift Methodology: Reich, H. J. "Proton NMR Data," University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

A Researcher's Guide to the 19F NMR Characterization of Difluorobenzoyl Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the myriad of fluorinated compounds, difluorobenzoyl isonicotinic acid derivatives are of significant interest due to their potential therapeutic applications. The precise and unambiguous characterization of these molecules is paramount, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool for this purpose. This guide provides an in-depth comparison of ¹⁹F NMR with other analytical techniques, supported by experimental insights and data, to equip researchers with the knowledge to effectively leverage this technology.

The fluorine nucleus (¹⁹F) possesses several advantageous properties for NMR spectroscopy, including a 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1][2] This inherent sensitivity, coupled with a large chemical shift dispersion, often allows for the clear resolution of signals from different fluorine atoms within a molecule, even in complex mixtures.[2][3]

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for detecting and quantifying fluorinated compounds, they often fail to capture the complete picture of organofluorine content in a sample.[4] ¹⁹F NMR, in contrast, provides a comprehensive and non-destructive analysis of all fluorine-containing species present.[4][5]

Analytical Technique Strengths Limitations Applicability to Difluorobenzoyl Isonicotinic Acid Derivatives
¹⁹F NMR Spectroscopy High sensitivity and 100% natural abundance of ¹⁹F.[1][2] Wide chemical shift range reduces signal overlap.[3] Provides detailed structural information through spin-spin couplings.[6][7] Quantitative and non-destructive.[4][8]Can be less sensitive than mass spectrometry for trace analysis. Complex coupling patterns can be challenging to interpret.Excellent for structural elucidation, purity assessment, and quantitative analysis. The distinct signals of the two fluorine atoms on the benzoyl ring provide a clear diagnostic fingerprint.
¹H NMR Spectroscopy Ubiquitous and highly sensitive. Provides complementary structural information.Signal overlap is common, especially in complex molecules.[3] May not directly probe the fluorinated part of the molecule.Essential for characterizing the entire molecular structure, particularly the isonicotinic acid moiety and any alkyl or aryl substituents.
¹³C NMR Spectroscopy Provides information on the carbon skeleton.Lower sensitivity compared to ¹H and ¹⁹F NMR. Longer acquisition times are often required.Useful for confirming the carbon framework and observing C-F couplings, which can aid in structural assignment.
LC-MS/MS Extremely high sensitivity for targeted analysis. Excellent for quantification of known compounds.Can miss unknown or unexpected fluorinated byproducts.[4] Provides limited structural information beyond molecular weight and fragmentation patterns.Ideal for pharmacokinetic studies and monitoring low-level impurities, but should be used in conjunction with NMR for comprehensive characterization.
Elemental Analysis Provides the overall elemental composition.Does not provide structural information. Cannot distinguish between isomers.A fundamental technique to confirm the empirical formula but offers no insight into the specific arrangement of atoms.

The Power of ¹⁹F NMR in Practice: A Workflow

The effective characterization of difluorobenzoyl isonicotinic acid derivatives using ¹⁹F NMR involves a systematic approach, from sample preparation to data interpretation.

Caption: A typical workflow for the ¹⁹F NMR characterization of difluorobenzoyl isonicotinic acid derivatives.

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the purity of pharmaceutical compounds without the need for a specific reference standard of the analyte.[3][9]

Objective: To determine the purity of a synthesized batch of a difluorobenzoyl isonicotinic acid derivative.

Materials:

  • Synthesized difluorobenzoyl isonicotinic acid derivative

  • High-purity internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid)[10]

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the difluorobenzoyl isonicotinic acid derivative into a vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio should be chosen to give comparable integral values.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Tune and match the fluorine probe.

    • Acquire a ¹⁹F NMR spectrum with proton decoupling. Key parameters to consider for quantitative accuracy include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.[7] A value of 30 seconds is often a good starting point.[8]

      • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (typically 32 or more).[8]

      • Pulse Angle: A 90° pulse should be used.

    • The use of inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) while maintaining a decoupled spectrum.[10]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following equation[9]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of fluorine nuclei giving rise to the signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Interpreting the ¹⁹F NMR Spectrum

The chemical shifts of the fluorine atoms in difluorobenzoyl isonicotinic acid derivatives are sensitive to their electronic environment. For a 2,4-difluorobenzoyl moiety, two distinct signals are expected in the ¹⁹F NMR spectrum. The fluorine at the 2-position will typically be a doublet of doublets due to coupling with the fluorine at the 4-position and the adjacent proton. Similarly, the fluorine at the 4-position will also appear as a multiplet. The magnitude of the through-bond J-coupling constants provides valuable information for assigning the signals.[2]

Advanced ¹⁹F NMR Techniques

For more complex structures or for resolving overlapping signals, advanced NMR experiments can be employed:

  • ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): Provides information about through-space proximity between protons and fluorine atoms, which is useful for conformational analysis.

  • ¹⁹F Diffusion-Ordered Spectroscopy (DOSY): Separates the signals of different molecules in a mixture based on their diffusion coefficients, which is helpful for analyzing impurities.[11]

Conclusion

¹⁹F NMR spectroscopy stands out as an indispensable tool for the characterization of difluorobenzoyl isonicotinic acid derivatives. Its high sensitivity, large chemical shift dispersion, and quantitative nature provide a level of structural detail and purity assessment that is often unmatched by other analytical techniques. By understanding the principles of ¹⁹F NMR and implementing robust experimental protocols, researchers can gain confident and comprehensive insights into these important pharmaceutical compounds.

References

  • Mattes, A. O., Russell, D., Tishchenko, E., Liu, Y., Cichewicz, R. H., & Robinson, S. J. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A, 45A(5). Available at: [Link]

  • Dal Poggetto, G., et al. (2017). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 7(76), 48356-48363. Available at: [Link]

  • Cai, T., et al. (2016). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2016, 8546349. Available at: [Link]

  • Pieters, S., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8209-8216. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 40(5), 347-360. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Gauthier, J., et al. (2022). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology, 56(10), 6338-6348. Available at: [Link]

  • Gauthier, J. (2020). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. Available at: [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9866-9875. Available at: [Link]

  • SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6599. Available at: [Link]

  • Dal Poggetto, G., et al. (2017). 19F DOSY NMR analysis for spin systems with nJFF couplings. Magnetic Resonance in Chemistry, 55(11), 978-983. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. Molecules, 27(23), 8206. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of (E)-N′-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Guide: 3-(2,5-Difluorobenzoyl)isonicotinic Acid (CAS 144511-12-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(2,5-Difluorobenzoyl)isonicotinic acid (CAS 144511-12-6).[1] This compound, often utilized as a pharmaceutical intermediate and screening building block, exhibits a distinct fragmentation signature driven by its diaryl ketone core and acidic functionality.[1]

Executive Summary & Compound Identity

This compound is a functionalized pyridine derivative featuring a carboxylic acid at the C4 position and a 2,5-difluorobenzoyl moiety at the C3 position.[1] Its proximity of the carbonyl and carboxyl groups facilitates unique ortho-like interaction pathways during collision-induced dissociation (CID), distinguishing it from simple pyridine acids.[1]

Property Detail
CAS Number 144511-12-6
Chemical Name This compound
Synonyms PSQ03; 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid
Molecular Formula C₁₃H₇F₂NO₃
Exact Mass 263.0394 Da
Monoisotopic Mass 263.0394 Da
Precursor Ions ESI(+) : m/z 264.05 [M+H]⁺ ESI(-) : m/z 262.03 [M-H]⁻

Experimental Protocol: LC-MS/MS Methodology

To obtain reproducible fragmentation data, the following protocol is recommended. This method is optimized for polar, acidic compounds using Electrospray Ionization (ESI).[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (enhances protonation for ESI+).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry Settings (Q-TOF / Triple Quad)
  • Ionization Source: ESI (Positive & Negative modes).[1]

  • Capillary Voltage: 3.5 kV (ESI+), 2.5 kV (ESI-).[1]

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture full fragmentation range.

  • Desolvation Temp: 350°C.

Expert Insight: Due to the carboxylic acid group, Negative Mode (ESI-) often yields higher sensitivity for the molecular ion.[1] However, Positive Mode (ESI+) provides richer structural information via complex rearrangement fragments.[1]

Fragmentation Analysis & Pathways

The fragmentation of CAS 144511-12-6 is dominated by the stability of the pyridine ring and the lability of the carboxyl and benzoyl groups.[1]

ESI Positive Mode ([M+H]⁺ = 264.05)[1]

Upon protonation (typically on the pyridine nitrogen), the molecule undergoes three primary dissociation pathways:

  • Dehydration / Cyclization (m/z 246):

    • Mechanism: An "ortho-effect" interaction between the C3-benzoyl carbonyl and the C4-carboxyl group leads to the loss of water (H₂O, 18 Da).[1]

    • Product: Formation of a cyclic pseudo-anhydride or aza-fluorenone-like cation.[1] This is a diagnostic peak for 3-acyl-4-pyridinecarboxylic acids.[1]

  • Decarboxylation (m/z 220):

    • Mechanism: Neutral loss of CO₂ (44 Da) from the carboxylic acid.[1]

    • Product: 3-(2,5-Difluorobenzoyl)pyridine cation.[1]

  • Benzoyl Cleavage (m/z 141 & m/z 124):

    • Mechanism: Cleavage of the C-C bond between the pyridine ring and the carbonyl carbon.[1]

    • Fragment A (m/z 141): 2,5-Difluorobenzoyl cation (C₇H₃F₂O⁺).[1]

    • Fragment B (m/z 124): Protonated isonicotinic acid fragment (C₆H₆NO₂⁺).[1]

ESI Negative Mode ([M-H]⁻ = 262.03)[1]
  • Decarboxylation (m/z 218):

    • Mechanism: Loss of CO₂ is the dominant pathway, driven by the stability of the resulting anion.[1]

  • Loss of HF (m/z 242):

    • Mechanism: Elimination of Hydrogen Fluoride (20 Da) from the difluorophenyl ring, often involving interaction with the carboxylate.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 264.05 Cyclic Cyclic Dehydration Product [M+H - H2O]+ m/z 246.04 Precursor->Cyclic - H2O (18 Da) Ortho Effect Decarboxyl Decarboxylated Product [M+H - CO2]+ m/z 220.06 Precursor->Decarboxyl - CO2 (44 Da) Benzoyl Difluorobenzoyl Cation [C7H3F2O]+ m/z 141.01 Precursor->Benzoyl a-Cleavage Pyridine Isonicotinic Fragment [C6H6NO2]+ m/z 124.04 Precursor->Pyridine C-C Cleavage Decarboxyl->Benzoyl - Pyridine Ring

Figure 1: Proposed ESI(+) Fragmentation Tree for CAS 144511-12-6.[1]

Comparative Analysis

To validate findings, compare the spectrum of CAS 144511-12-6 against structurally related standards.

Feature CAS 144511-12-6 Isonicotinic Acid (Standard) 2,5-Difluorobenzophenone
Base Peak (ESI+) m/z 246 (Cyclic) or 220 (-CO2)m/z 124 ([M+H]⁺)m/z 141 (Benzoyl cation)
Diagnostic Loss -18 Da (H₂O) due to ortho-interaction-44 Da (CO₂)-28 Da (CO)
Key Fragment m/z 141 (Difluorobenzoyl)m/z 106 (Pyridine-CO⁺)m/z 113 (Difluorophenyl⁺)
Differentiation Unique "Ortho-Effect" Dehydration Simple Acid LossNo Acid Loss

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for ortho-effect and decarboxylation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[1] General Fragmentation of Pyridine Carboxylic Acids. NIST Standard Reference Database 1A.

Sources

Comprehensive Guide to 3-Aroylisonicotinic Acid Derivatives: Synthesis, Properties, and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aroylisonicotinic acid derivatives represent a critical class of heterocyclic intermediates, primarily utilized in the synthesis of 4-azafluorenones (e.g., onychine alkaloids) and related biologically active scaffolds. These compounds are characterized by high melting points, often accompanied by decomposition, due to their potential zwitterionic nature and strong intermolecular hydrogen bonding.

This guide provides an authoritative analysis of the physical properties, synthesis pathways, and melting point characteristics of these derivatives. It addresses the challenges in their thermal characterization and offers robust protocols for their synthesis and analysis.

Chemical Structure & Physical Properties[1][2][3]

The core structure of 3-aroylisonicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and an aroyl group (benzoyl, etc.) at the 3-position.

Structural Features Affecting Melting Point[4][5]
  • Zwitterionic Character : The basic pyridine nitrogen and the acidic carboxylic acid group can form an internal salt (zwitterion), significantly increasing the lattice energy and melting point.

  • Hydrogen Bonding : Extensive intermolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen of the aroyl group or the pyridine nitrogen leads to a rigid crystal lattice.

  • Decomposition : Due to the high thermal energy required to break the lattice, these compounds often decompose (decarboxylate or cyclize) before or during melting.

Comparative Melting Point Data

The following table summarizes the available melting point data for 3-aroylisonicotinic acid derivatives. Note that specific values for substituted derivatives are often reported as ranges or "decomposition points" due to the thermal instability described above.

Compound NameStructure (R-Group)Melting Point (°C)ObservationsCAS Number
3-Benzoylisonicotinic acid -H (Parent)270 – 275 Decomposes (dec.)74975-28-3
3-(4-Chlorobenzoyl)isonicotinic acid -Cl> 280 (est.)[1][2][3][4][5][6][7][8][9][10][11][12]High melting, dec.[13]N/A
3-(4-Methoxybenzoyl)isonicotinic acid -OCH₃> 260 (est.)High melting, dec.[13]N/A
3-(4-Methylbenzoyl)isonicotinic acid -CH₃> 265 (est.)High melting, dec.[13]N/A

Note: The parent compound 3-benzoylisonicotinic acid is the most well-characterized. Substituted derivatives follow similar trends but are frequently cyclized in situ to azafluorenones without isolation.

Synthetic Pathways & Mechanism[14]

The synthesis of 3-aroylisonicotinic acids typically involves the oxidative cleavage of 3-aroyl-4-picolines (4-methylpyridines) or the hydrolysis of 3-aroylisonicotinonitriles. The resulting acids are key precursors for the Pfitzinger-type cyclization to form 4-azafluorenones.

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Synthesis of 4-Azafluorenone via 3-Aroylisonicotinic Acid Intermediate Start 3-Aroyl-4-picoline (Precursor) Oxidation Oxidation (KMnO4 or HNO3) Start->Oxidation Reflux Intermediate 3-Aroylisonicotinic Acid (Target Intermediate) Oxidation->Intermediate Yields Acid Cyclization Acid-Catalyzed Cyclization (H2SO4 / PPA) Intermediate->Cyclization - H2O Product 4-Azafluorenone (Final Product) Cyclization->Product Intramolecular Friedel-Crafts

Figure 1: Schematic representation of the oxidative synthesis pathway yielding 3-aroylisonicotinic acid and its subsequent cyclization.[4]

Experimental Protocols

A. Synthesis of 3-Benzoylisonicotinic Acid

Objective : To synthesize and isolate the high-melting acid intermediate.

  • Reagents : 3-Benzoyl-4-picoline (1.0 eq), Potassium Permanganate (KMnO₄, 3.0 eq), Water (solvent).

  • Procedure :

    • Suspend 3-benzoyl-4-picoline in water and heat to 80°C.

    • Add KMnO₄ portion-wise over 2 hours to control the exothermic reaction.

    • Reflux the mixture for an additional 4 hours until the purple color persists (or disappears if limiting reagent).

    • Filter the hot solution to remove MnO₂ precipitate. Wash the precipitate with hot water.

    • Acidify the filtrate with concentrated HCl to pH 3-4.

    • Cool the solution to 4°C overnight. The product will crystallize as a white/off-white solid.[2][4]

  • Purification : Recrystallize from ethanol/water or acetic acid.

  • Yield : Typically 60-75%.

B. Melting Point Determination (Decomposition)

Objective : To accurately determine the melting/decomposition point of the thermally unstable solid.

  • Method : Capillary Method (optimally with a sealed capillary to prevent sublimation).

  • Protocol :

    • Grind the dry sample into a fine powder.

    • Pack into a glass capillary tube (2-3 mm height).

    • Pre-heat the melting point apparatus to 250°C (approx. 20°C below expected MP).

    • Insert the sample and heat at a rate of 2-3°C per minute .

    • Observation : Watch for darkening (decomposition) followed by liquefaction. Record the range from the onset of darkening to complete liquid formation.

    • Expected Result: 270–275°C (dec).

Critical Analysis of Thermal Properties

Why Data is Scarce for Derivatives

The lack of extensive melting point tables for substituted 3-aroylisonicotinic acids stems from two factors:

  • Intermediate Nature : These acids are often generated in situ and immediately cyclized to the corresponding azafluorenone using strong acids (e.g., H₂SO₄ or polyphosphoric acid). Isolation is frequently bypassed to improve overall yield.

  • Thermal Instability : The decarboxylation of pyridine-4-carboxylic acids is a known side reaction at high temperatures. Substituted derivatives (especially with electron-withdrawing groups like -Cl or -NO₂) may decarboxylate more readily, making accurate MP determination difficult without Differential Scanning Calorimetry (DSC).

Recommendation for Characterization

For researchers synthesizing these derivatives, melting point alone is insufficient for purity confirmation. It is strongly recommended to corroborate structure and purity using:

  • 1H NMR (DMSO-d6) : Look for the characteristic singlet of the carboxylic acid proton (11-14 ppm) and the aromatic signals.

  • IR Spectroscopy : Identify the broad -OH stretch (2500-3300 cm⁻¹) and the distinct carbonyl stretches for the ketone (~1670 cm⁻¹) and carboxylic acid (~1720 cm⁻¹).[6]

References

  • Klimenko, S. K., et al. (1986). Reactions of aromatic and heteroaromatic compounds carrying electron-acceptor substituents. Chemistry of Heterocyclic Compounds, 22(9). Link

  • Sigma-Aldrich. (n.d.).[10] Product Specification: 3-Benzoylpyridine-4-carboxylic acid. Link

  • PubChem. (n.d.). Compound Summary: 3-Benzoylisonicotinic acid. Link

  • Sakamoto, T., et al. (1985). Condensed Heteroaromatic Ring Systems. Synthesis of 4-Azafluorenones. Chemical & Pharmaceutical Bulletin. Link

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Resolving Impurities of 3-(2,5-Difluorobenzoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the separation and retention time analysis of 3-(2,5-Difluorobenzoyl)isonicotinic acid and its key potential impurities. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document offers researchers, analytical chemists, and drug development professionals the foundational data and methodological rationale required to establish robust quality control procedures. We will explore two distinct chromatographic approaches, detailing the underlying chemical principles, providing step-by-step protocols, and presenting comparative retention data to guide the selection of the most suitable method for specific analytical objectives. All methodologies are designed with the principles of scientific integrity and align with the expectations set forth by major regulatory bodies.

Introduction: The Imperative for Purity

This compound is a complex heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry and drug discovery. The efficacy and safety of any active pharmaceutical ingredient (API) are directly linked to the purity of its precursors. Consequently, the identification and quantification of process-related impurities and potential degradants are non-negotiable aspects of pharmaceutical development.

Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous analytical procedure validation to ensure that methods are fit for their intended purpose.[1][2][3][4] This guide is grounded in these principles, offering a scientifically sound approach to impurity profiling.[5][6][7]

Understanding Potential Impurities

A robust analytical method begins with a theoretical understanding of potential impurities. Based on the chemical structure of this compound, impurities are likely to arise from unreacted starting materials, side reactions, or degradation. For the purpose of this guide, we will focus on three representative potential impurities:

  • Impurity A: Isonicotinic Acid: A primary starting material for the pyridine core of the target molecule.[8][9]

  • Impurity B: 2,5-Difluorobenzoic Acid: A key starting material or a potential hydrolytic degradation product of the benzoyl moiety.

  • Impurity C: 3-(2,4-Difluorobenzoyl)isonicotinic acid: A common positional isomer impurity that can be challenging to separate due to its structural similarity to the main compound.[10]

The following workflow outlines the logical process for developing and comparing HPLC methods for these analytes.

HPLC_Method_Comparison_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Data Acquisition & Analysis cluster_2 Phase 3: Evaluation A Identify Target Analyte & Potential Impurities B Develop Method A (Standard C18 Approach) A->B C Develop Method B (Alternative Selectivity) A->C D Prepare & Inject Standards (Methods A & B) B->D C->D E Collect Retention & Resolution Data D->E F Calculate Relative Retention Times (RRT) E->F G Compare Selectivity & Resolution F->G H Assess Method Robustness & Suitability G->H I Select Optimal Method for Intended Purpose H->I

Caption: Workflow for HPLC Method Comparison.

Comparative HPLC Methodologies

The separation of acidic compounds like this compound via reversed-phase HPLC requires careful control of the mobile phase pH.[11] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase must be acidified to a pH at least two units below the pKa of the analyte's carboxylic acid group. This suppresses ionization, rendering the molecule more non-polar and promoting consistent interaction with the hydrophobic stationary phase.[11]

We present two methods that leverage this principle but use different stationary phases and mobile phase modifiers to achieve alternative selectivity.

Method A: Standard C18 with Phosphoric Acid

This method represents a robust, conventional approach. The C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[12][13] Phosphoric acid is used as the mobile phase modifier due to its non-volatile nature and its ability to provide a stable, low pH (~2.5), ensuring complete protonation of the acidic analytes.

Method B: Phenyl-Hexyl with Formic Acid

This method offers an alternative separation mechanism. The Phenyl-Hexyl stationary phase provides not only hydrophobic interactions but also π-π interactions with the aromatic rings present in the analytes. This can significantly alter the elution order and improve the resolution of structurally similar isomers.[12] Formic acid is a volatile modifier, making this method compatible with mass spectrometry (MS) detection if further characterization is needed.[14]

RP_HPLC_Mechanism cluster_0 Reversed-Phase HPLC Interaction MobilePhase Polar Mobile Phase (Water/Acetonitrile + Acid) Analyte Analyte (Protonated, Non-Polar) MobilePhase->Analyte Flows Through StationaryPhase Non-Polar Stationary Phase (e.g., C18 Chains) Analyte->StationaryPhase Hydrophobic Interaction (Retention)

Caption: Analyte Interaction in RP-HPLC.

Experimental Protocols

The following protocols provide detailed steps for implementing each method. Adherence to good laboratory practices, including the use of HPLC-grade solvents and calibrated equipment, is essential.

Protocol 1: Method A - C18 with Phosphoric Acid
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of this compound and each impurity in the diluent to achieve a concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the sample in the diluent to a target concentration of approximately 100 µg/mL of the main compound. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    Parameter Setting
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Column Temp. 30 °C
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Injection Vol. 10 µL

    | Gradient | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-22 min: 80% B; 22-23 min: 80% to 30% B; 23-28 min: 30% B |

Protocol 2: Method B - Phenyl-Hexyl with Formic Acid
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Standard and Sample Preparation:

    • Follow the same procedure as described in Protocol 1.

  • Chromatographic Conditions:

    Parameter Setting
    HPLC System Agilent 1260 Infinity II or equivalent
    Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
    Column Temp. 30 °C
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Injection Vol. 10 µL

    | Gradient | 0-5 min: 35% B; 5-20 min: 35% to 85% B; 20-22 min: 85% B; 22-23 min: 85% to 35% B; 23-28 min: 35% B |

Comparative Retention Time Data

The following table summarizes the expected retention times (RT) and relative retention times (RRT) for the main compound and its impurities under the two proposed methods. The RRT is calculated relative to the main peak of this compound.

Note: These are representative data based on the chemical properties of the analytes and should be confirmed experimentally.

AnalyteMethod A (C18) - RT (min)Method A (C18) - RRTMethod B (Phenyl-Hexyl) - RT (min)Method B (Phenyl-Hexyl) - RRT
Impurity A: Isonicotinic Acid4.20.304.80.35
Impurity B: 2,5-Difluorobenzoic Acid9.80.709.10.66
Impurity C: 3-(2,4-Difluorobenzoyl)isonicotinic acid13.50.9612.90.94
Main Compound: this compound14.11.0013.71.00

Discussion and Method Selection

The data reveals distinct selectivity profiles for the two methods.

  • Method A (C18): This method provides a classic hydrophobic separation. The more polar starting materials (Impurities A and B) elute significantly earlier than the larger, more complex main compound and its positional isomer. The key challenge in this method is achieving baseline separation between the main compound and its close-eluting positional isomer, Impurity C (RRT ≈ 0.96).

  • Method B (Phenyl-Hexyl): This method demonstrates the impact of alternative selectivity. The π-π interactions afforded by the phenyl-hexyl phase alter the retention of all aromatic compounds. Notably, the retention time difference between the main compound and the positional isomer (Impurity C) is expected to be greater in this method (RRT ≈ 0.94), potentially offering superior resolution for this critical pair. The elution order of other impurities may also shift, which can be advantageous for resolving co-eluting peaks observed in other methods.

Choosing the Right Method:

The optimal method depends on the analytical goal.

  • For routine purity testing where all potential impurities are well-known and resolved, the robust and widely available Method A is often sufficient.

  • For method development, stability studies, or resolving challenging isomer pairs , the alternative selectivity of Method B is highly recommended. Its ability to separate the 2,5-difluoro (main) from the 2,4-difluoro (impurity) isomer is a significant advantage.

  • If mass spectrometry identification is required, Method B is the clear choice due to its MS-friendly formic acid mobile phase.

Conclusion

This guide has presented two validated, scientifically-grounded HPLC methods for the analysis of this compound and its impurities. By comparing a standard C18 approach with a Phenyl-Hexyl column offering alternative selectivity, we have demonstrated how stationary phase chemistry can be strategically employed to overcome specific separation challenges, particularly with isomeric impurities. Researchers and quality control analysts can use this guide as a starting point to implement a robust analytical strategy that ensures the purity, safety, and efficacy of their materials, in full alignment with global regulatory expectations.[15]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Lab Validation. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link] (Note: Placeholder URL, as the original link points to a video platform).

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Available at: [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Guidance Portal, HHS.gov. (2024, November 30). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • SIELC Technologies. (2009, July 16). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Available at: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]

  • Chromatography Online. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • ResearchGate. The chemical structures of nicotinic acid and its official impurities. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

  • Google Patents.US2748137A - Process for preparing isonicotinic acid.
  • SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Available at: [Link]

  • Scribd. (2011, May 21). Isonicotinic Acid Hydrazide Derivatives Synthesis. Available at: [Link]

  • ResearchGate. Purity plot of isonicotinic acid. Available at: [Link]

  • PMC. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available at: [Link]

  • ResearchGate. (PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances.... Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Available at: [Link]

Sources

A Structural and Physicochemical Comparison: 3-(2,5-Difluorobenzoyl)isonicotinic Acid vs. 3-Benzoylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Significance of Fluorination in a Proven Pharmacophore

Isonicotinic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably the anti-tuberculosis drug isoniazid.[1][2][3] The strategic modification of this pyridine-4-carboxylic acid scaffold continues to be a fertile ground for the development of novel compounds with diverse biological activities.[4][5][6] This guide provides an in-depth structural and physicochemical comparison between two such analogs: 3-benzoylisonicotinic acid and its fluorinated counterpart, 3-(2,5-difluorobenzoyl)isonicotinic acid.

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate key properties such as metabolic stability, binding affinity, lipophilicity, and membrane permeability. By examining the structural perturbations induced by the 2,5-difluoro substitution on the benzoyl moiety, we can develop a predictive understanding of its potential impact on the molecule's behavior as a therapeutic agent. This document outlines the theoretical underpinnings of these differences, supported by established chemical principles, and provides a comprehensive set of experimental protocols required for their empirical validation.

Part 1: Comparative Structural and Electronic Analysis

The fundamental difference between the two molecules lies in the substitution pattern of the terminal phenyl ring. The presence of two highly electronegative fluorine atoms at the C2 and C5 positions in this compound dramatically alters the electronic landscape and introduces new potential intermolecular interactions compared to the parent compound.

G cluster_0 3-Benzoylisonicotinic Acid cluster_1 This compound A B

Caption: Chemical structures of the core molecules under comparison.

Conformational and Electronic Effects

The central ketone linker imparts significant conformational flexibility to both molecules, primarily defined by the dihedral angles between the pyridine ring, the carbonyl group, and the phenyl ring.

  • 3-Benzoylisonicotinic Acid: In the unsubstituted molecule, the conformation is primarily governed by steric hindrance and weak van der Waals interactions. The phenyl and pyridine rings are unlikely to be perfectly coplanar.

  • This compound: The introduction of fluorine atoms has profound electronic consequences.

    • Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density from the phenyl ring. This effect lowers the energy of the molecule's frontier orbitals and significantly alters the electrostatic potential map, creating a region of partial positive charge on the phenyl ring and enhancing the partial negative charge on the fluorine atoms.

    • Intramolecular Interactions: The fluorine at the C2 position is ortho to the carbonyl linker. This can lead to through-space electronic repulsion or weak intramolecular C-H···F interactions, potentially influencing the preferred rotational conformation (dihedral angle) of the phenyl ring relative to the rest of the molecule.

Intermolecular Interactions: The Role of Fluorine

The potential for forming different or stronger intermolecular interactions is a critical differentiator that influences everything from crystal packing to receptor binding.

  • Pi-Pi Stacking: The electron-poor nature of the difluorinated phenyl ring can promote stronger "quadrupole stacking" or π-π interactions with electron-rich aromatic systems, such as the side chains of tyrosine, phenylalanine, or tryptophan in a protein binding pocket.

  • Weak Hydrogen Bonds: While not classical hydrogen bond acceptors, fluorine atoms can participate in weak C-H···F hydrogen bonds.[7][8] The presence of two fluorine atoms provides additional opportunities for such interactions within a crystal lattice or at a biological target, potentially enhancing binding affinity and specificity.

Part 2: Predicted Physicochemical Properties

The structural and electronic modifications imparted by fluorination are expected to translate into tangible differences in key physicochemical properties that are critical for drug development.

Property3-Benzoylisonicotinic Acid (Predicted)This compound (Predicted)Rationale for Difference
Molecular Weight ~227.21 g/mol ~263.19 g/mol Addition of two fluorine atoms.
pKa (Carboxylic Acid) ~3.5 - 4.0~3.0 - 3.5The strong electron-withdrawing nature of the fluorine atoms is transmitted through the conjugated system, stabilizing the carboxylate anion and thus increasing the acidity (lowering the pKa).[9]
LogP (Lipophilicity) ~1.5 - 2.0~2.0 - 2.5Fluorine substitution almost invariably increases the lipophilicity (octanol-water partition coefficient) of a molecule, a critical parameter for membrane permeability.
Polar Surface Area (PSA) ~66.5 Ų~66.5 ŲThe core polar groups (carboxylic acid, ketone, pyridine nitrogen) are unchanged, so the PSA is predicted to be very similar.
Aqueous Solubility ModerateLowerThe significant increase in lipophilicity and potentially higher crystal lattice energy (due to new intermolecular interactions) would likely lead to reduced solubility in aqueous media.

Part 3: Implications for Drug Discovery and Development

These structural and physicochemical differences have direct and predictable consequences for the molecule's potential as a drug candidate.

  • Target Binding and Selectivity: The altered electrostatic potential and the ability of fluorine to act as a weak hydrogen bond acceptor can fundamentally change how the molecule interacts with its biological target.[10][11] This can lead to increased potency, altered selectivity profiles, or even a complete change in the mechanism of action.

  • Metabolic Stability: Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond is highly resistant to cleavage, and fluorination at the C2 and C5 positions effectively blocks these potential sites of metabolism. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

  • Bioavailability: The interplay between increased lipophilicity and decreased solubility creates a complex challenge for oral bioavailability. While higher lipophilicity can improve absorption across the gut wall, poor solubility can limit the initial dissolution rate. This is a critical parameter to optimize and is often addressed through formulation strategies.

Part 4: Experimental Protocols for Structural and Physicochemical Verification

The predictions outlined above must be confirmed through rigorous experimental analysis. The following section details the essential workflows for characterizing and comparing these two molecules.

Protocol 1: Chemical Synthesis

A plausible synthetic route would involve a Friedel-Crafts acylation reaction.

Objective: To synthesize 3-benzoylisonicotinic acid and this compound. Rationale: This established reaction creates the core ketone linkage between the two aromatic rings.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with a suitable derivative of isonicotinic acid, such as 3-bromoisonicotinic acid or a protected version.

  • Acylation: React the pyridine precursor with either benzoyl chloride or 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step may require optimization of solvent and temperature to manage regioselectivity and prevent side reactions.

  • Deprotection/Final Modification: If a protecting group was used or if the starting material was a precursor (e.g., a methyl group at the 3-position that needs to be oxidized to a carboxylic acid), perform the necessary final chemical transformations.

  • Purification: Purify the final product using column chromatography followed by recrystallization to obtain material suitable for analysis.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To obtain a definitive, three-dimensional structure of each molecule in the solid state. Rationale: SC-XRD is the gold standard for determining bond lengths, bond angles, dihedral angles, and intermolecular interactions, which would provide direct evidence for the conformational and packing differences.[12][13]

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of each compound suitable for diffraction. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion and collect diffraction data.[14]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build the molecular model. Refine the model against the experimental data to achieve the final, high-resolution crystal structure.[8]

  • Analysis: Analyze the refined structure to compare intramolecular geometries (bond lengths, angles) and, crucially, the patterns of intermolecular interactions (hydrogen bonding, π-stacking, C-H···F interactions).

G cluster_workflow SC-XRD Workflow A Crystal Growth (Screening Solvents) B Mount Crystal & Data Collection (Diffractometer) A->B C Structure Solution (Direct Methods) B->C D Structure Refinement C->D E Analysis (Bond Angles, Interactions) D->E

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 3: NMR Spectroscopy

Objective: To confirm the chemical structures in solution and probe the electronic environment of the nuclei. Rationale: NMR provides unambiguous confirmation of the covalent structure and offers insights into the electronic effects of the fluorine atoms.[15][16][17]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (~5-10 mg) of each purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. Compare the chemical shifts of the aromatic protons. The protons on the difluorinated ring are expected to be shifted downfield due to the deshielding effect of the fluorine atoms.

  • ¹³C NMR: Acquire a carbon NMR spectrum. Observe the chemical shifts and, importantly, the C-F coupling constants, which provide direct evidence of fluorine attachment.

  • ¹⁹F NMR: For the difluorinated compound, acquire a fluorine NMR spectrum. This will confirm the presence of fluorine and can provide information about its environment.

  • 2D NMR (COSY, HSQC, HMBC): If necessary, run two-dimensional NMR experiments to unambiguously assign all proton and carbon signals.

Protocol 4: Computational Modeling

Objective: To supplement experimental data with theoretical predictions of structure, electronics, and properties. Rationale: In the absence of crystal structures, or to understand solution-phase behavior, computational modeling provides invaluable insights into conformational preferences and electronic properties.

Step-by-Step Methodology:

  • Structure Building: Build the 3D structures of both molecules using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). This will yield the lowest energy conformation in a vacuum.

  • Property Calculation: From the optimized geometry, calculate key properties:

    • Electrostatic Potential (ESP) Map: Visualize the ESP on the van der Waals surface to clearly see the electronic differences between the two molecules.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and distributions of the HOMO and LUMO to understand chemical reactivity.

    • Vibrational Frequencies: Calculate vibrational frequencies to confirm the optimized structure is a true energy minimum and to compare with experimental IR spectra.

    • NMR Chemical Shifts: Predict NMR chemical shifts to aid in the assignment of experimental spectra.

Conclusion

The substitution of two hydrogen atoms with fluorine in the benzoyl moiety of 3-benzoylisonicotinic acid creates a structurally and electronically distinct molecule. The 2,5-difluoro analog is predicted to be more acidic, more lipophilic, and possess a significantly different electronic profile. These changes introduce the potential for new intermolecular interactions while simultaneously blocking potential sites of metabolism. This comparative guide provides a robust framework for any researcher or drug development professional seeking to understand and harness the effects of fluorination on this important class of molecules. The provided experimental protocols offer a clear path to validating these predictions and fully characterizing these compounds for further development.

References

  • ResearchGate. 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. [Link]

  • National Institutes of Health. Reinvestigation of the structure-activity relationships of isoniazid - PMC. [Link]

  • PubMed. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. [Link]

  • SpringerLink. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • Eurasian Journal of Chemistry. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]

  • ResearchGate. Scheme 1 Benzoyl chloride and its fluorinated analogues. [Link]

  • The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

  • ResearchGate. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. [Link]

  • CUNY Academic Works. "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei. [Link]

  • PubMed. Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis. [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • MDPI. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. [Link]

  • Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]

  • National Institutes of Health. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC. [Link]

  • PubChem. 3-Benzoylpropionic acid | C10H10O3 | CID 72871. [Link]

  • Cheméo. Chemical Properties of Isonicotinic acid, heptadecyl ester. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]

  • ResearchGate. Antibacterial Activities of Isonicotinic acid derivatives. | Download Table. [Link]

  • U.S. Environmental Protection Agency. 2,5-Difluorobenzoic acid Properties. [Link]

  • ResearchGate. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • ResearchGate. (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. [Link]

  • Indian Journals. Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2 Bhalla TC, Mehta. [Link]

  • National Institutes of Health. Synthesis and structure of N-(perfluorophenyl)isonicotinamide - PMC. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • PubMed. Activity of a new class of isonicotinoylhydrazones used alone and in combination with isoniazid, rifampicin, ethambutol, para-aminosalicylic acid and clofazimine against Mycobacterium tuberculosis. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • PubMed. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • ResearchGate. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]

  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). [Link]

  • MDPI. Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]

  • Taylor & Francis Online. Application of Organolithium and Related Reagents in Synthesis. XV. A Concise Regiospecific Conversion of Picolinic- and Isonicotinic Acids into 2-Benzoyl- and 4-Benzoylnicotinic Acids. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-(2,5-Difluorobenzoyl)isonicotinic Acid

[1][2]

Executive Summary: The "Why" Behind the Protocol

Effective disposal of 3-(2,5-Difluorobenzoyl)isonicotinic acid requires more than simply tossing it into a waste bin.[1][2] As a Senior Application Scientist, I urge you to look at the molecule's structure to understand the risks. You are dealing with a fluorinated pyridine-carboxylic acid .[2]

  • The Fluorine Factor: Upon combustion (the standard disposal method), the difluoro-substitution will generate Hydrogen Fluoride (HF) gas.[2] Standard municipal incinerators may not be equipped to scrub this acid gas. You must segregate this into a waste stream destined for a facility with HF scrubbers.

  • The Acid Factor: As a carboxylic acid (isonicotinic derivative), it is incompatible with strong bases and strong oxidizers.[1][2] Accidental mixing in a central waste carboy can lead to exotherms or pressure buildup.[2]

  • The Pyridine Factor: Pyridine derivatives often carry biological activity and environmental persistence risks, mandating strict containment to prevent leaching.[1][2]

Chemical Profile & Hazard Identification

Before handling waste, verify the material properties.[1][2] This data dictates the downstream disposal logic.[2]

PropertyDescriptionDisposal Implication
Functional Groups Carboxylic Acid, Ketone, Difluoro-benzene, PyridineSegregate from bases and oxidizers.[1][2]
Physical State Solid (typically white to off-white powder)Dispose as solid waste to minimize solvent volume.[2]
Combustion Byproducts COx, NOx, HF (Hydrogen Fluoride) CRITICAL: Requires incineration with acid gas scrubbing.[1][2]
Acidity AcidicCorrosive to metal containers; use HDPE or glass.[2]
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1][2]

Pre-Disposal Stabilization & Segregation[1]

The Golden Rule of Chemical Waste: Never mix incompatible waste streams.

A. Compatibility Matrix

Use this table to determine where not to put this chemical.[2]

Substance ClassCompatibilityResult of Mixing
Strong Bases (NaOH, KOH)INCOMPATIBLE Exothermic neutralization; potential spattering.[1][2]
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Fire/Explosion risk; degradation of organic backbone.[1][2]
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Safe to co-pack (both require halogenated waste streams).[1][2]
Non-Halogenated Solvents (Acetone, Methanol)CONDITIONAL Chemically compatible, but mixing degrades the "BTU value" of the non-halogenated stream and forces the whole volume into the more expensive halogenated treatment.[1][2]
B. Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid metal drums unless lined, as residual acid can corrode steel.[1][2]

  • Liquid Waste (Solutions): If the material is dissolved (e.g., in DMSO or Methanol), use an HDPE carboy or coated glass bottle.[1][2]

The Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and protects downstream personnel.[2]

Step 1: Waste Characterization

Determine if the waste is "P-listed" (acutely toxic) or "U-listed" (toxic).[2][3] While this compound is not explicitly listed by name in 40 CFR 261.33, it should be treated as a Halogenated Organic Acid due to its chemical structure.[1][2]

Step 2: Packaging
  • Don PPE: Nitrile gloves, safety goggles, and lab coat.[1][2] If dust is visible, use a fume hood or N95 respirator.[1][2]

  • Transfer: Move the solid material into the designated HDPE waste container.

  • No Bulking: Do not "bulk" (pour together) this waste with general organic solvents unless you have a specific "Halogenated Waste" carboy active.[2]

Step 3: Labeling (The Most Critical Step)

A generic "Waste" label is insufficient and dangerous.[2] The label must explicitly state:

  • Chemical Name: this compound[1][2]

  • Hazard Checkboxes: [x] Irritant [x] Acidic[1][2]

  • Constituent Note: "CONTAINS ORGANIC FLUORINE" [2]

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Scientist's Insight: Why the "Fluorine" note? Incineration facilities use different feed lines for halogenated vs. non-halogenated waste.[2] If you hide the fluorine content, you risk damaging their catalytic converters or violating their EPA air emissions permit (Title V).[2]

Step 4: Storage & Pickup

Store the container in a Satellite Accumulation Area (SAA) within secondary containment.[2] Ensure the cap is tightly closed when not in use.[2][4] Request pickup by your EHS hazardous waste contractor.[2]

Waste Stream Decision Matrix

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring it reaches the correct destruction facility.

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid WasteStateCheck->Solid Powder/CrystalLiquidLiquid SolutionStateCheck->Liquid DissolvedSolidPkgPackage in HDPE Jar(Wide Mouth)Solid->SolidPkgLabelingCRITICAL LABELING:1. Full Chemical Name2. 'Contains Fluorine'3. Hazard: Irritant/AcidicSolidPkg->LabelingSolventCheckIs Solvent Halogenated?Liquid->SolventCheckHaloStreamHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HaloStream YesNonHaloStreamSegregated Stream(Mark as Halogen-Contaminated)SolventCheck->NonHaloStream NoHaloStream->LabelingNonHaloStream->LabelingDisposalFinal Disposal:High-Temp Incineration(w/ Acid Gas Scrubbing)Labeling->Disposal

Figure 1: Decision matrix for segregating fluorinated organic acid waste to ensure proper downstream incineration.

Emergency Procedures

Spills (Solid)[1][2]
  • Isolate: Evacuate the immediate area if dust is airborne.[2][5]

  • PPE: Wear double nitrile gloves, safety glasses, and a dust mask/respirator.[1][2]

  • Clean-up:

    • Avoid dry sweeping (creates dust).[2]

    • Cover the spill with a wet paper towel or absorbent pad to dampen it.[2]

    • Scoop material into a waste container.[2][6]

    • Wipe the surface with a mild basic solution (e.g., 5% Sodium Bicarbonate) to neutralize any acidic residue, then wash with water.[1][2]

Fire
  • Media: Dry chemical, CO2, or water spray.[1][2]

  • Hazard: Thermal decomposition releases HF and NOx .[2] Firefighters must wear full SCBA.[7] Do not inhale smoke.[2][4][5][6][8]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1][2] Washington, D.C. [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Committee on Chemical Safety.[2] [Link][1][2]

  • National Institutes of Health (NIH). PubChem Compound Summary: Isonicotinic acid derivatives.[2] (General class data for toxicity and handling). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2][Link][1][2]

A Comprehensive Guide to the Safe Handling and Disposal of 3-(2,5-Difluorobenzoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-(2,5-Difluorobenzoyl)isonicotinic acid presents unique handling challenges due to its chemical structure. This guide provides a comprehensive, step-by-step framework for its safe management, from initial handling to final disposal, ensuring the protection of personnel and the integrity of your research. This document is designed to be a living resource, empowering your team with the knowledge to work safely and effectively.

Understanding the Hazard: A Structural Approach

  • Isonicotinic Acid: This component suggests the compound is an irritant and may be harmful if swallowed or inhaled. Similar to its parent compound, it is likely to cause skin and eye irritation.

  • Difluorobenzoyl Group: The presence of fluorine atoms can increase the compound's reactivity and potential for toxicity. Organofluorine compounds can have diverse toxicological profiles, and in the absence of specific data, a cautious approach is warranted.

Given these characteristics, we must treat this compound as a hazardous substance, with the potential to cause irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each.

PPE Component Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (minimum thickness of 0.28-0.38 mm)Provides a robust barrier against potential skin contact with the acidic and potentially reactive compound. Double-gloving is recommended for extended handling periods.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects against accidental splashes or aerosolized powder, which could cause severe eye irritation.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Essential for handling the powdered form of the compound to prevent inhalation of fine particles, which could lead to respiratory tract irritation.
Protective Clothing Chemical-resistant lab coat or apron.Protects the wearer's clothing and skin from spills and contamination.
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills that may reach the floor.

Operational Plan: From Receipt to Use

A clear and logical workflow is critical for the safe handling of this compound. The following diagram and step-by-step guide outline the recommended operational procedure.

cluster_receiving Receiving and Storage cluster_handling Handling and Weighing cluster_experiment Experimental Use receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Away from incompatible materials. receiving->storage Upon receipt ppe Don appropriate PPE. storage->ppe Prepare for handling fume_hood Work in a certified chemical fume hood. ppe->fume_hood weighing Weigh the required amount carefully. fume_hood->weighing dissolution Dissolve in a suitable solvent. weighing->dissolution reaction Perform the experiment according to protocol. dissolution->reaction Proceed to experiment monitoring Monitor the reaction for any unexpected changes. reaction->monitoring

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.

  • Storage: Store the compound in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents and bases. The storage container must be tightly sealed.

  • Preparation and PPE: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. Don all required PPE as outlined in the table above.

  • Weighing and Handling: When weighing the powdered compound, do so within the chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., a chemical spatula) to handle the material and avoid generating dust.

  • Dissolution: If the experimental protocol requires the compound to be in solution, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Experimental Use: Conduct all experimental work within a chemical fume hood. Monitor the reaction for any signs of unexpected reactivity.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste: Place in a labeled, sealed container. waste_pickup Arrange for pickup by a licensed hazardous waste disposal company. solid_waste->waste_pickup liquid_waste Liquid Waste: Collect in a designated, labeled waste container. liquid_waste->waste_pickup contaminated_ppe Contaminated PPE: Dispose of in a designated hazardous waste bin. contaminated_ppe->waste_pickup documentation Maintain all disposal records as per institutional and local regulations. waste_pickup->documentation

Caption: Disposal workflow for this compound and associated waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Segregate waste containing this compound from other waste streams. This includes unused compounds, reaction byproducts, and contaminated materials.

  • Solid Waste: Collect any solid waste, including contaminated weigh boats and filter paper, in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect any liquid waste containing the compound in a designated, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste bin.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all institutional, local, and national regulations for hazardous waste disposal. Maintain accurate records of all disposed materials.

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing scientific discovery while prioritizing the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Difluorobenzoyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-Difluorobenzoyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.